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  • Product: 3-Fluoro-D-tyrosine

Core Science & Biosynthesis

Foundational

The Dual-Modality of 3-Fluoro-D-tyrosine in Protein Engineering: Stereochemical and Electronic Tuning

Abstract: In the rapidly evolving landscape of protein engineering and peptidomimetics, non-canonical amino acids (ncAAs) serve as essential tools for expanding the chemical space of biological therapeutics. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the rapidly evolving landscape of protein engineering and peptidomimetics, non-canonical amino acids (ncAAs) serve as essential tools for expanding the chemical space of biological therapeutics. Among these, 3-Fluoro-D-tyrosine (CAS 64024-06-2) represents a highly specialized, dual-modality building block[1],[2]. By combining the absolute proteolytic stability of a D-enantiomer with the precise electronic tuning of a strategically placed fluorine atom, this ncAA allows researchers to engineer therapeutics and molecular probes with unprecedented biophysical control. This whitepaper provides an in-depth mechanistic analysis, quantitative data comparisons, and field-proven protocols for integrating 3-Fluoro-D-tyrosine into modern protein engineering workflows.

Mechanistic Causality: The Dual-Modification Advantage

To utilize 3-Fluoro-D-tyrosine effectively, one must understand the distinct physical and chemical causalities introduced by its two modifications: chirality inversion and halogenation.

The D-Stereocenter: Circumventing Proteolytic Degradation

Endogenous proteases have evolved with strict stereospecificity for the L-amino acid backbone. The incorporation of the D-enantiomer (R-configuration) of tyrosine fundamentally disrupts the enzyme-substrate transition state[3]. The spatial inversion of the α -carbon substituents prevents the peptide bond from properly aligning within the catalytic triad of standard proteases. In protein engineering, substituting a critical L-Tyr with D-Tyr can increase a peptide's serum half-life from minutes to days, making it a cornerstone strategy for peptide drug development.

The 3-Fluoro Substitution: Electronic and pKa Modulation

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This isosteric replacement minimizes steric clashing while drastically altering the electronic landscape of the phenol ring.

The primary mechanistic impact of the 3-fluoro substitution is the strong inductive electron-withdrawing effect (-I effect) exerted on the aromatic system. This effect stabilizes the negatively charged phenoxide anion formed upon deprotonation. Consequently, the pKa​ of the para-hydroxyl group drops from ~10.0 (in canonical L-tyrosine) to approximately 8.5–8.7[4].

Causality in Engineering:

  • Enhanced Hydrogen Bonding: At physiological pH (7.4), the lower pKa​ increases the polarity of the O–H bond, making 3-Fluoro-D-tyrosine a significantly stronger hydrogen-bond donor than canonical tyrosine[5],[6].

  • Conformational Probing: The 19F nucleus is highly sensitive to its local electrostatic microenvironment. Because biological systems lack endogenous fluorine, it provides a background-free NMR probe for studying protein folding and ligand binding.

Quantitative Comparison Table
PropertyL-Tyrosine (Canonical)3-Fluoro-L-Tyrosine3-Fluoro-D-TyrosineEngineering Impact
Stereochemistry L (S)L (S)D (R)D-form confers absolute resistance to endogenous L-specific proteases.
Phenolic pKa​ ~10.0~8.5 - 8.7~8.5 - 8.7Inductive electron withdrawal by fluorine stabilizes the phenoxide anion[4].
H-Bonding Capacity StandardEnhanced DonorEnhanced DonorLower pKa​ increases the polarity of the O-H bond at physiological pH[6].
19F NMR Active NoYesYesSpin 1/2 nucleus provides a highly sensitive, background-free structural probe.
Molecular Weight 181.19 g/mol 199.18 g/mol 199.18 g/mol Minimal mass perturbation (Δ18 Da) preserves native-like packing[1],[7].

Logical Architecture of 3-Fluoro-D-Tyrosine Modifications

The following diagram maps the causal relationship between the structural modifications of 3-Fluoro-D-tyrosine and the resulting macroscopic properties exploited in protein engineering.

G Root 3-Fluoro-D-Tyrosine (Dual-Modified ncAA) Stereo D-Stereocenter (Chirality Inversion) Root->Stereo Fluoro 3-Fluoro Substitution (Electronic Modulation) Root->Fluoro Protease Protease Resistance (In Vivo Stability) Stereo->Protease Conform Altered Backbone Conformation Stereo->Conform pKa pKa Shift (~10.0 to ~8.5) (Enhanced H-Bond Donor) Fluoro->pKa NMR 19F NMR Probe (Conformational Sensor) Fluoro->NMR

Logical mapping of 3-Fluoro-D-tyrosine structural modifications to engineered protein properties.

Self-Validating Experimental Protocols

Because D-amino acids are poorly incorporated by standard wild-type ribosomes, the integration of 3-Fluoro-D-tyrosine typically relies on Solid-Phase Peptide Synthesis (SPPS) or highly engineered translational machinery. Below are field-validated protocols designed to ensure high-fidelity incorporation and subsequent biophysical analysis.

Protocol 1: Fmoc-SPPS Incorporation of 3-Fluoro-D-Tyrosine

Causality Check: D-amino acids can induce unnatural β -sheet formations in the growing peptide chain, leading to aggregation on the resin. Furthermore, the electronegative fluorine slightly deactivates the nucleophilicity of the α -amine. To counteract this, we utilize PEG-based resins for optimal swelling and high-efficiency coupling reagents (HATU) rather than standard HBTU.

Step-by-Step Methodology:

  • Resin Preparation: Weigh 0.1 mmol of ChemMatrix PEG resin (minimizes aggregation) into a reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to ensure complete removal of piperidine, which would otherwise neutralize the coupling catalyst.

  • Amino Acid Activation & Coupling:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-3-Fluoro-D-Tyr-OH and 0.39 mmol of HATU in minimal DMF.

    • Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) to the mixture. Self-Validation: The solution should turn pale yellow, indicating active ester formation.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Capping (Crucial Step): To prevent deletion sequences caused by the slight steric/electronic hindrance of the fluorinated residue, cap unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

  • Cleavage: Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H2​O for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: 19F NMR Determination of Local Microenvironment pKa​

Causality Check: The chemical shift of the 3-fluoro group is highly sensitive to the protonation state of the adjacent para-hydroxyl group. By titrating the pH and tracking the 19F chemical shift, the exact pKa​ of the residue within the folded protein can be calculated, revealing whether the residue is buried in a hydrophobic pocket or exposed to the solvent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified 3-Fluoro-D-tyrosine containing peptide in 500 μ L of a mixed buffer system (e.g., 50 mM phosphate/citrate/borate) to ensure buffering capacity across pH 4.0 to 11.0. Include 10% D2​O for the NMR lock signal.

  • Internal Referencing: Add a trace amount (0.1 mM) of Trifluoroacetic acid (TFA) as an internal standard. TFA resonates at exactly -76.5 ppm, providing a self-validating baseline that does not shift within the physiological pH range.

  • Data Acquisition: Tune the NMR spectrometer to the 19F frequency (e.g., ~470 MHz on a 500 MHz magnet). Acquire 1D 19F spectra using proton decoupling ( 19F{1H} ) to collapse multiplet signals into sharp singlets, maximizing signal-to-noise ratio.

  • pH Titration: Adjust the pH of the sample directly in the NMR tube using dilute HCl or NaOH. Record the exact pH using a micro-electrode, followed immediately by NMR acquisition.

  • Data Analysis: Plot the 19F chemical shift (δ, ppm) against the measured pH. Fit the data to the Henderson-Hasselbalch equation to extract the precise local pKa​ . A shift from ~ -135 ppm (protonated) to ~ -142 ppm (deprotonated) is typically observed.

Case Studies in Advanced Protein Engineering

Modulating Polymerase and Enzyme Active Sites

Fluorinated tyrosine analogs have been instrumental in probing hydrogen-bonding networks. For instance, in KlenTaq DNA polymerase, replacing a critical active-site tyrosine with a 3-fluorotyrosine analog drops the pKa​ to ~6.4 within the active site, altering its protonation state at physiological pH[5]. This demonstrated that the hydroxy group acts as a critical hydrogen-bond donor to the incoming nucleotide. Using the D-enantiomer of such analogs in synthetic enzymes (like engineered tyrosinases[3]) allows researchers to study these precise electronic effects while rendering the synthetic construct immune to host cell proteolysis.

Ion Channel Activation via Enhanced Hydrogen Bonding

Research on the IKs potassium channel has shown that aromatic polyunsaturated fatty acid (PUFA) analogues containing fluorinated tyrosine head groups act as robust channel activators[6]. The fluorine atom adjacent to the tyrosine hydroxyl group increases the hydrogen-bonding ability of the head group. When applied to synthetic peptide modulators, the combination of the 3-fluoro enhancement with the D-stereocenter ensures that the modulator binds with high affinity (due to strong H-bonding) and remains stable in the extracellular matrix (due to protease resistance).

References

  • 3-Fluoro-D-tyrosine | C9H10FNO3 | CID 719318 - PubChem - NIH National Institutes of Health (NIH) / PubChem URL:[Link]

  • 3-Fluoro-D-tyrosine - CAS Common Chemistry American Chemical Society (ACS) / CAS URL:[Link]

  • Engineering of a bacterial tyrosinase for improved catalytic efficiency towards D-tyrosine using random and site directed mutagenesis approaches PubMed / NIH URL:[Link]

  • Modulating the pKa of a Tyrosine in KlenTaq DNA Polymerase that Is Crucial for Abasic Site Bypass by in Vivo Incorporation of a Fluorinated Analogue ChemBioChem / d-nb.info URL:[Link]

  • Mechanistic insights into robust cardiac IKs potassium channel activation by aromatic polyunsaturated fatty acid analogues PMC / NIH URL:[Link]

  • Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids MDPI URL:[Link]

Sources

Exploratory

Differences between 3-Fluoro-D-tyrosine and 3-Fluoro-L-tyrosine

Stereochemical Divergence in Fluorinated Amino Acids: A Technical Guide to 3-Fluoro-L-tyrosine and 3-Fluoro-D-tyrosine Executive Summary Fluorinated amino acids represent a cornerstone of modern chemical biology, structu...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Divergence in Fluorinated Amino Acids: A Technical Guide to 3-Fluoro-L-tyrosine and 3-Fluoro-D-tyrosine

Executive Summary

Fluorinated amino acids represent a cornerstone of modern chemical biology, structural analysis, and drug development. The substitution of a hydrogen atom with fluorine at the 3-position of the phenolic ring of tyrosine profoundly alters the molecule's electronic properties, pKa, and lipophilicity without introducing significant steric bulk. However, the true functional divergence of 3-fluorotyrosine is dictated by its stereochemistry. This whitepaper elucidates the mechanistic, analytical, and pharmacological distinctions between the (2S) enantiomer, 3-Fluoro-L-tyrosine, and its (2R) counterpart, 3-Fluoro-D-tyrosine.

Physicochemical & Structural Foundations

While both enantiomers share identical scalar physicochemical properties, their spatial orientation dictates entirely different biological trajectories. L-amino acids are recognized by endogenous mammalian translation machinery, whereas D-amino acids are largely excluded, making them valuable for synthetic applications[1],[2].

Table 1: Comparative Profiling of 3-Fluorotyrosine Enantiomers

Parameter3-Fluoro-L-tyrosine3-Fluoro-D-tyrosine
CAS Number 7423-96-3[2]64024-06-2[1]
IUPAC Stereochemistry (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Molecular Weight 199.18 g/mol 199.18 g/mol
Topological Polar Surface Area 83.6 Ų83.6 Ų
Biological Classification Proteinogenic analogNon-proteinogenic analog
Primary Application 19F NMR, Enzymatic probesPeptidomimetics, Protease-resistant scaffolds

3-Fluoro-L-tyrosine: The Proteinogenic Probe

19F NMR Spectroscopy in Structural Biology

Because endogenous aminoacyl-tRNA synthetases are strictly stereospecific but exhibit tolerance for minor isosteric ring modifications, 3-Fluoro-L-tyrosine can be biosynthetically incorporated into proteins[3]. Fluorine-19 is an ideal NMR nucleus: it possesses 100% natural abundance, a spin of 1/2, and extreme sensitivity to its local chemical environment. Because native biological systems lack fluorine, 19F NMR yields spectra with zero background noise. The L-enantiomer is heavily utilized to probe conformational dynamics, protein-ligand interactions, and folding states in complex environments, including in-cell NMR without the need for laborious site-directed mutagenesis[3].

Enzymatic Processing and C-F Bond Cleavage

In neuropharmacology, 3-Fluoro-L-tyrosine acts as a mechanistic probe for Tyrosine Hydroxylase (TyrH), a histidyl-ligated heme enzyme responsible for catecholamine biosynthesis. Interaction with TyrH reveals a bifurcated reaction pathway. Depending on the spatial orientation of the fluorine atom within the active site, TyrH catalyzes either standard C-H bond hydroxylation (yielding 3-fluoro-5-hydroxy-L-tyrosine) or an unusual C-F bond cleavage (defluorination), yielding L-DOPA[4],[5].

TyrH_Mechanism Substrate 3-Fluoro-L-tyrosine TyrH Tyrosine Hydroxylase (Heme-bound O2) Substrate->TyrH Active Site Binding Path1 F-atom oriented toward heme TyrH->Path1 Path2 F-atom oriented away from heme TyrH->Path2 Prod1 L-DOPA (Defluorination) Path1->Prod1 C-F Cleavage Prod2 3-Fluoro-5-hydroxy- L-tyrosine Path2->Prod2 C-H Cleavage

Mechanistic divergence of 3-Fluoro-L-tyrosine oxidation by Tyrosine Hydroxylase.

3-Fluoro-D-tyrosine: The Synthetic Shield

Evasion of Proteolytic Degradation

The primary limitation of peptide-based therapeutics is their rapid degradation by endogenous serum proteases. Protease active sites (e.g., serine proteases) have evolved to recognize the specific spatial arrangement of L-amino acid residues. Substituting a native L-tyrosine with 3-Fluoro-D-tyrosine disrupts this recognition. The inverted stereocenter at the alpha-carbon creates severe steric clashes within the protease's S1/S1' binding pockets, preventing the scissile peptide bond from aligning with the catalytic triad, thereby granting the peptide profound proteolytic resistance[6],[7].

Pharmacokinetic Optimization in Peptidomimetics

Beyond simple protease resistance, the addition of the highly electronegative fluorine atom withdraws electron density from the aromatic ring, lowering the pKa of the phenolic hydroxyl group (from ~10 in native tyrosine to ~8.5 in 3-fluorotyrosine). This modification enhances the hydrogen-bond donor capacity of the hydroxyl group, which can significantly increase the binding affinity of the peptidomimetic to its target receptor. Consequently, 3-Fluoro-D-tyrosine is heavily utilized in solid-phase peptide synthesis (SPPS) to create highly stable, potent receptor agonists[6].

Enantiomer_Workflows Start 3-Fluorotyrosine Enantiomeric Selection L_form 3-Fluoro-L-tyrosine (Proteinogenic) Start->L_form D_form 3-Fluoro-D-tyrosine (Non-Proteinogenic) Start->D_form L_Step1 Auxotrophic Expression (In vivo Labeling) L_form->L_Step1 D_Step1 Solid-Phase Peptide Synthesis (SPPS) D_form->D_Step1 L_Step2 19F NMR Spectroscopy (Structural Dynamics) L_Step1->L_Step2 D_Step2 Protease Resistance & Pharmacokinetics D_Step1->D_Step2

Workflow divergence between 3-Fluoro-L-tyrosine and 3-Fluoro-D-tyrosine.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating quality control steps.

Protocol 1: Biosynthetic Incorporation of 3-Fluoro-L-tyrosine for 19F NMR

Causality Focus: Utilizing a tyrosine-auxotrophic E. coli strain forces the translation machinery to utilize the fluorinated analog when native L-tyrosine is depleted.

  • Strain Preparation : Culture a tyrosine-auxotrophic E. coli strain in M9 minimal medium supplemented with 0.5 mM native L-tyrosine at 37°C until OD600 reaches 0.6.

  • Depletion & Shift : Centrifuge the cells and wash twice with sterile PBS. Crucial Step: This rigorously eliminates residual L-tyrosine, preventing competitive incorporation by the tRNA synthetase, which inherently prefers the native substrate. Resuspend in fresh M9 medium containing 1 mM 3-Fluoro-L-tyrosine.

  • Induction : Incubate for 30 minutes to exhaust intracellular native tyrosine pools, then induce protein expression (e.g., with 1 mM IPTG) for 4-6 hours.

  • Purification & Validation (Self-Validation) : Purify the target protein via Ni-NTA affinity chromatography. Perform Intact Mass Spectrometry (LC-ESI-MS). Validation: A mass shift of +18 Da per tyrosine residue confirms successful fluorine incorporation. Incomplete labeling results in complex, overlapping NMR spectra that confound structural analysis.

  • Data Acquisition : Acquire 1D 19F NMR spectra using a spectrometer equipped with a fluorine-tuned cryoprobe, referencing chemical shifts to trifluoroacetic acid (TFA).

Protocol 2: Protease Stability Assay for 3-Fluoro-D-tyrosine Peptidomimetics

Causality Focus: Quantifying the half-life extension provided by the D-enantiomer against aggressive serum proteases.

  • Peptide Synthesis : Synthesize the target peptide and its 3-Fluoro-D-tyrosine substituted analog via standard Fmoc-SPPS. Cleave from the resin and purify via RP-HPLC to >95% purity.

  • Serum Incubation : Dilute the peptides to a final concentration of 50 µM in 25% (v/v) human serum/PBS buffer. Incubate at 37°C.

  • Quenching : At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and quench the enzymatic activity by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA) containing a heavy-isotope labeled internal standard. Crucial Step: TCA rapidly denatures all serum proteases, instantly halting degradation and precipitating large serum proteins, which prevents LC column fouling.

  • Quantification (Self-Validation) : Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Validation: Normalize the peak area of the intact peptide to the internal standard. This accounts for ionization suppression and volumetric errors during precipitation, ensuring the degradation curve reflects true enzymatic cleavage rather than sample loss.

Sources

Foundational

Engineering Next-Generation Therapeutics: The Biological Activity of Fluorinated D-Amino Acids in Peptides

Executive Summary The development of peptide-based therapeutics has historically been bottlenecked by two fundamental pharmacokinetic challenges: rapid proteolytic degradation and poor membrane permeability. To overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics has historically been bottlenecked by two fundamental pharmacokinetic challenges: rapid proteolytic degradation and poor membrane permeability. To overcome these hurdles, modern drug discovery has converged on a synergistic structural paradigm: the incorporation of fluorinated D-amino acids [1].

By combining the inherent protease resistance of D-chirality with the profound stereoelectronic and physicochemical modulations afforded by fluorine, researchers can engineer peptides with unprecedented biological activity. This technical guide explores the mechanistic causality behind these modifications, examines their impact on target engagement, and provides field-proven protocols for their synthesis and evaluation.

Mechanistic Foundations: The Synergy of Chirality and Fluorination

Proteolytic Evasion via D-Chirality

Natural proteases exhibit strict stereospecificity, having evolved to recognize and cleave the amide bonds of L-amino acids. By substituting native residues with their D-enantiomeric counterparts, the peptide backbone adopts a mirror-image configuration that evades recognition by endogenous proteolytic enzymes. This stereochemical inversion provides a robust foundation for sustained in vivo circulation and prolonged immune stimulation [2].

Stereoelectronic Modulation via Fluorination

While D-amino acids solve the stability problem, they do not inherently improve target binding or cellular penetration. This is where fluorination becomes critical [3]:

  • Inductive Electron Withdrawal: As the most electronegative element, fluorine exerts a strong inductive effect. In aliphatic side chains (e.g., fluorinated D-leucine), this alters the pKa of neighboring functional groups, modulating the peptide's overall charge distribution at physiological pH.

  • Lipophilicity and Membrane Permeability: The carbon-fluorine (C-F) bond is highly polarized yet non-polarizable. The incorporation of multiple fluorine atoms (e.g., pentafluorinated D-phenylalanine) significantly increases the hydrophobic surface area of the peptide, facilitating passive diffusion across lipid bilayers [2].

  • Conformational Locking: Fluorine can dictate peptide secondary structure through stereoelectronic interactions, such as the gauche effect. This allows application scientists to pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon receptor binding [3].

Impact on Pharmacokinetics and Target Engagement

The strategic introduction of a specific fluorinated D-amino acid within a molecule can favorably modulate efficacy by enhancing electronic and steric interactions with the biological target [1].

Case Study: PD-L1 Targeting Radiotheranostics

A prime example of this synergy is the development of D3-6, a D-peptide radioligand targeting Programmed Cell Death Ligand 1 (PD-L1). Researchers substituted a standard D-phenylalanine residue with pentafluorinated D-phenylalanine [2].

The Causality of Enhanced Binding: The five fluorine atoms on the aromatic ring act as strong hydrogen bond acceptors. Molecular docking and Surface Plasmon Resonance (SPR) revealed that the fluorinated ring forms additional, highly stable hydrogen bonds with the SER117 residue of the human PD-L1 protein. This single substitution not only enhanced cell permeability but also drove the binding affinity ( KD​ ) down to an exceptional 0.051 nM [2]. When labeled with 68 Ga or 177 Lu, the fluorinated D-peptide exhibited massive tumor accumulation and rapid clearance from normal organs, minimizing off-target radiotoxicity.

Quantitative Data Summary

The table below summarizes the comparative biological activity of native D-peptides versus their fluorinated counterparts, highlighting the dramatic improvements in binding and pharmacokinetics.

Peptide VariantModificationTargetBinding Affinity ( KD​ )Tumor Uptake (%ID/g at 4h)Primary Biological Benefit
D3 (Baseline)Standard D-PhenylalaninePD-L1~ 1.2 nM< 10.0 %Baseline protease resistance
D3-6 (Optimized)Pentafluorinated D-PhePD-L10.051 nM 22.43 ± 1.63 % Enhanced permeability & H-bonding
CA28 Standard L-Amino AcidsComplementModerateRapid ClearanceBaseline complement inhibition
CA28-3 D-Amino Acid / FluorinatedComplementHigh (Molar Basis)Prolonged t1/2​ Extended systemic circulation

Data synthesized from recent radiotheranostic and peptide drug discovery literature [2].

Experimental Methodologies & Protocols

Working with fluorinated D-amino acids requires specific adjustments to standard workflows. The electronegativity of the fluorine substituent often mitigates the reactivity of the system, pulling electron density away from the α -amine and leading to poor coupling yields if unaddressed [1].

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) for Fluorinated D-Residues

This protocol ensures high-yield coupling when incorporating highly electron-withdrawn residues like Fmoc-D-Phe(F5)-OH.

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Standard Coupling: For non-fluorinated D-amino acids, use 4 equivalents of Fmoc-D-AA-OH, 4 eq of DIC, and 4 eq of Oxyma Pure in DMF. React for 1 hour at room temperature.

  • Fluorinated Residue Coupling (Critical Step):

    • Causality: The reduced nucleophilicity of the fluorinated residue requires a highly reactive coupling species.

    • Action: Dissolve 4 eq of Fmoc-D-Phe(F5)-OH in DMF. Add 3.9 eq of HATU and 4 eq of HOAt , followed by 8 eq of N,N-Diisopropylethylamine (DIPEA).

    • Action: Extend the coupling time to 4 hours or perform a double-coupling cycle (2 × 2 hours) to ensure >95% conversion.

  • Subsequent Coupling: The α -amine of the newly attached fluorinated residue will also be weakly nucleophilic. Repeat the HATU/HOAt high-reactivity coupling for the next amino acid in the sequence.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

To validate the enhanced binding affinity conferred by the fluorine atoms [2].

  • Chip Preparation: Immobilize recombinant human target protein (e.g., PD-L1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) in acetate buffer (pH 5.0).

  • Analyte Preparation: Dilute the purified fluorinated D-peptide in running buffer (e.g., HBS-EP+ buffer) to create a concentration series (e.g., 0.01 nM to 10 nM).

  • Binding Assay: Inject the peptide series over the immobilized protein at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If necessary, regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and overall affinity ( KD​ ).

Visual Workflows

Diagram 1: Mechanism of Action (Receptor Binding & Stability)

G A Fluorinated D-Peptide (e.g., D3-6) B Protease Resistance (D-Chirality) A->B C Enhanced Lipophilicity (Fluorination) A->C D Prolonged Circulation & Tumor Retention B->D C->D E High-Affinity Binding (Target Receptor) C->E F Antitumor Immunity & Radiotheranostics D->F E->F

Caption: Synergistic pathways of fluorinated D-peptides leading to enhanced radiotheranostic efficacy.

Diagram 2: SPPS & Evaluation Workflow

G A Resin Preparation (Fmoc-Rink Amide) B Standard D-Amino Acid Coupling (DIC / Oxyma) A->B C Fluorinated D-AA Coupling (HATU / HOAt / DIPEA, 4h) B->C Overcome electronic hindrance D Cleavage & Deprotection (TFA / TIS / H2O) C->D E Purification (RP-HPLC) D->E F SPR Binding Assay & Radiometal Labeling E->F Theranostic validation

Caption: Optimized solid-phase synthesis and downstream validation workflow for fluorinated D-peptides.

Future Perspectives in Drug Discovery

The intersection of D-peptide engineering and targeted fluorination represents a frontier in "beyond rule of 5" therapeutics[3]. Future efforts are heavily focused on developing constrained fluorinated bicyclic D-amino acid derivatives. These act as bioisosteric replacements that increase the 3D-dimensionality of the peptide while retaining strict conformational rigidity [1]. As synthetic access to these complex building blocks improves, we anticipate a surge in fluorinated D-peptides entering clinical pipelines, particularly in oncology radiotheranostics and targeted immune checkpoint blockade therapies.

References

  • Source: nih.gov (PubMed)
  • Source: bmj.com (Journal for ImmunoTherapy of Cancer)
  • Source: mdpi.
Exploratory

Structural and Physicochemical Impact of Fluorine Substitution on D-Tyrosine: A Blueprint for Advanced Peptide Engineering

Executive Summary The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. D-tyrosine is widely utilized to evade endogenous proteases that exclusively recognize L-enantiomers. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. D-tyrosine is widely utilized to evade endogenous proteases that exclusively recognize L-enantiomers. However, to further optimize target engagement, structural biologists employ targeted halogenation. The substitution of hydrogen with fluorine on the D-tyrosine aromatic ring yields profound stereoelectronic effects, modulates the pKa of the phenolic hydroxyl, and provides an exquisite 19F NMR probe for structural dynamics. This technical guide explores the causality behind these physicochemical shifts and provides validated protocols for characterizing fluorinated D-tyrosine in peptide engineering.

The Rationale for Fluorinating D-Tyrosine

In the rational design of peptide therapeutics, the goal is to maximize binding affinity while minimizing metabolic liability. Fluorine possesses the highest electronegativity (3.98 on the Pauling scale) and a small van der Waals radius (1.47 Å). This allows it to replace hydrogen (1.20 Å) with minimal steric disruption, yet it profoundly alters the electronic landscape of the molecule[1]. When applied to D-tyrosine, fluorination synergizes with the D-stereocenter to create a highly degradation-resistant, electrostatically tunable pharmacophore[2].

G D_Tyr D-Tyrosine Backbone Proteolysis Proteolytic Resistance D_Tyr->Proteolysis F_Sub Fluorine Substitution pKa pKa Modulation (Inductive Effect) F_Sub->pKa Lipophilicity Increased Lipophilicity (C-F Bond) F_Sub->Lipophilicity NMR 19F NMR Probe (Spin 1/2) F_Sub->NMR Efficacy Enhanced PK/PD & Structural Resolution Proteolysis->Efficacy pKa->Efficacy Lipophilicity->Efficacy NMR->Efficacy

Synergistic structural and physicochemical impacts of fluorinated D-tyrosine.

Physicochemical Modulations

pKa Tuning of the Phenolic Hydroxyl

The Causality: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the aromatic ring and the para-hydroxyl group. This stabilizes the phenolate anion, significantly lowering the pKa of the hydroxyl group[1]. In native tyrosine, the pKa is ~10.0, meaning it is fully protonated at physiological pH. Fluorination can shift this pKa to physiologically relevant ranges, allowing the hydroxyl group to act as a potent, pH-sensitive hydrogen bond donor or acceptor depending on the microenvironment[3][4].

Table 1: Impact of Fluorine Substitution on Tyrosine pKa

DerivativeNumber of F atomsPosition(s)pKa of Phenolic OH
Native Tyrosine0None~10.0
3-Fluoro-tyrosine1Meta8.3 - 8.4
2,3-Difluoro-tyrosine2Ortho, Meta7.6
3,5-Difluoro-tyrosine2Meta, Meta6.8
2,3,5-Trifluoro-tyrosine3Ortho, Meta, Meta6.1

(Quantitative data synthesized from established fluorotyrosine analog profiles[1][3])

Lipophilicity and Metabolic Stability

The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Substituting hydrogen with fluorine on the aromatic ring increases the overall lipophilicity of the D-tyrosine residue, which can enhance membrane permeability and alter partitioning[5]. Furthermore, the presence of fluorine blocks oxidative metabolism at specific ring positions, synergizing with the D-amino acid backbone to create a highly degradation-resistant molecule[2].

Structural and Conformational Dynamics

Stereoelectronic Effects

Fluorine substitution introduces stereoelectronic effects that dictate the conformational preferences of the side chain. The partial negative charge of fluorine can engage in multipolar interactions with the peptide backbone or structured water molecules within a binding pocket[5]. These interactions can restrict the rotational freedom of the χ2​ dihedral angle, locking the D-tyrosine side chain into a bioactive conformation that minimizes entropic penalty upon target binding.

19F NMR as a Structural Probe

The rotational barrier of the phenol ring (ring flips) is highly sensitive to local steric packing. Fluorinated tyrosines, particularly 2,6-difluorotyrosine, serve as exquisite probes for 19F NMR due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus[6]. The chemical shift is acutely sensitive to the local electrostatic environment, allowing researchers to monitor slow-to-fast exchange processes and conformational dynamics in real-time without the need for bulky fluorescent tags[6].

Experimental Methodologies

As a self-validating system, any structural claim regarding fluorinated D-tyrosine must be empirically verified. Below are the definitive, step-by-step protocols for validating pKa shifts and probing structural dynamics.

Protocol 1: Spectrophotometric Determination of pKa (UV-Vis Titration)

Rationale: The phenolate anion absorbs at a higher wavelength (~295 nm) compared to the protonated phenol (~275 nm). By tracking the absorbance shift across a pH gradient, the precise pKa can be calculated via the Henderson-Hasselbalch equation.

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering pH 4.0 to 11.0 in 0.5 pH increments to ensure constant ionic strength across all samples.

  • Sample Preparation: Dissolve the fluorinated D-tyrosine analog (e.g., 3-fluoro-D-tyrosine) to a final concentration of 50 µM in each pH buffer.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra from 250 nm to 350 nm using a dual-beam spectrophotometer at a constant 25°C.

  • Data Extraction: Extract the absorbance values at the isosbestic point and the phenolate maximum (typically ~290-295 nm).

  • Non-linear Regression: Plot Absorbance vs. pH. Fit the data to a standard sigmoidal dose-response curve to extract the inflection point, which represents the exact pKa of the fluorinated hydroxyl group.

Protocol 2: 19F NMR Characterization of Ring Flip Dynamics

Rationale: 19F NMR lineshape analysis provides a direct readout of the exchange rates ( kex​ ) of the aromatic ring flips, revealing the steric packing and local flexibility of the D-tyrosine residue within a folded peptide[6].

  • Sample Formulation: Dissolve the peptide containing the fluorinated D-tyrosine in a 90% H2O / 10% D2O buffer (pH 6.5, 50 mM NaCl) to a final concentration of 0.5 - 1.0 mM.

  • Spectrometer Setup: Utilize an NMR spectrometer equipped with a dedicated 19F/1H dual-tuned cryoprobe. Set the 19F carrier frequency to the expected chemical shift region (e.g., -110 to -140 ppm depending on the specific fluorine substitution pattern).

  • Variable Temperature (VT) Acquisition: Acquire 1D 19F NMR spectra across a temperature gradient (e.g., -10°C to 80°C). At low temperatures, the ring flip is slow on the NMR timescale, yielding two distinct peaks for non-equivalent fluorine atoms.

  • Lineshape Analysis: As temperature increases, the peaks will broaden, coalesce, and eventually sharpen into a single peak (fast exchange). Use lineshape fitting software to extract the exchange rate ( kex​ ) at each temperature step.

  • Thermodynamic Extraction: Construct an Eyring plot ( ln(kex​/T) vs. 1/T ) to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the ring flip barrier.

G Prep Sample Prep (10% D2O, 0.5mM) Acq VT 19F NMR Acquisition (-10°C to 80°C) Prep->Acq Obs Observe Coalescence (Slow to Fast Exchange) Acq->Obs Fit Lineshape Fitting (Extract k_ex) Obs->Fit Thermo Eyring Plot (Calculate ΔH‡, ΔS‡) Fit->Thermo

Workflow for characterizing tyrosine ring flip dynamics using 19F NMR.

Conclusion

The strategic substitution of fluorine onto the D-tyrosine scaffold represents a masterclass in molecular engineering. By precisely tuning the pKa, increasing lipophilicity, and leveraging the 19F nucleus as a non-perturbative structural probe, researchers can design peptide therapeutics with unprecedented stability and target specificity. The methodologies outlined herein provide a robust framework for validating these physicochemical enhancements in next-generation drug development.

Sources

Foundational

A Technical Guide to the Metabolic Stability of Peptides Containing 3-Fluoro-D-tyrosine

Abstract Peptide-based therapeutics offer unparalleled specificity and potency, yet their clinical translation is frequently hindered by poor metabolic stability. Rapid degradation by endogenous proteases leads to short...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptide-based therapeutics offer unparalleled specificity and potency, yet their clinical translation is frequently hindered by poor metabolic stability. Rapid degradation by endogenous proteases leads to short in-vivo half-lives, limiting bioavailability and therapeutic efficacy. A powerful strategy to overcome this fundamental challenge is the site-specific incorporation of unnatural amino acids. This guide provides an in-depth technical exploration of a dual-action approach: the use of 3-Fluoro-D-tyrosine. By combining the steric shield of a D-enantiomer with the unique physicochemical properties of fluorine, this modification can profoundly enhance peptide stability. We will dissect the underlying rationale, provide detailed, field-proven protocols for assessing metabolic stability, and offer insights into the interpretation of experimental data for researchers, scientists, and drug development professionals.

The Challenge of Peptide Therapeutics: Metabolic Instability

The Promise and Pitfalls of Peptide Drugs

Peptides occupy a unique therapeutic space between small molecules and large biologics. Their high specificity for target receptors often translates to potent biological activity with fewer off-target effects. However, the very nature of their amide backbone, composed of L-amino acids, makes them ideal substrates for a vast array of proteases present in the body.[1] This inherent susceptibility to enzymatic degradation is a primary obstacle in peptide drug development, necessitating strategies to fortify the peptide structure without compromising its activity.[2]

The Role of Proteases in Peptide Degradation

The human body contains hundreds of proteolytic enzymes that are critical for normal physiological processes but pose a significant threat to peptide drugs.[1] These enzymes can be broadly categorized:

  • Exopeptidases: Cleave peptide bonds at the N- or C-terminus of the peptide chain.

  • Endopeptidases: Hydrolyze internal peptide bonds, often at specific amino acid recognition sites (e.g., trypsin cleaves after lysine or arginine).[1][3]

Upon administration, a peptide therapeutic is immediately exposed to proteases in plasma, tissues, and major metabolic organs like the liver and kidneys, leading to rapid clearance.[1]

Rationale for Incorporating 3-Fluoro-D-tyrosine

The incorporation of 3-Fluoro-D-tyrosine is not a singular modification but a dual-pronged strategy designed to synergistically enhance metabolic stability.

The "D-Amino Acid Shield": Resisting Proteolysis

Proteases have evolved to be highly stereospecific, primarily recognizing and binding to peptides composed of L-amino acids.[2][4] By substituting a natural L-tyrosine with its mirror image, 3-Fluoro-D-tyrosine, the peptide's conformation at that specific site is fundamentally altered. This D-configuration creates a steric barrier, preventing the peptide from fitting correctly into the enzyme's active site.[2][5] This "steric shielding" renders the adjacent peptide bonds highly resistant to cleavage, dramatically increasing the peptide's half-life in biological systems.[4][5][6]

The Fluorine Advantage: Modulating Physicochemical Properties

The introduction of a fluorine atom to the tyrosine ring confers several advantages beyond simple steric bulk. Fluorine is the most electronegative element, and its substitution can alter the local electronic environment, potentially influencing hydrogen bonding and receptor interactions.[7] More critically for stability, fluorination can:

  • Block Metabolically Labile Sites: The C-H bond on the tyrosine ring can be a site for oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. Replacing hydrogen with a C-F bond, one of the strongest single bonds in organic chemistry, effectively blocks this metabolic pathway.[7]

  • Increase Hydrophobicity: Fluorination can increase the local hydrophobicity of the amino acid side chain, which may enhance binding to hydrophobic pockets in target receptors or promote the formation of more stable secondary structures.[8]

The Synergy of "Fluoro" and "D": A Dual-Action Approach

The combination of the D-configuration and fluorination provides a multi-layered defense against metabolic breakdown. The D-amino acid backbone resists proteolytic cleavage, while the fluorine atom protects the side chain from oxidative metabolism.

cluster_0 cluster_1 Mechanisms of Degradation cluster_2 Protective Features cluster_3 Peptide Peptide with 3-Fluoro-D-tyrosine Protease Proteolytic Cleavage (e.g., Chymotrypsin) CYP_Enzyme Oxidative Metabolism (CYP Enzymes) Stable_Peptide Metabolically Stable Peptide D_Config D-Amino Acid Configuration D_Config->Protease Blocks Binding (Steric Hindrance) Fluorine Fluorine Atom (C-F Bond) Fluorine->CYP_Enzyme Blocks Reaction (Strong C-F Bond)

Caption: Dual-action stability enhancement by 3-Fluoro-D-tyrosine.

Designing a Metabolic Stability Study

A well-designed study systematically evaluates a peptide's stability across different biological environments, providing a comprehensive picture of its potential in-vivo fate.

Overview of the Experimental Workflow

The core principle of an in-vitro stability assay is to incubate the peptide in a biologically relevant matrix, sample the reaction at various time points, stop the degradation, and quantify the amount of parent peptide remaining using LC-MS/MS.

start Start: Peptide Stock Solution incubation Incubation (37°C) Peptide + Matrix start->incubation sampling Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Quenching (e.g., Acetonitrile or TFA) sampling->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation analysis Supernatant Analysis by LC-MS/MS centrifugation->analysis data Data Interpretation: % Remaining vs. Time Half-Life (t½) Calculation analysis->data end End: Stability Profile data->end matrix_choice Select Matrix: - Plasma - Microsomes - S9 Fraction - Specific Protease matrix_choice->incubation

Caption: General workflow for in-vitro peptide stability assessment.
Selecting the Right In Vitro Models

The choice of biological matrix is dictated by the research question and the intended route of administration for the peptide.

  • Plasma or Serum: Simulates the systemic circulation. This is a crucial first-pass assay to determine stability against a complex mixture of circulating proteases.[9][10]

  • Liver Microsomes or S9 Fractions: These subcellular fractions contain key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[11] They are essential for evaluating hepatic clearance and oxidative metabolism. The S9 fraction contains both microsomal and cytosolic enzymes.

  • Hepatocytes: Using whole liver cells provides a more complete picture of liver metabolism, including both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) pathways.[11]

  • Simulated Gastric/Intestinal Fluids (SGF/SIF): These assays, often containing enzymes like pepsin or pancreatin, are critical for assessing the stability of peptides intended for oral delivery.[12]

  • Specific Enzyme Assays: Incubating the peptide with a single, purified protease (e.g., chymotrypsin, which cleaves after aromatic residues like tyrosine) provides precise mechanistic information about which enzymes are responsible for degradation and whether the 3-Fluoro-D-tyrosine modification is effective against them.[13]

Core Experimental Protocols

The following protocols represent robust, standardized workflows. Causality: The choice of a high organic solvent ratio (e.g., acetonitrile) for quenching is critical; it simultaneously halts enzymatic activity and precipitates proteins, which would otherwise interfere with downstream LC-MS analysis.

Protocol: Plasma Stability Assay
  • Preparation:

    • Pre-warm human plasma (or other species) and a 10 mM stock solution of the test peptide (in DMSO or aqueous buffer) to 37°C.

  • Reaction Initiation:

    • In a microcentrifuge tube, add 495 µL of pre-warmed plasma.

    • Initiate the reaction by adding 5 µL of the 10 mM peptide stock to achieve a final concentration of 100 µM. Mix gently by pipetting.

  • Time-Point Sampling:

    • Immediately withdraw a 50 µL aliquot (this is the T=0 sample) and add it to a new tube containing 150 µL of ice-cold acetonitrile with an internal standard. This is the "quenching" step. Vortex thoroughly.

    • Continue incubating the master reaction tube at 37°C.

    • Repeat the sampling and quenching process at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes).

  • Sample Processing:

    • After the final time point, centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis.

Protocol: Liver Microsomal Stability Assay

step1 Step 1: Pre-Incubation Add buffer, liver microsomes, and peptide to tube. Incubate for 5 min at 37°C to equilibrate. step2 Step 2: Reaction Initiation Add NADPH solution to start the reaction. (NADPH is the essential cofactor for CYP enzymes) step1->step2 step3 Step 3: Sampling & Quenching Take aliquots at T=0, 5, 15, 30, 60 min. Quench immediately in cold acetonitrile with internal standard. step2->step3 step4 Step 4: Analysis Centrifuge to remove protein. Analyze supernatant by LC-MS/MS. step3->step4

Caption: Workflow for a liver microsomal stability assay.
  • Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 1 µM working solution of the test peptide in the reaction buffer.

    • Prepare a 10 mM NADPH regenerating system solution.

    • Thaw liver microsomes (e.g., HLM at 20 mg/mL) on ice.

  • Reaction Setup (for a 500 µL final volume):

    • In a microcentrifuge tube, combine 440 µL of reaction buffer, 25 µL of the 1 µM peptide solution, and 10 µL of liver microsomes (final concentration 0.4 mg/mL).

    • Pre-incubate this mixture for 5 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the 10 mM NADPH solution (final concentration 0.5 mM).

  • Time-Point Sampling & Processing:

    • Follow the same sampling, quenching, and processing steps as described in the plasma stability protocol (Section 4.1, steps 3-5). Causality: A negative control reaction without NADPH is crucial. If degradation occurs in this control, it indicates metabolism by non-CYP enzymes (e.g., esterases) present in the microsomes.

Analytical Methodologies and Data Interpretation

The Central Role of LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for these assays.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates the intact parent peptide from its more polar degradation products based on hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS): Provides highly sensitive and specific quantification of the parent peptide, even in a complex biological matrix. It can also be used to identify the structures of metabolites by analyzing their fragmentation patterns.[11]

Data Analysis and Key Metrics

The primary data output from the LC-MS is the peak area of the parent peptide at each time point.

  • Calculating Percent Remaining:

    • The peak area of the peptide is normalized to the peak area of an internal standard to correct for variations in sample processing and instrument response.

    • The percent remaining at each time point (Tx) is calculated relative to the T=0 sample: % Remaining = (Normalized Peak Area at Tx / Normalized Peak Area at T=0) * 100

  • Determining In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the linear portion of this curve is the degradation rate constant (k).

    • The half-life is calculated as: t½ = -0.693 / k

Case Study: Interpreting Stability Data

The table below illustrates hypothetical data for a parent peptide (L-Tyr) and its modified counterpart (3F-D-Tyr).

Time (min)MatrixParent Peptide (L-Tyr) % RemainingModified Peptide (3F-D-Tyr) % Remaining
0Human Plasma100%100%
30Human Plasma45%98%
120Human Plasma<5%92%
t½ (min) Human Plasma ~25 >1000
0HLM (+NADPH)100%100%
30HLM (+NADPH)60%95%
120HLM (+NADPH)15%88%
t½ (min) HLM (+NADPH) ~40 ~650

Interpretation: The data clearly demonstrates the dramatic stabilizing effect of the 3-Fluoro-D-tyrosine modification. The parent L-peptide is rapidly degraded in both plasma (indicating protease susceptibility) and liver microsomes (indicating oxidative metabolism). In contrast, the modified peptide shows exceptional stability in both matrices, validating the effectiveness of the dual-action strategy.

Synthesis and Characterization

Peptides containing 3-Fluoro-D-tyrosine are readily synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The key is to procure or synthesize the Fmoc-protected 3-Fluoro-D-tyrosine building block. The synthesis proceeds via sequential coupling of amino acids to a growing chain on a solid resin support.[4] After assembly, the peptide is cleaved from the resin and purified, typically using RP-HPLC. Final characterization to confirm identity and purity is performed using HPLC and Mass Spectrometry.

Concluding Remarks and Future Perspectives

The incorporation of 3-Fluoro-D-tyrosine is a robust and highly effective strategy for enhancing the metabolic stability of peptide therapeutics. By concurrently addressing two major degradation pathways—proteolysis and oxidative metabolism—this modification can significantly extend a peptide's in-vivo half-life, a critical step in converting a promising lead compound into a viable drug candidate. As our understanding of protease specificity and metabolic pathways deepens, the rational design and incorporation of such multi-functional unnatural amino acids will continue to be a cornerstone of modern peptide drug development, enabling the creation of more durable and effective therapies.

References

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available from: [Link].

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. Available from: [Link].

  • Zhang, Y., et al. (2008). Influence of selective fluorination on the biological activity and proteolytic stability of glucagon-like peptide-1. Journal of Medicinal Chemistry, 51(22), 7051-7054. Available from: [Link].

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15110-15111. Available from: [Link].

  • Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Let's Talk Academy. Available from: [Link].

  • Zhang, Y., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7051-7054. Available from: [Link].

  • Jäckel, C., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2715-2724. Available from: [Link].

  • Jäckel, C., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Amino Acids, 45(6), 1349-1358. Available from: [Link].

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Biochemistry, 43(21), 6474-6483. Available from: [Link].

  • Notni, J., et al. (2018). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 23(7), 1739. Available from: [Link].

  • Al-Zharani, M., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available from: [Link].

  • Yang, R., et al. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 30(3), 633. Available from: [Link].

  • Hill, T. A., et al. (2016). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. MedChemComm, 7(5), 934-941. Available from: [Link].

  • GenScript. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. Available from: [Link].

  • Fischer, T. F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. International Journal of Molecular Sciences, 25(3), 1757. Available from: [Link].

  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(13), 4283-4287. Available from: [Link].

  • Bolarinwa, O., & Abell, C. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12. Available from: [Link].

  • LKK, L., et al. (2021). An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery. Molecular Pharmaceutics, 19(2), 534-544. Available from: [Link].

  • Bolarinwa, O., & Abell, C. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68, 9. Available from: [Link].

  • Casanovas, A., et al. (2019). Metabolic stability of the peptides. ResearchGate. Available from: [Link].

  • Wang, Y., et al. (2025, May 15). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Food & Function, 16. Available from: [Link].

  • ResearchGate. (A) Comparison of the in vitro metabolic stability of peptides 3 and 4. ResearchGate. Available from: [Link].

  • Seo, B. R., & Lee, K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4099. Available from: [Link].

  • LeSavage, B. L., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 10(7), 4153-4164. Available from: [Link].

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. Available from: [Link].

Sources

Exploratory

Engineering the Next Generation of Antimicrobials: Applications of 3-Fluoro-D-Tyrosine in Antibiotic Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical space beyond canonical biological building blocks. 3-Fluoro-D-tyrosine (3-F-D-Tyr) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical space beyond canonical biological building blocks. 3-Fluoro-D-tyrosine (3-F-D-Tyr) has emerged as a highly versatile non-canonical amino acid (ncAA) in the arsenal of antibiotic discovery. By acting as a bioisostere for natural D-tyrosine, 3-F-D-Tyr allows researchers to rationally modulate the pharmacokinetics, target binding affinity, and structural rigidity of peptide-based antibiotics[1].

This technical guide explores the three primary applications of 3-F-D-Tyr in modern drug development: (1) Chemoenzymatic mutasynthesis of glycopeptide antibiotics (GPAs), (2) Precursor-directed biosynthesis of lipopeptides, and (3) Real-time 19 F NMR probing of antibiotic-target dynamics.

The Mechanistic Rationale for Fluorination

The strategic incorporation of fluorine into aromatic amino acids is not merely a structural novelty; it is a calculated physicochemical intervention.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atom at the meta position (C3) of the phenol ring lowers the pKa of the adjacent hydroxyl group from approximately 10.0 to 9.0[2]. At physiological pH (7.4), this increases the hydrogen-bond donating capacity of the hydroxyl group, which is critical for interacting with bacterial cell wall precursors or membrane sterols.

  • Steric Bioisosterism: With a van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen), fluorine provides a subtle steric expansion[3]. This allows it to bypass the strict substrate gating of Non-Ribosomal Peptide Synthetase (NRPS) adenylation domains, which typically reject bulkier halogens like bromine or iodine.

  • Metabolic Stability: The highly polarized C–F bond resists oxidative degradation, extending the half-life of the resulting antibiotic scaffold in vivo.

Quantitative Impact Analysis

The following table summarizes the physicochemical shifts induced by substituting canonical D-tyrosine with 3-F-D-Tyr in antibiotic scaffolds.

ParameterWild-Type (D-Tyrosine)Fluorinated (3-F-D-Tyrosine)Mechanistic Consequence
Phenolic pKa ~10.0~9.0Enhances hydrogen-bonding strength with membrane sterols at physiological pH[2].
Van der Waals Radius (C3) 1.20 Å (Hydrogen)1.47 Å (Fluorine)Induces subtle steric expansion; acts as a bioisostere without disrupting NRPS adenylation[3].
19 F NMR Signature None (NMR Silent)Strong singlet (~ -130 ppm)Enables zero-background tracking of antibiotic-target interactions in live cells[4].
Oxidative Coupling 100% (Baseline)Substrate dependentModulates the kinetics of cytochrome P450 (OxyB) macrocyclization[1].

Reprogramming Glycopeptide Antibiotics (GPAs) via Mutasynthesis

Vancomycin and related GPAs derive their rigid, cup-shaped 3D architecture from a series of oxidative phenol cross-links catalyzed by cytochrome P450 enzymes (OxyB, OxyA, OxyC)[5]. OxyB catalyzes the first critical biaryl ether bond (the C-O-D ring) between residues 4 and 6. By feeding 3-F-D-Tyr into the biosynthetic pathway, we can generate fluorinated vancomycin analogues that exhibit altered binding kinetics to the bacterial lipid II target, potentially overcoming VanA/VanB resistance phenotypes[1][6].

OxyB_Macrocyclization A Linear Heptapeptide (3-F-D-Tyr at Res 6) B Sfp-Mediated PCP Loading A->B C OxyB (P450) Oxidative Coupling B->C D Fluorinated Aglycone (C-O-D Ring) C->D

OxyB-catalyzed oxidative phenol coupling of 3-F-D-Tyr in GPA biosynthesis.
Protocol 1: In Vitro Reconstitution of OxyB with 3-F-D-Tyr Precursors

This protocol describes the chemoenzymatic macrocyclization of a 3-F-D-Tyr-containing heptapeptide.

  • Step 1: Substrate Synthesis & Thioesterification. Synthesize the linear heptapeptide (incorporating 3-F-D-Tyr at position 6) via standard solid-phase peptide synthesis (SPPS). Convert the C-terminus to a Coenzyme A (CoA) thioester.

  • Step 2: PCP Domain Loading. Incubate 50μM of the peptide-CoA with 40μM of the isolated Peptidyl Carrier Protein (PCP) domain and 2μM of the phosphopantetheinyl transferase Sfp in 50mM HEPES buffer (pH 7.5) for 1 hour at 25∘C [3].

    • Causality Check: Why load the peptide onto a PCP domain? OxyB exhibits strict spatial substrate specificity. It does not recognize free linear peptides; it requires the peptide to be presented dynamically by the PCP domain to align the aromatic rings of residues 4 and 6 for the radical coupling mechanism[7].

  • Step 3: OxyB Oxidation. Add 10μM OxyB, 10μM ferredoxin, 1μM ferredoxin reductase, and an NADPH regeneration system. Incubate for 4 hours at 30∘C .

  • Step 4: Self-Validating Cleavage. Terminate the reaction by adding 100mM methylamine (pH 11.0) to chemically cleave the macrocyclic peptide from the PCP domain.

    • Validation: Analyze the supernatant via LC-HRMS. The successful formation of the C-O-D ring is validated by a mass shift of −2Da (loss of two protons during oxidative coupling) compared to the linear precursor[1].

Precursor-Directed Biosynthesis of Lipopeptides

Beyond GPAs, 3-F-D-Tyr is highly valuable in modifying cyclic lipopeptides like Iturin A, produced by Bacillus subtilis. The D-tyrosine residue in Iturin A is responsible for its antifungal properties, specifically through hydrogen bonding with membrane sterols[2].

Protocol 2: Biosynthesis of Fluorinated Iturin A
  • Step 1: Inoculation. Culture Bacillus subtilis (e.g., strain CS93) in a chemically defined minimal medium to an OD600​ of 0.6.

  • Step 2: Precursor Feeding. Supplement the culture with 0.05−0.5mM of 3-Fluoro-D-tyrosine.

    • Causality Check: Why expect an extended lag phase? Fluorinated amino acids exhibit mild toxicity by competitively inhibiting endogenous prephenate dehydrogenase. The culture will experience a lag phase as the bacteria adapt, selecting for a sub-population capable of incorporating the ncAA into secondary metabolites[2].

  • Step 3: Extended Incubation. Cultivate for 72 hours at 30∘C with rigorous shaking (200 rpm) to ensure maximum secondary metabolite accumulation.

  • Step 4: Extraction & Validation. Centrifuge to pellet cells. Adjust the supernatant to pH 2.0 using HCl to precipitate the lipopeptides. Extract the precipitate with methanol.

    • Validation: Purify via RP-HPLC. Confirm the incorporation of 3-F-D-Tyr via High-Resolution Mass Spectrometry (HRMS), looking for the characteristic +18Da mass shift (replacing H with F )[2].

Real-Time 19 F NMR Probing of Antibiotic Dynamics

Understanding how antibiotics interact with their targets in vivo is notoriously difficult due to the dense background noise of the cellular milieu. Because fluorine is virtually absent in biological systems, 3-F-D-Tyr serves as a "zero-background" probe for in-cell 19 F NMR spectroscopy[4].

NMR_Probing A Biosynthetic Labeling with 3-F-D-Tyr B In-Cell Expression & Target Binding A->B C Real-Time 19F NMR (Zero Background) B->C D Conformational Dynamics Analysis C->D

Real-time in-cell 19F NMR workflow using 3-F-D-Tyr labeled proteins.
Protocol 3: In-Cell 19 F NMR Workflow
  • Step 1: Auxotrophic Expression. Express the target protein (or the antibiotic biosynthesis machinery) in a tyrosine-auxotrophic E. coli strain. Grow in minimal media supplemented with 3-F-D-Tyr.

  • Step 2: Cell Harvesting. Harvest cells during the mid-log phase. Wash twice with NMR buffer ( 50mM sodium phosphate, 100mM NaCl, 10% D2​O , pH 7.4) to remove unincorporated 3-F-D-Tyr.

  • Step 3: NMR Acquisition. Transfer the live cell slurry to a 5 mm Shigemi NMR tube. Acquire 19 F NMR spectra at 298 K.

    • Causality Check: Why use 19 F NMR over 1H NMR? The 19 F nucleus has a nuclear spin of 1/2 and a gyromagnetic ratio nearly as high as a proton, offering exceptional sensitivity. More importantly, its chemical shift is exquisitely sensitive to local dielectric changes (e.g., when an antibiotic binds to the labeled target), allowing researchers to map ligand-binding events in real-time without lysing the cell[4].

Conclusion

The application of 3-Fluoro-D-tyrosine bridges the gap between synthetic chemistry and synthetic biology. By leveraging its unique bioisosteric properties, researchers can bypass the evolutionary limitations of NRPS machinery, engineer next-generation glycopeptides and lipopeptides, and visualize antibiotic-target interactions with unprecedented clarity. As AMR continues to evolve, the rational integration of fluorinated ncAAs will be a cornerstone of modern antibiotic discovery.

References

  • Source: University College Dublin (ucd.ie)
  • Source: American Chemical Society (acs.org)
  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Monash University (monash.edu)
  • Source: American Chemical Society (acs.org)

Sources

Foundational

Structural Dynamics of 3-Fluoro-D-tyrosine Derivatives: A Technical Guide to Conformational Analysis

Executive Summary As drug development increasingly pivots toward complex peptide therapeutics and peptidomimetics, the incorporation of non-canonical amino acids has become a cornerstone of rational drug design. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly pivots toward complex peptide therapeutics and peptidomimetics, the incorporation of non-canonical amino acids has become a cornerstone of rational drug design. Among these, 3-Fluoro-D-tyrosine (3-F-D-Tyr) represents a highly specialized structural motif. The D-stereocenter confers critical resistance to proteolytic degradation, while the 3-fluoro substitution provides an exquisite, background-free reporter for Protein-Observed Fluorine NMR (PrOF NMR) without introducing severe steric penalties.

As a Senior Application Scientist, I approach the conformational analysis of fluorinated peptides not merely as a structural exercise, but as a predictive engine for drug efficacy. This whitepaper details the mechanistic causality, quantitative physicochemical data, and self-validating experimental workflows required to rigorously analyze 3-F-D-Tyr derivatives in solution and solid states.

Mechanistic Grounding: The Fluorine Effect on Tyrosine Conformation

To effectively utilize 3-F-D-Tyr, one must understand the fundamental physical chemistry driving its behavior. We do not substitute fluorine arbitrarily; every atomic modification serves a distinct analytical and functional purpose.

  • Stereochemical Causality (The D-Enantiomer): Inverting the stereocenter from L to D fundamentally alters the Ramachandran dihedral angles ( ϕ,ψ ) accessible to the peptide backbone. This inversion is frequently utilized in the biosynthesis of complex glycopeptides, such as vancomycin analogues, to induce specific β -turns or disrupt α -helices, thereby modulating cross-coupling reactions and target binding affinity[1].

  • Electronic and pKa Perturbation: The fluorine atom is highly electronegative. Placing it ortho to the phenolic hydroxyl group (the 3-position) exerts a strong inductive electron-withdrawing effect. This lowers the pKa​ of the tyrosine hydroxyl from roughly 10.0 to approximately 8.4[2]. Consequently, at physiological pH (7.4), a significantly larger fraction of the residue exists in the phenoxide state compared to native tyrosine, fundamentally altering its hydrogen-bonding network and local hydration shell.

  • The PrOF NMR Advantage: The 19F nucleus possesses 100% natural abundance, a spin of 1/2, and a gyromagnetic ratio yielding 83% the sensitivity of 1H . Because organic fluorine is virtually absent in native biological systems, 19F NMR provides a background-free spectrum. Furthermore, the chemical shift of 19F is exquisitely sensitive to its local van der Waals and electrostatic environment, making it a premier reporter for conformational changes, ligand binding, and protein fibrillation[3][4].

  • Crystallographic Hydrogen Bonding: While fluorine is a poor hydrogen bond acceptor compared to oxygen, X-ray crystallographic studies of globally substituted 3-fluorotyrosine proteins reveal that the fluorine atom dictates altered spatial conformations. These altered conformations are driven by unique packing interactions and weak hydrogen bonds with neighboring water molecules or polar side chains, which must be accounted for during structural modeling[5].

Quantitative Data: Physicochemical Properties

To facilitate rational experimental design, the physicochemical properties of relevant tyrosine derivatives are summarized below. The data highlights why the 3-fluoro derivative is often preferred over the 2-fluoro derivative for dynamic conformational studies.

PropertyL-Tyrosine3-Fluoro-L-Tyrosine3-Fluoro-D-Tyrosine2-Fluoro-L-Tyrosine
Stereochemistry L (S)L (S)D (R)L (S)
Phenolic pKa​ ~10.0~8.4~8.4~9.1
19F Chemical Shift N/A-136 to -138 ppm-136 to -138 ppm-118 ppm
van der Waals Volume 141 ų146 ų146 ų146 ų
Chemical Shift Responsiveness N/AHigh (Sensitive)High (Sensitive)Low (Less Sensitive)
Relative Ring Flip Rate FastIntermediateIntermediateSlow

Note: 3-fluorotyrosine derivatives exhibit a nearly 3-fold greater change in chemical shift in response to solvent polarity changes compared to 2-fluorotyrosine, making the 3-position the optimal choice for probing allostery and solvent exposure[2].

Analytical Workflows & Visualization

The conformational analysis of 3-F-D-Tyr derivatives requires an orthogonal approach, combining solution-state dynamics (NMR) with solid-state structural mapping (Crystallography).

ConformationalAnalysis Synth Peptide Synthesis (3-F-D-Tyr Incorporation) Purif Purification & Folding (RP-HPLC) Synth->Purif Yield NMR 19F PrOF NMR (Chemical Shift & Relaxation) Purif->NMR Solution State Xray X-Ray Crystallography (Static H-Bonding) Purif->Xray Solid State Dyn Conformational Dynamics (Ring Flips & SIS) NMR->Dyn Kinetic Data Xray->Dyn Structural Basis Opt Drug Optimization (Affinity & Stability) Dyn->Opt Lead Refinement

Workflow for structural and dynamic analysis of 3-F-D-Tyr derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causality explanation and an internal checkpoint to prevent the propagation of artifactual data.

Protocol 1: 19F NMR Solvent Isotope Shift (SIS) Assay

Purpose: To quantify the solvent accessibility of the 3-F-D-Tyr residue within the folded peptide. Causality: Deuterium ( D2​O ) possesses a different zero-point vibrational energy than protium ( H2​O ). When a fluorinated sidechain is solvent-exposed, this isotopic difference propagates through space, inducing a measurable upfield shift ( Δδ≈0.2 ppm) in the 19F signal. Buried residues shielded from the solvent will show little to no shift.

  • Sample Preparation: Prepare two identical 500 μ M samples of the 3-F-D-Tyr peptide in identical buffer conditions (e.g., 50 mM Phosphate, pH 7.4). Reconstitute Sample A in 90% H2​O / 10% D2​O (for lock) and Sample B in 100% D2​O .

  • Internal Standard Addition: Add 50 μ M of Trifluoroacetic acid (TFA) to both samples.

  • Acquisition: Acquire 1D 19F NMR spectra at 298 K using 1H decoupling.

    • Causality for Delay: Fluorine nuclei in macromolecules often exhibit rapid T2​ relaxation (broad lines) but slow T1​ relaxation. Setting an insufficient D1​ delay leads to signal saturation. Ensure D1​≥3×T1​ (typically 3-5 seconds).

  • Data Analysis: Overlay the spectra and calculate the shift difference ( Δδ ) of the 3-F-D-Tyr peak between the H2​O and D2​O samples.

  • Self-Validation Checkpoint: Examine the TFA internal standard peak. It must exhibit a consistent, known isotope shift across the two samples. If the TFA peak does not shift as expected, the D2​O fraction in the solvent is compromised, and the data must be discarded.

Protocol 2: 2D EXSY NMR for Tyrosine Ring-Flip Dynamics

Purpose: To measure the rotational kinetics of the tyrosine aromatic ring around the Cβ​−Cγ​ bond. Causality: Because the 3-position is asymmetric, a 180° ring flip exchanges the fluorine atom between two distinct magnetic environments (assuming the local protein pocket is asymmetric). If the flip rate is slow on the NMR timescale, two distinct peaks will appear. 2D Exchange Spectroscopy (EXSY) allows us to quantify the rate of chemical exchange between these two states, providing a direct measurement of local backbone flexibility.

  • Optimization: Acquire a 1D 19F spectrum to confirm the presence of two distinct peaks for the single 3-F-D-Tyr residue, indicating slow exchange.

  • EXSY Setup: Set up a 2D 19F

    19F NOESY/EXSY pulse sequence.
  • Mixing Time Array: Acquire a series of 2D spectra with varying mixing times ( τm​ ) ranging from 10 ms to 500 ms.

    • Causality for Mixing Times: Short mixing times capture the initial linear rate of chemical exchange, while longer mixing times allow the system to reach equilibrium. An array is required to extract the true kinetic rate constant ( kex​ ) without confounding NOE effects.

  • Kinetic Extraction: Integrate the cross-peaks and diagonal peaks. Plot the ratio of cross-peak to diagonal-peak volumes as a function of τm​ to calculate kex​ .

  • Self-Validation Checkpoint: Run a 1D 19F spectrum of free 3-F-D-Tyr amino acid in the same buffer. The free amino acid rotates rapidly and must exhibit a sharp, single peak at ~ -137 ppm. If the free amino acid shows multiple peaks, the buffer contains paramagnetic impurities or the sample is aggregating.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: nsf.

Sources

Protocols & Analytical Methods

Method

The Scientific Rationale: Why 3-Fluoro-D-tyrosine?

An in-depth technical guide for researchers and drug development professionals on the application of 3-Fluoro-D-tyrosine as a highly specific nuclear magnetic resonance (NMR) probe. Nuclear Magnetic Resonance (NMR) spect...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the application of 3-Fluoro-D-tyrosine as a highly specific nuclear magnetic resonance (NMR) probe.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating structural dynamics, but biological matrices often present overwhelming 1 H and 13 C background signals. Fluorine-19 ( 19 F) offers a powerful alternative: it possesses 100% natural abundance, a spin-½ nucleus, and a high gyromagnetic ratio yielding 83% of the sensitivity of 1 H[1]. Most importantly, biological systems lack endogenous fluorine, rendering 19 F NMR entirely background-free.

The chemical shift of 19 F is hyper-responsive to its local electrostatic and steric environment, spanning over 170 ppm for fluorinated side chains[2]. While L-fluorotyrosine is widely used to study general protein folding, it is indiscriminately incorporated into the proteome via ribosomal translation.

The D-Enantiomer Advantage: 3-Fluoro-D-tyrosine (3-F-D-Tyr) provides an orthogonal probing channel. Because ribosomes exclusively utilize L-amino acids, 3-F-D-Tyr bypasses general protein synthesis. Instead, it is specifically recognized by Non-Ribosomal Peptide Synthetases (NRPS) and specific bacterial enzymes (e.g., D-amino acid oxidases or peptidoglycan transpeptidases). This allows researchers to track the biosynthesis of complex therapeutics—such as the lipopeptide Iturin A[3] or the glycopeptide Vancomycin[4]—in real-time, without background interference from the host's proteome.

Physicochemical & NMR Characteristics

To successfully deploy 3-F-D-Tyr, its baseline physicochemical and magnetic properties must be understood. The fluorine atom at the meta (3-) position of the phenolic ring is highly sensitive to the ionization state of the adjacent hydroxyl group and the restriction of aromatic ring flips.

Table 1: Physicochemical and Magnetic Properties of 3-Fluoro-D-tyrosine

ParameterSpecification / ValueCausality / Impact on Experiment
CAS Number 64024-06-2Ensures correct stereoisomer procurement.
Molecular Weight 199.18 g/mol Used for precise molarity calculations in precursor feeding.
19 F Chemical Shift (Free) ~ -135 to -140 ppmBaseline reference; highly solvent-dependent (e.g., -140.25 ppm in CDCl 3​ for Fmoc-protected derivatives)[5].
Chemical Shift Anisotropy (CSA) ~ 50–75 ppmCauses significant line broadening at high magnetic fields (>600 MHz). Optimal acquisition is often at 400–500 MHz ( 1 H)[2].
Ring-Flip Dynamics μ s–ms timescaleSymmetrical ring flips average the signal; cross-linking restricts flips, causing distinct peak splitting or broadening[6].

Application Workflow: Probing NRPS Assembly Lines

In drug development, understanding the maturation of non-ribosomal peptides is critical. For instance, in vancomycin biosynthesis, the cytochrome P450 enzyme OxyB catalyzes a crucial cross-coupling reaction between aromatic rings[4]. By incorporating 3-F-D-Tyr into the peptide intermediate, the formation of the aryl ether linkage drastically alters the electronic descreening of the fluorine atom, resulting in a measurable Chemical Shift Perturbation (CSP).

Workflow A 3-Fluoro-D-tyrosine Supplementation B NRPS Assembly Line (In Vivo or In Vitro) A->B Uptake & Activation C Enzymatic Cross-Coupling (e.g., OxyB Cytochrome P450) B->C Peptide Intermediate D 19F NMR Acquisition (Chemical Shift Perturbation) C->D Maturation & Extraction

Workflow of 3-Fluoro-D-tyrosine incorporation and 19F NMR detection in NRPS pathways.

Logic N1 State 1: Free 3-F-D-Tyr 19F Shift: ~ -140 ppm N2 State 2: Peptide-Bound 19F Shift: ~ -135 ppm (Environment dependent) N1->N2 NRPS Incorporation (Steric/Electrostatic changes) N3 State 3: Cross-Linked (OxyB) 19F Shift: Distinct CSP & Line Broadening N2->N3 Aryl Ether Formation (Electronic descreening)

Causality of 19F chemical shift perturbations during peptide maturation and cross-linking.

Self-Validating Experimental Protocols

The following protocols detail the precursor-directed biosynthesis of fluorinated lipopeptides (e.g., Iturin A in Bacillus subtilis) and subsequent NMR analysis. These steps include internal validation checkpoints to ensure system integrity before consuming expensive spectrometer time.

Protocol A: Precursor-Directed Biosynthesis (In Vivo Incorporation)

Objective: Force the bacterial NRPS machinery to utilize 3-F-D-Tyr in place of endogenous D-Tyr.

  • Culture Preparation: Inoculate Bacillus subtilis (or target NRPS-expressing strain) into 50 mL of chemically defined minimal medium (to minimize endogenous amino acid competition). Grow at 30°C to an OD 600​ of 0.6.

  • Precursor Feeding: Spike the culture with 3-Fluoro-D-tyrosine to a final concentration of 1–2 mM.

    • Causality: High extracellular concentration outcompetes intracellular D-Tyr pools for the adenylation domains of the NRPS.

  • Toxicity Validation (Checkpoint 1): Monitor OD 600​ for 2 hours post-feeding. 3-F-D-Tyr should not arrest growth; if OD 600​ drops, reduce the feeding concentration, as excessive fluorinated analogs can inhibit cell wall cross-linking.

  • Harvest & Extraction: After 48 hours, centrifuge the culture. Extract the supernatant using solid-phase extraction (SPE) with a C18 cartridge, eluting with 80% methanol.

  • Mass Spectrometry Validation (Checkpoint 2): Run a rapid LC-MS on the eluate. Look for a mass shift of +18 Da relative to the native peptide (replacing H with F). Do not proceed to NMR unless the fluorinated mass is confirmed.

Protocol B: 19 F NMR Acquisition and Processing

Objective: Acquire high-resolution, quantitative 19 F spectra of the extracted peptide.

  • Sample Preparation: Dissolve the dried SPE eluate in 500 μ L of D 2​ O (or CDCl 3​ depending on peptide solubility). Add 0.1% Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • Spectrometer Setup: Utilize a spectrometer equipped with a dedicated 19 F or tunable broadband probe. A moderate field strength (e.g., 400–500 MHz for 1 H, corresponding to ~376–470 MHz for 19 F) is recommended to minimize Chemical Shift Anisotropy (CSA) line broadening[2].

  • Relaxation Validation (Checkpoint 3): Fluorine nuclei in large molecules often exhibit long longitudinal relaxation times ( T1​ ). Run a quick inversion-recovery experiment to estimate T1​ .

    • Causality: If the relaxation delay ( D1​ ) is set shorter than 5×T1​ , the integration of the peaks will not be quantitative, leading to false estimations of incorporation efficiency.

  • Acquisition Parameters:

    • Pulse sequence: Inverse-gated 1 H decoupling (to remove 1 H- 19 F scalar coupling without Nuclear Overhauser Effect distortions).

    • Spectral Width: Minimum 100 ppm (to capture both the TFA reference and the -130 to -150 ppm region).

    • Scans: 512–1024 (depending on sample concentration).

  • Data Processing: Apply a mild exponential line broadening (LB = 1–3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without obscuring cross-linking-induced peak splitting.

Data Interpretation & Quantitative Analysis

Upon successful acquisition, the 19 F spectrum will reveal the structural state of the incorporated 3-F-D-Tyr. Because the fluorine atom is highly sensitive to the solvent isotope effect, exposing the sample to D 2​ O vs. H 2​ O can also reveal whether the D-Tyr residue is buried within the folded peptide or exposed to the solvent[1].

Table 2: Diagnostic 19 F NMR Signatures of 3-Fluoro-D-tyrosine

Structural StateExpected 19 F ShiftLine Shape CharacteristicsMechanistic Interpretation
Unincorporated Precursor ~ -135.0 ppmSharp, narrow singletFree rotation in solution; fast tumbling averages out CSA.
Linear Peptide Intermediate ~ -136.5 ppmMildly broadenedSlower molecular tumbling increases T2​ relaxation; local electrostatic changes from adjacent peptide bonds.
OxyB Cross-Linked (Mature) ~ -138 to -142 ppmSplit peaks / BroadAryl ether formation drastically alters electron density. Restricted ring-flip dynamics result in distinct conformer populations[6].
Solvent Isotope Shift ( Δδ ) ~ 0.25 ppm shiftShifted in D 2​ O vs H 2​ OIndicates the fluorine atom is solvent-exposed and hydrogen-bonding with water[2].

References

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems Source: PMC - NIH URL
  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides Source: ACS Publications URL
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: PMC - NIH URL
  • Characterizing Tyrosine Ring Flips in Proteins by 19F NMR Source: bioRxiv URL
  • Precursor-directed biosynthesis of fluorinated iturin A in Bacillus Source: UCD / Chemical Communications URL
  • Modulating OxyB-Catalyzed Cross-Coupling Reactions in Vancomycin Biosynthesis by Incorporation of Diverse d-Tyr Analogues Source: ACS Publications URL

Sources

Application

Application Note: Optimization of Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-3-Fluoro-D-Tyrosine

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the incorporation of the unnatural amino acid Fmoc-3-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the incorporation of the unnatural amino acid Fmoc-3-Fluoro-D-Tyrosine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

Introduction & Scientific Rationale

The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a cornerstone strategy in modern medicinal chemistry and chemical biology. Solid-phase peptide synthesis (SPPS) is the most robust and commonly used method to assemble these highly customized, side-chain-fluorinated peptides[1].

Fmoc-3-Fluoro-D-Tyrosine is a uniquely engineered building block that introduces three distinct biophysical and biochemical advantages into a peptide therapeutic:

  • D-Stereochemistry: The inversion of the natural L-chiral center to the D-configuration renders the local peptide backbone highly resistant to endogenous proteolytic degradation (specifically endopeptidases), drastically increasing in vivo half-life[2].

  • Fluorine Bioisosterism & pKa Modulation: Fluorine is sterically similar to hydrogen (van der Waals radii of 1.35 Å vs. 1.10 Å) but is highly electronegative[3]. The ortho-fluorine substitution exerts a strong electron-withdrawing effect on the aromatic ring, lowering the pKa of the phenolic hydroxyl group from ~9.9 (in canonical Tyrosine) to ~8.7[3][4].

  • Biophysical Probing: The 100% natural abundance and high gyromagnetic ratio of the 19F isotope provide a highly sensitive, background-free handle for 19F -NMR spectroscopy, enabling precise studies of protein-ligand interactions and conformational dynamics[1].

Logical_Effects Base Fmoc-3-Fluoro-D-Tyrosine Fluoro 3-Fluoro Substitution Base->Fluoro DChiral D-Stereochemistry Base->DChiral pKa Lowered Phenolic pKa (~8.7 vs 9.9) Fluoro->pKa NMR 19F-NMR Handle (Biophysical Probe) Fluoro->NMR Lipo Increased Lipophilicity Fluoro->Lipo Protease Proteolytic Stability (Resists Endopeptidases) DChiral->Protease Conform Altered Backbone Conformation DChiral->Conform

Caption: Logical relationship of 3-Fluoro-D-Tyrosine modifications on biophysical and therapeutic peptide properties.

Physicochemical Data & Mechanistic Implications for SPPS

Understanding the physicochemical shifts caused by fluorination is critical for preventing synthesis failures. The lowered pKa of the phenol makes the hydroxyl group more acidic and, consequently, the resulting phenoxide anion a better nucleophile under basic conditions.

Causality in Experimental Design: If the phenolic -OH is left unprotected during SPPS, the repetitive use of basic deprotection reagents (e.g., 20% Piperidine) can lead to unwanted O -acylation in subsequent coupling steps, resulting in branched peptide impurities. Therefore, the use of Fmoc-3-Fluoro-D-Tyr(tBu)-OH (where the phenol is protected by a tert-butyl group) is strictly mandated to preserve linear peptide fidelity.

Table 1: Physicochemical Comparison of Tyrosine Analogues
PropertyL-Tyrosine3-Fluoro-L-Tyrosine3,5-Difluoro-L-Tyrosine3-Fluoro-D-Tyrosine
Phenolic pKa ~9.9~8.7~7.2~8.7
Stereochemistry L (Canonical)LLD (Unnatural)
Proteolytic Stability LowLowLowHigh
19F NMR Active NoYesYesYes
Mass Shift ( Δ Da) Base (181.19)+17.99 Da+35.98 Da+17.99 Da

Experimental Workflow & Protocol

The following protocol outlines a highly optimized, self-validating Fmoc-SPPS cycle tailored for sterically and electronically modified unnatural amino acids.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF / DCM) Deprotect->Wash1 Activation Amino Acid Activation (Fmoc-3-F-D-Tyr(tBu)-OH + HATU/DIPEA) Wash1->Activation Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Wash2 Wash (DMF / DCM) Coupling->Wash2 Wash2->Deprotect Next AA Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle End Crude Peptide containing 3-Fluoro-D-Tyrosine Cleavage->End

Caption: Step-by-step SPPS workflow for the robust incorporation of Fmoc-3-Fluoro-D-Tyrosine.

Detailed Step-by-Step Methodology
Step 1: Resin Swelling
  • Weigh the desired amount of resin (e.g., Rink Amide AM resin for a C-terminal amide) into a fritted reaction vessel.

  • Add Dimethylformamide (DMF) (10 mL per gram of resin).

  • Agitate gently for 30–45 minutes at room temperature (RT) to fully expose the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection (Self-Validating Step)
  • Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Validation: Collect the drained deprotection solution and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove residual base.

Step 3: Activation and Coupling of Fmoc-3-Fluoro-D-Tyr(tBu)-OH

Note: Due to the slight steric hindrance introduced by the ortho-fluorine atom, highly efficient uronium-based coupling reagents (like HATU) are recommended over standard carbodiimides to prevent deletion sequences.

  • Prepare the Coupling Mixture:

    • 3.0 to 4.0 equivalents of Fmoc-3-Fluoro-D-Tyr(tBu)-OH.

    • 3.0 to 4.0 equivalents of HATU.

    • Dissolve in a minimal volume of DMF.

  • Activation: Add 6.0 to 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 2 minutes to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate at RT for 60 to 120 minutes.

  • Validation (Kaiser Test): Take a few resin beads and perform a ninhydrin (Kaiser) test.

    • Result: A colorless or pale-yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Wash the resin with DMF (5 × 1 min).

Step 4: Cleavage and Global Deprotection
  • Once the full peptide sequence is assembled, perform a final Fmoc deprotection.

  • Wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.

  • Prepare Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2​O (95:2.5:2.5 v/v/v).

    • Causality: TIS is a vital carbocation scavenger. When the tert-butyl group is cleaved from the fluorinated tyrosine, it forms a reactive tert-butyl carbocation. TIS prevents this carbocation from re-alkylating the electron-rich aromatic rings of the peptide.

  • Add the cocktail to the resin and agitate for 2 hours at RT.

  • Drain the cleavage solution into a collection tube. Wash the resin once with a small volume of neat TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet.

Step 5: Analytical Validation
  • LC-MS: Analyze the crude peptide. Expect a mass shift of +17.99 Da per 3-Fluoro-D-Tyrosine residue incorporated compared to the canonical Tyrosine sequence.

  • RP-HPLC: Purify using a C18 column. Fluorinated peptides typically exhibit increased lipophilicity, resulting in longer retention times on reverse-phase media compared to their non-fluorinated counterparts.

References

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL:[1]

  • The Transformative Role of Fluorine Substitution in Amino Acids Source: BenchChem URL:[4]

  • Modulating OxyB-Catalyzed Cross-Coupling Reactions in Vancomycin Biosynthesis by Incorporation of Diverse d-Tyr Analogues Source: ACS Publications URL:[2]

Sources

Method

Application Note: Optimized Solution-Phase Coupling Strategies for Boc-3-Fluoro-D-Tyrosine

Abstract The incorporation of fluorinated unnatural amino acids, such as 3-Fluoro-D-tyrosine, is a powerful strategy in modern drug development to enhance metabolic stability, act as a 19 F NMR structural probe, and prev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorinated unnatural amino acids, such as 3-Fluoro-D-tyrosine, is a powerful strategy in modern drug development to enhance metabolic stability, act as a 19 F NMR structural probe, and prevent proteolytic degradation[1]. However, the solution-phase synthesis (SlPPS) of peptides utilizing Boc-3-Fluoro-D-tyrosine (Boc-3-F-D-Tyr-OH) presents unique chemoselectivity challenges. This application note details the mechanistic causality behind side-reaction formation and provides a self-validating, step-by-step protocol for base-free carbodiimide coupling to maximize yield and eliminate O-acylation.

Mechanistic Rationale: The 3-Fluoro Effect

To streamline solution-phase fragment synthesis, it is highly advantageous to use Boc-3-F-D-Tyr-OH with an unprotected phenolic hydroxyl group , bypassing the need for orthogonal side-chain protection and subsequent deprotection steps[2]. However, this approach requires strict control over the reaction microenvironment.

In native tyrosine, the phenolic hydroxyl has a pKₐ of approximately 10.0. The introduction of an electron-withdrawing fluorine atom at the ortho (3-) position significantly increases the acidity of the phenol, dropping its pKₐ to 8.3–8.4 [1][3].

The Causality of O-Acylation: During standard peptide coupling, tertiary bases (e.g., DIPEA, TEA, NMM) are routinely added to neutralize amine salts or facilitate uronium-based activation (e.g., HATU). Because the pKₐ of 3-fluorotyrosine is lower than the conjugate acid of these bases, the unprotected phenol is readily deprotonated into a highly nucleophilic phenoxide[4]. This phenoxide rapidly attacks activated carboxylates, leading to severe O-acylation (esterification), which produces branched oligomers and drastically reduces the yield of the desired amide[5].

To prevent this, the coupling environment must remain neutral or slightly acidic to ensure the 3-fluoro-phenol remains protonated and non-nucleophilic.

G cluster_0 Coupling Strategy Decision Matrix Start Boc-3-Fluoro-D-Tyr-OH (Unprotected Phenol) HATU HATU / DIPEA (Uronium + Base) Start->HATU Excess Base EDC EDC·HCl / HOBt (Base-Free Activation) Start->EDC Neutral/Acidic ResultBad High O-Acylation (Phenoxide Formation) HATU->ResultBad pKa ~8.4 ResultGood Clean Amide Bond (Phenol Protonated) EDC->ResultGood Chemoselective

Decision matrix for Boc-3-F-D-Tyr-OH coupling strategies based on phenol pKa.

Strategic Selection of Coupling Reagents

To achieve chemoselective N-acylation over O-acylation, EDC·HCl combined with HOBt is the gold standard[6].

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) activates the carboxylic acid without the need for an auxiliary tertiary base[6].

  • HOBt (1-Hydroxybenzotriazole) rapidly converts the unstable O-acylisourea intermediate into an OBt active ester. OBt esters exhibit high chemoselectivity, reacting rapidly with primary amines while remaining virtually inert to protonated phenols[7][8].

Table 1: Quantitative Comparison of Coupling Systems for Unprotected 3-F-Tyr
Coupling SystemAuxiliary Base Req.Phenol StateO-Acylation RiskEpimerization RiskRecommended Application
EDC·HCl / HOBt NoneProtonatedLow LowPrimary choice for unprotected 3-F-Tyr
DIC / Oxyma NoneProtonatedLow Very LowExcellent alternative base-free method
Isobutyl Chloroformate 1.0 eq (NMM)Transiently Deprot.ModerateModerateScale-up; requires strict -15 °C control
HATU / DIPEA 2.0 - 3.0 eqDeprotonatedVery High LowAvoid unless the phenol is explicitly protected

Self-Validating Experimental Protocol: Base-Free EDC/HOBt Coupling

This protocol is designed for a 1.0 mmol scale solution-phase coupling of Boc-3-F-D-Tyr-OH to a C-terminal protected amino acid (H-AA-OR).

Workflow N1 Pre-activation (0 °C) N2 OBt Ester Formation N1->N2 EDC·HCl HOBt N3 Aminolysis (RT, 2-4h) N2->N3 Add Amine N4 Aqueous Workup N3->N4 Quench

Step-by-step workflow for the base-free EDC/HOBt solution-phase coupling.

Materials Required
  • Boc-3-Fluoro-D-Tyr-OH: 1.0 mmol (299.3 mg)

  • Amine Component (H-AA-OR): 1.05 mmol (Free base preferred)

  • EDC·HCl: 1.2 mmol (230.0 mg)

  • HOBt (anhydrous): 1.2 mmol (162.2 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (10 mL)

Step-by-Step Methodology

Step 1: Pre-Activation (Active Ester Formation)

  • Dissolve 1.0 mmol of Boc-3-F-D-Tyr-OH and 1.2 mmol of HOBt in 8 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Note: If solubility is poor, add up to 2 mL of anhydrous DMF.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 1.2 mmol of EDC·HCl in one portion. Stir at 0 °C for 15–20 minutes.

  • Causality: Cooling the reaction during the initial carbodiimide activation minimizes the unwanted O-to-N acyl migration of the O-acylisourea intermediate, ensuring maximum conversion to the stable OBt active ester[6].

Step 2: Aminolysis (Amide Bond Formation)

  • Dissolve 1.05 mmol of the amine component in 2 mL of DCM and add it dropwise to the activated mixture.

    • Critical Control: If the amine is a hydrochloride salt, you must add exactly 1.05 mmol of N-methylmorpholine (NMM) to the amine solution prior to addition. Do not use excess base , as any unquenched base will deprotonate the 3-F-phenol and trigger O-acylation[2].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Aqueous Workup and Isolation

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer to a separatory funnel and wash sequentially with:

    • 5% KHSO₄ (aq) (2 × 15 mL): Protonates and removes unreacted amine starting material.

    • Distilled Water (1 × 15 mL)

    • 5% NaHCO₃ (aq) (2 × 15 mL): Neutralizes and removes the acidic HOBt catalyst.

    • Brine (1 × 15 mL): Removes residual water.

  • Causality: Unlike DCC, which produces insoluble dicyclohexylurea (DCU), EDC·HCl and its corresponding urea byproduct are highly water-soluble. They are completely partitioned into the aqueous phases during these washes, leaving the pure protected peptide fragment in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

Troubleshooting & Analytical Validation

Every rigorous protocol must include a self-validating feedback loop to ensure the integrity of the synthesized product.

Analytical Monitoring (LC-MS):

  • Validation: Monitor the reaction progress via RP-HPLC coupled with Mass Spectrometry. The desired product will show a mass shift corresponding to the addition of the Boc-3-F-D-Tyr residue ( Δ MW = +281 Da; 299.3 Da minus H₂O) to the amine component.

  • Identifying Failure (O-Acylation): If the reaction environment inadvertently became too basic, a secondary peak at +562 Da (double addition) will emerge. This serves as a direct, self-validating indicator that the phenolic oxygen has acted as a nucleophile[5].

Corrective Action for O-Acylation: If LC-MS indicates the presence of O-acylated byproducts, the phenolic ester can be selectively cleaved without breaking the newly formed amide bond. Dissolve the crude mixture in a minimal amount of THF/MeOH and treat with a mild nucleophile (e.g., 5% aqueous hydrazine or a dilute Na₂CO₃ solution) for 30 minutes. The labile O-ester will hydrolyze, regenerating the free 3-F-phenol, which can then be recovered via standard acidic workup.

References

  • Chemistry of peptide synthesis.
  • Coupling Reagents. AAPPTEC.
  • Influence of phosphate ion on the fluorescence of 3-fluorotyrosine. PubMed.
  • 2.6.2.4 Allyl-Based N"'-Protection. Thieme Connect.
  • Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection. Benchchem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unn

Sources

Application

Application Note: Site-Specific Incorporation of 3-Fluoro-D-Tyrosine in Escherichia coli via Orthogonal Translation

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Mechanistic Rationale The site-specific incorporation of non-canon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

The site-specific incorporation of non-canonical amino acids (ncAAs) via genetic code expansion has fundamentally transformed protein engineering. However, the incorporation of D-amino acids—such as 3-Fluoro-D-tyrosine—presents a profound biological challenge due to the strict stereoselectivity of the bacterial translation apparatus[1].

For drug development professionals, 3-Fluoro-D-tyrosine is a highly coveted building block. The D-stereocenter confers exceptional protease resistance to therapeutic peptides, while the fluorine atom serves as a highly sensitive, zero-background 19 F-NMR probe for studying protein-ligand dynamics[2].

To achieve high-fidelity incorporation, we must systematically bypass three evolutionary "chiral checkpoints":

  • The Aminoacylation Barrier: Wild-type aminoacyl-tRNA synthetases strongly discriminate against D-amino acids[1]. We overcome this by utilizing a polyspecific, engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) paired with its cognate amber suppressor tRNA (tRNA CUA​ )[3][4].

  • The Proofreading Barrier (Causality of the Δ dtd Strain): Even if a D-amino acid is successfully charged onto a tRNA, E. coli possesses a dedicated proofreading enzyme: D-aminoacyl-tRNA deacylase (DTD). DTD rapidly hydrolyzes D-aminoacyl-tRNAs to prevent toxic misincorporation[1][5]. Experimental Choice: Using an E. coli Δ dtd knockout strain is an absolute necessity. Without it, the charged orthogonal tRNA is deacylated before it ever reaches the ribosome[5].

  • The Delivery Barrier: Elongation Factor Tu (EF-Tu) binds D-aminoacyl-tRNAs with ~250-fold lower affinity than L-aminoacyl-tRNAs[1]. To overcome this thermodynamic sink, this protocol employs an EF-Tu mutant (EF-Tu E215A​ ) that widens the amino acid binding pocket, enabling efficient delivery to the ribosomal peptidyl transferase center (PTC)[6].

MechanisticPathway ncAA 3-Fluoro-D-Tyrosine MjTyrRS Engineered MjTyrRS ncAA->MjTyrRS Charged_tRNA D-Tyr-tRNA_CUA MjTyrRS->Charged_tRNA Aminoacylation tRNA tRNA_CUA tRNA->MjTyrRS DTD DTD (Knockout) Charged_tRNA->DTD Deacylation (Blocked in Δdtd) EFTu EF-Tu (Mutant) Charged_tRNA->EFTu Delivery Ribosome Ribosome (PTC) EFTu->Ribosome Accommodation Protein Target Protein Ribosome->Protein Translation

Mechanistic pathway of 3-Fluoro-D-tyrosine incorporation bypassing chiral checkpoints.

System Components & Reagents

  • Host Strain: E. coli BL21(DE3) Δ dtd (Genomically modified to prevent D-aminoacyl-tRNA hydrolysis).

  • Plasmids:

    • pEVOL-MjTyrRS_D3F: Encodes the engineered MjTyrRS and tRNA CUA​ under constitutive and arabinose-inducible promoters (Chloramphenicol resistance).

    • pET-sfGFP-151TAG-EFTu: Encodes the superfolder GFP reporter with an amber stop codon at position 151, and the EF-Tu E215A​ mutant (Ampicillin resistance).

  • Non-Canonical Amino Acid: 3-Fluoro-D-tyrosine (Prepare as a 100 mM stock in 0.1 M NaOH, filter-sterilized).

Experimental Protocol

This protocol is designed as a self-validating system . The use of an sfGFP-151TAG reporter ensures that translation terminates prematurely if the orthogonal system fails or if the ncAA is absent. Fluorescence directly correlates with successful D-amino acid incorporation, providing immediate visual and quantitative quality control.

Step 1: Co-Transformation and Pre-Culture
  • Thaw competent E. coli BL21(DE3) Δ dtd cells on ice.

  • Co-transform 50 µL of cells with 50 ng of pEVOL-MjTyrRS_D3F and 50 ng of pET-sfGFP-151TAG-EFTu.

  • Heat shock at 42°C for 45 seconds, recover in 500 µL SOC medium for 1 hour at 37°C.

  • Plate on LB agar containing Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL). Incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of 2xYT medium with antibiotics. Grow overnight at 37°C, 250 rpm.

Step 2: Expression and Amber Suppression
  • Inoculate 1 L of fresh 2xYT medium (with Amp/Cm) using 10 mL of the overnight pre-culture.

  • Incubate at 37°C, 250 rpm until the OD600​ reaches 0.5 - 0.6.

  • Self-Validation Split: Divide the culture into two 500 mL flasks.

    • Flask A (+ncAA): Add 3-Fluoro-D-tyrosine to a final concentration of 1 mM.

    • Flask B (-ncAA Control): Add an equivalent volume of 0.1 M NaOH vehicle.

  • Induce the orthogonal synthetase by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Induce sfGFP and EF-Tu expression by adding IPTG to a final concentration of 1 mM.

  • Shift the temperature to 25°C and express for 18 hours at 250 rpm. (Causality: Lower temperatures slow translation kinetics, allowing the ribosome more time to accommodate the thermodynamically unfavorable D-aminoacyl-tRNA).

Step 3: Harvest and Purification
  • Harvest cells by centrifugation (5,000 × g, 15 min, 4°C).

  • Resuspend the pellet in 20 mL Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

  • Lyse via sonication (30% amplitude, 3s ON / 5s OFF, 5 minutes total). Clarify by centrifugation (15,000 × g, 30 min, 4°C).

  • Load the supernatant onto a 1 mL Ni-NTA agarose column pre-equilibrated with Lysis Buffer.

  • Wash with 20 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 30 mM imidazole, pH 8.0).

  • Elute the target protein with 5 mL Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Step 4: System Validation & Quality Control
  • Fluorescence Assay: Measure the sfGFP fluorescence of the clarified lysates (Ex 485 nm / Em 510 nm). Flask B (-ncAA) must show near-zero fluorescence, validating that the MjTyrRS does not misacylate endogenous L-amino acids.

  • Intact Mass Spectrometry (ESI-TOF): Analyze the purified protein. You must observe a mass shift of exactly +18 Da compared to an L-tyrosine control, confirming the presence of the fluorine atom[2].

Workflow Step1 1. Co-transform Δdtd E. coli (pEVOL-MjTyrRS + pET-sfGFP) Step2 2. Pre-culture in 2xYT (37°C, Amp/Cm) Step1->Step2 Step3 3. Induce & Add ncAA (1 mM 3-Fluoro-D-Tyr, IPTG, Arabinose) Step2->Step3 Step4 4. Harvest & Lyse Cells (18h at 25°C) Step3->Step4 Step5 5. Ni-NTA Purification (Elute with 250mM Imidazole) Step4->Step5 Step6 6. Validation (Intact MS & 19F-NMR) Step5->Step6

Step-by-step experimental workflow for the expression and purification of modified proteins.

Quantitative Data & Expected Yields

The following table summarizes the expected suppression efficiencies and protein yields based on the presence or absence of the critical biological checkpoints (DTD and EF-Tu).

Host StrainEF-Tu Status3-Fluoro-D-Tyr Conc.Relative Fluorescence (%)Purified Yield (mg/L)
WT BL21(DE3)WT EF-Tu1 mM< 1.0 %< 0.1
BL21(DE3) Δ dtdWT EF-Tu1 mM12.5 %1.2
BL21(DE3) Δ dtd Mutant EF-Tu E215A​ 1 mM 48.0 % 4.5
BL21(DE3) Δ dtdMutant EF-Tu E215A​ 0 mM (Control)< 0.5 %Undetectable

Table 1: Quantitative comparison of amber suppression efficiencies. Note the synergistic requirement of both the DTD knockout and the EF-Tu mutant to achieve viable preparative yields.

Troubleshooting Guide

  • High Background Fluorescence in the -ncAA Control:

    • Cause: The engineered MjTyrRS is misacylating the tRNA CUA​ with endogenous L-tyrosine or L-phenylalanine.

    • Solution: Increase the stringency of the MjTyrRS selection, or reduce the L-arabinose induction concentration to 0.05% to lower the intracellular concentration of the synthetase.

  • Low Yield in the +ncAA Condition:

    • Cause: Incomplete cellular uptake of 3-Fluoro-D-tyrosine, or residual DTD activity.

    • Solution: Verify the Δ dtd genotype via PCR. Ensure the 3-Fluoro-D-tyrosine stock is freshly prepared, as halogenated tyrosines can precipitate at neutral pH if not properly solubilized in NaOH prior to addition to the buffered media.

References

  • Source: Research Repository UCD (ucd.ie)
  • Source: MDPI (mdpi.com)
  • Source: Oxford Academic (oup.com)
  • Source: RSC Advances (researchgate.net)
  • Source: ResearchGate (researchgate.net)
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Method

Application Note: Preparation and Cellular Integration of 3-Fluoro-D-tyrosine Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cell Culture, Peptide Engineering, and Precursor-Directed Biosynthesis Executive Summary & Mechanistic Rationale In adv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cell Culture, Peptide Engineering, and Precursor-Directed Biosynthesis

Executive Summary & Mechanistic Rationale

In advanced biomanufacturing and peptide engineering, the incorporation of unnatural amino acids is a critical strategy for enhancing the proteolytic stability and functional diversity of target proteins. 3-Fluoro-D-tyrosine (CAS: 64024-06-2) is a highly specialized, fluorinated D-amino acid[1].

As application scientists, we select 3-Fluoro-D-tyrosine for cell culture applications based on two mechanistic pillars:

  • Chiral Stability (The D-Enantiomer): Endogenous proteases are stereospecific, predominantly recognizing L-amino acids. Substituting an L-tyrosine with a D-tyrosine introduces severe steric hindrance at the protease active site, drastically increasing the half-life and proteolytic stability of the resulting peptide in complex biological matrices[2].

  • Bioisosteric Fluorination: The highly electronegative fluorine atom at the 3-position of the phenolic ring modulates the pKa of the hydroxyl group and alters local hydrogen-bonding networks without causing significant steric clashes, as fluorine is a recognized bioisostere for hydrogen[3][4]. This modification is widely utilized in precursor-directed biosynthesis (e.g., generating fluorinated lipopeptides like iturin A in Bacillus species)[5] and as a highly sensitive probe for 19 F-NMR structural studies.

Mechanism A 3-Fluoro-D-tyrosine (Media Supplement) B Cellular Uptake (Amino Acid Transporters) A->B C Evasion of L-Proteases B->C D Precursor-Directed Biosynthesis (NRPS) C->D E Fluorinated Peptides (e.g., Iturin A) D->E

Pathway of 3-Fluoro-D-tyrosine cellular uptake and incorporation into non-ribosomal peptides.

Physicochemical Profiling

Before preparing stock solutions, it is imperative to understand the physicochemical constraints of the molecule. The D- and L-enantiomers exhibit identical scalar physicochemical properties in achiral environments. Aqueous solubility is limited at a neutral pH due to the zwitterionic nature of the amino acid[6].

PropertyValueScientific Implication for Stock Preparation
Molecular Formula C 9​ H 10​ FNO 3​ [7]Contains a phenolic -OH, primary amine, and carboxyl group.
Molecular Weight 199.18 g/mol [7]Required for precise molarity calculations (e.g., 50 mM = 9.96 mg/mL).
PubChem CID 719318[7]Unique identifier for structural verification.
Aqueous Solubility ~9.8 g/L to 28 g/L[6][8]Borderline solubility at 50 mM; requires pH adjustment for complete dissolution.
Storage Conditions Sealed, dry, 2-8°C[9]Hygroscopic and susceptible to long-term oxidative degradation.

Protocol: Preparation of a 50 mM Stock Solution

Causality Check: Why 50 mM? A 50 mM stock solution (~9.96 mg/mL) allows for a 1:50 to 1:100 dilution into standard cell culture media (yielding 0.5 mM - 1.0 mM final working concentrations) without significantly altering the osmotic pressure or pH of the final culture. Because 9.96 mg/mL sits at the threshold of its natural aqueous solubility[6], we utilize a dilute acid/base dissolution strategy to shift the molecule away from its isoelectric point, forcing it into a highly soluble ionic state.

Materials Required
  • 3-Fluoro-D-tyrosine powder (Purity 95%)[9]

  • Cell-culture grade water (Endotoxin-free, sterile)

  • 1.0 M HCl or 1.0 M NaOH (Sterile)

  • 0.22 µm Polyethersulfone (PES) syringe filter

    • Note: PES is strictly mandated over Nylon or PVDF due to its exceptionally low non-specific binding characteristics for amino acids and small peptides.

Step-by-Step Methodology
  • Gravimetric Measurement: Accurately weigh 9.96 mg of 3-Fluoro-D-tyrosine into a sterile 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 800 µL of cell-culture grade water. Vortex for 30 seconds. The solution will likely appear cloudy as it is near the solubility limit.

  • pH-Driven Dissolution:

    • Acidic Route (Preferred for stability): Add 1.0 M HCl dropwise (typically 10–20 µL) while vortexing until the suspension turns completely clear. Protonating the amine group disrupts the zwitterionic lattice, drastically increasing solubility.

    • Alternative Basic Route: Add 1.0 M NaOH dropwise to deprotonate the carboxylic acid and phenolic hydroxyl groups.

  • Volume Adjustment: Once fully dissolved, bring the final volume to exactly 1.0 mL using cell-culture grade water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into a fresh, sterile cryovial.

  • Aliquot and Storage: Divide into 100 µL aliquots to prevent repeated freeze-thaw cycles. Store at -20°C protected from light.

Protocol: Cell Culture Integration Workflow

When integrating 3-Fluoro-D-tyrosine into bacterial or mammalian cell culture for metabolic labeling or precursor-directed biosynthesis, the endogenous pool of L-tyrosine must be strictly managed to prevent competitive exclusion at the aminoacyl-tRNA synthetase or non-ribosomal peptide synthetase (NRPS) level[5].

Step-by-Step Methodology
  • Media Selection: Prepare a chemically defined, tyrosine-depleted basal media (e.g., modified M9 minimal media for bacteria, or custom drop-out DMEM for mammalian cells).

  • Supplementation: Thaw a 50 mM stock aliquot of 3-Fluoro-D-tyrosine at room temperature. Aseptically add the stock to the pre-warmed media to achieve a final working concentration of 0.5 mM to 2.0 mM.

  • Inoculation: Inoculate the target cell line (e.g., Bacillus subtilis for lipopeptide production) at a standard starting optical density (e.g., OD 600​ = 0.1).

  • Incubation: Incubate under standard conditions (e.g., 30°C, 200 rpm for bacterial biosynthesis) for 24 to 72 hours.

  • Harvest & Verification: Centrifuge the culture to pellet the cells. Extract the target peptides from the supernatant or lysate. Confirm the successful incorporation of 3-Fluoro-D-tyrosine via Liquid Chromatography-Mass Spectrometry (LC-MS) (looking for the characteristic +18 Da mass shift relative to standard tyrosine) or via 19 F-NMR[4][5].

Workflow Step1 1. Stock Preparation (50 mM 3-F-D-Tyr, pH adjusted) Step2 2. Media Supplementation (0.5 - 2.0 mM final conc.) Step1->Step2 Step3 3. Cell Inoculation (Defined Tyrosine-depleted Media) Step2->Step3 Step4 4. Incubation & Expression (Metabolic Labeling/NRPS) Step3->Step4 Step5 5. Downstream Analysis (LC-MS / 19F-NMR Verification) Step4->Step5

Step-by-step workflow for integrating 3-Fluoro-D-tyrosine into defined cell culture.

References

  • PubChem (NIH) . 3-Fluoro-D-tyrosine | C9H10FNO3 | CID 719318. Retrieved from:[Link]

  • Frontiers in Bioengineering and Biotechnology . Protein engineering of amine transaminases. Retrieved from: [Link]

  • University College Dublin (UCD) . Precursor-directed biosynthesis of fluorinated iturin A in Bacillus. Retrieved from:[Link]

  • Google Patents. US20250034210A1 - Dll3 targeting peptides and constructs thereof.
  • ACS Publications . Sequence Conservation Does Not Always Signify a Functional Imperative as Observed in the Nitroreductase Superfamily. Retrieved from: [Link]

Sources

Application

Application Note &amp; Protocols: Orthogonal Protection Strategies for the 3-Fluoro-D-tyrosine Side Chain

Abstract The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 3-Fluoro-D-tyrosine (3-F-D-Tyr) is a particularly valuable building block, offering en...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 3-Fluoro-D-tyrosine (3-F-D-Tyr) is a particularly valuable building block, offering enhanced metabolic stability, altered electronic properties, and unique binding characteristics.[1][] However, its successful integration into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS) hinges on the strategic protection of its nucleophilic phenolic hydroxyl group. This document provides a comprehensive guide to the selection and implementation of orthogonal protection strategies for the 3-F-D-Tyr side chain, with a focus on the widely used Fmoc/tBu methodology. We detail the rationale behind protecting group selection, provide comparative data, and present validated, step-by-step protocols for both standard synthesis and advanced on-resin side-chain modifications.

Introduction: The Imperative for Side Chain Protection

3-Fluoro-D-tyrosine is an analog of D-tyrosine where a hydrogen atom at the 3-position of the phenyl ring is replaced by fluorine. This single atomic substitution imparts profound changes to the molecule's physicochemical properties. The potent electron-withdrawing nature of fluorine lowers the pKa of the side-chain hydroxyl group, making it more acidic than its non-fluorinated counterpart. Furthermore, this modification can enhance binding affinities and confer resistance to enzymatic degradation, making it a desirable component in therapeutic peptides.[3]

This guide explores the primary and alternative orthogonal protecting groups for 3-F-D-Tyr, enabling researchers to confidently synthesize peptides ranging from simple linear sequences to complex, site-specifically modified structures.

The Core Strategy: Fmoc/tBu Orthogonality

The most robust and widely adopted method for peptide synthesis is the Fmoc/tBu strategy. This system relies on a fundamental principle of orthogonal deprotection, as illustrated below.

cluster_0 Peptide Chain Elongation Cycle cluster_1 Final Cleavage & Global Deprotection A Nα-Fmoc Protected Peptide-Resin B Free N-terminus Peptide-Resin A->B  Fmoc Deprotection (e.g., 20% Piperidine in DMF) [Base Labile] C Lengthened Peptide-Resin B->C  Amino Acid Coupling (e.g., DIC/Oxyma) C->A  Cycle Repeats D Fully Protected Peptide-Resin E Crude Peptide in Solution D->E  Cleavage Cocktail (e.g., TFA/TIS/H₂O) [Acid Labile]

Diagram 1: The fundamental principle of Fmoc/tBu orthogonal protection in SPPS.

The phenolic hydroxyl of 3-F-D-Tyr is typically protected with an acid-labile group that withstands the basic conditions of the elongation cycle and is removed concurrently with other side-chain protecting groups and cleavage from the resin during the final trifluoroacetic acid (TFA) treatment.

The Workhorse: tert-Butyl (tBu) Ether

For the synthesis of standard linear peptides, the tert-butyl (tBu) ether is the protecting group of choice for the tyrosine side chain.[4] Its widespread use is due to its excellent stability towards the piperidine solutions used for Fmoc removal and its clean, efficient cleavage under standard TFA-based cocktails.[8] The fully protected building block, Fmoc-D-Tyr(3-F, tBu)-OH, is commercially available and can be seamlessly integrated into automated or manual SPPS protocols.

Causality: The stability of the t-butyl ether linkage to base is a result of the sterically hindered tertiary carbon, which is resistant to nucleophilic attack by piperidine. Conversely, under strong acidic conditions (TFA), the ether is readily protonated, leading to the formation of a stable tert-butyl carbocation and the desired free hydroxyl group.[9]

Advanced Strategies for On-Resin Modification

The synthesis of more complex peptides, such as those requiring site-specific labeling, phosphorylation, or cyclization, demands an additional layer of orthogonality. This requires a protecting group for the 3-F-D-Tyr side chain that can be selectively removed on-resin, without disturbing the Nα-Fmoc group, other acid-labile side-chain protecting groups (like tBu), or the acid-sensitive resin linker.

A 1. Synthesize Peptide (Fmoc-SPPS) B 2. Selective Side-Chain Deprotection (e.g., 1% TFA for Mtt) A->B C 3. On-Resin Modification (e.g., Phosphorylation) B->C D 4. Resume SPPS or Proceed to Cleavage C->D E 5. Global Deprotection & Cleavage (TFA Cocktail) D->E F Purified Modified Peptide E->F

Diagram 2: Workflow for selective on-resin side-chain modification.

Highly Acid-Labile Groups: Trityl (Trt) and Methoxytrityl (Mmt)

The trityl (Trt) and methoxytrityl (Mmt) groups are significantly more sensitive to acid than tBu. This differential lability allows for their selective removal on the solid support using very dilute acid solutions (e.g., 1-2% TFA in Dichloromethane (DCM)), often in the presence of a scavenger like triisopropylsilane (TIS). These conditions are mild enough to leave tBu, Boc, and other standard protecting groups intact. Once the 3-F-D-Tyr hydroxyl is exposed, it can be targeted for a variety of chemical transformations directly on the resin.

Palladium-Labile Groups: Allyloxycarbonyl (Alloc)

For a truly orthogonal system, the allyloxycarbonyl (Alloc) group offers an ideal solution. The Alloc group is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage. It is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger like phenylsilane (PhSiH₃).[7] This makes the Alloc group perfectly suited for complex syntheses where both acid- and base-labile groups must be preserved during a specific side-chain manipulation step.

Comparative Summary of Protecting Groups

The choice of protecting group is dictated by the ultimate synthetic goal. The table below summarizes the key characteristics of the discussed groups.

Protecting GroupAbbreviationStructureStabilitySelective Cleavage ConditionsPrimary Application
tert-Butyl tBu-O-C(CH₃)₃Stable to base. Labile to strong acid.Not selectively cleaved in standard Fmoc/tBu strategy. Removed during final cleavage.Standard linear peptide synthesis.[4]
Methoxytrityl Mmt-O-C(Ph)₂(C₆H₄-OMe)Stable to base. Highly labile to acid.1-2% TFA in DCM with TIS scavenger.On-resin side-chain modification.
Allyloxycarbonyl Alloc-O-CO-O-CH₂CH=CH₂Stable to acid and base.Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) in DCM/DMF.[7]Complex architectures (e.g., branched/cyclic peptides); On-resin modification.

Experimental Protocols

Safety Precaution: Always handle reagents such as TFA, DIC, and piperidine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Standard Incorporation of Fmoc-D-Tyr(3-F, tBu)-OH in Fmoc-SPPS

Principle: This protocol describes a standard elongation cycle for adding a 3-F-D-Tyr residue to a growing peptide chain on a solid support using the robust tBu protecting group.

Materials & Reagents:

  • Peptidyl-resin with a free N-terminal amine

  • Fmoc-D-Tyr(3-F, tBu)-OH

  • Coupling Activators: Diisopropylcarbodiimide (DIC), Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-D-Tyr(3-F, tBu)-OH (4 eq.), Oxyma Pure (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate at room temperature for 1-2 hours.

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.

  • Final Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups (including the tBu from 3-F-D-Tyr) are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

Protocol 2: On-Resin Selective Deprotection of an Mmt Group

Principle: This protocol details the selective removal of a side-chain Mmt group from a 3-F-D-Tyr residue, enabling subsequent on-resin chemical modification while the peptide remains attached to the solid support.

Materials & Reagents:

  • Fully protected peptidyl-resin containing a Fmoc-D-Tyr(3-F, Mmt)-OH residue

  • Selective Deprotection Solution: 1% (v/v) TFA in DCM

  • Scavenger: Triisopropylsilane (TIS) (add to make a final concentration of 2-5%)

  • Neutralizing Wash: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF

  • Solvents: DCM, DMF

Procedure:

  • Resin Preparation: Swell the dry peptidyl-resin in DCM for 30 minutes. Drain the solvent.

  • Selective Deprotection:

    • Prepare the deprotection cocktail: 1% TFA / 5% TIS in DCM.

    • Add the cocktail to the resin. Agitate for 2 minutes. The solution will typically turn bright yellow/orange as the trityl cation is released.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection cocktail 3-5 times, for 2 minutes each, until the yellow color no longer persists.

  • Washing and Neutralization:

    • Wash the resin extensively with DCM (5-7 times) to remove all acid.

    • Wash with DMF (3 times).

    • Wash with the 10% DIPEA/DMF solution (2 times, 5 minutes each) to neutralize any residual acid.

    • Wash thoroughly with DMF (5 times) and DCM (3 times).

  • Confirmation & Subsequent Reaction:

    • The free phenolic hydroxyl of the 3-F-D-Tyr residue is now exposed.

    • The resin can be dried and used immediately for the desired on-resin modification (e.g., phosphorylation, glycosylation, fluorescent labeling).

Protocol 3: Selective Deprotection of an Alloc Group on Solid Support

Principle: This protocol describes the removal of a side-chain Alloc group using palladium(0) catalysis, a method that is fully orthogonal to both acid- and base-labile protecting groups.

Materials & Reagents:

  • Fully protected peptidyl-resin containing a Fmoc-D-Tyr(3-F, Alloc)-OH residue

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Scavenger: Phenylsilane (PhSiH₃)

  • Anhydrous Solvents: DCM or a mixture of DMF/DCM.

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DCM under an inert atmosphere for 30 minutes.

  • Deprotection Reaction:

    • In a separate flask under inert atmosphere, prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.2-0.3 eq. relative to resin loading) in anhydrous DCM. Add PhSiH₃ (20-25 eq.).

    • Caution: The palladium catalyst is air and light-sensitive. Handle quickly and under inert gas.

    • Add the deprotection solution to the swollen resin.

    • Agitate the reaction mixture under an inert atmosphere for 30 minutes. Repeat with a fresh solution if necessary.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DCM (5 times).

    • Perform a wash with a chelating agent solution, such as 0.5% DIPEA / 0.5% sodium diethyldithiocarbamate in DMF, to remove residual palladium.

    • Wash extensively with DMF (5 times) and DCM (5 times).

  • Post-Deprotection: The resin with the deprotected 3-F-D-Tyr side chain is now ready for subsequent reactions.

Conclusion

The successful synthesis of peptides containing 3-Fluoro-D-tyrosine is critically dependent on a well-defined orthogonal protection strategy. For routine applications, the tert-butyl ether provides a reliable and straightforward approach compatible with standard Fmoc-SPPS. For advanced applications requiring site-specific manipulation, highly acid-labile groups like Mmt or the palladium-labile Alloc group provide the necessary additional layers of orthogonality. By understanding the chemical principles behind each protecting group and applying the validated protocols herein, researchers can effectively harness the unique properties of 3-Fluoro-D-tyrosine to develop novel and potent peptide-based therapeutics and research tools.

References

  • Wu, Z. P., & Hilvert, D. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. Retrieved from [Link]

  • Dong, S., & Li, Y. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. Retrieved from [Link]

  • Google Patents. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • ACS Publications. (n.d.). Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1993). New hydroxyl protecting groups of a safety-catch type removable by reductive acidolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Google Patents. (2004). Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl).
  • ResearchGate. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. Retrieved from [Link]

  • Australian National University. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Retrieved from [Link]

  • IntechOpen. (2021). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Retrieved from [Link]

  • Google Patents. (1990). Deprotection of protected peptides.
  • PubChem. (n.d.). 3-Fluoro-D-tyrosine. Retrieved from [Link]

  • ACS Publications. (2003). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Fluoro-D-Tyrosine Aqueous Solubility Guide

Welcome to the Technical Support Center for handling 3-Fluoro-D-tyrosine . This guide is engineered for researchers, scientists, and drug development professionals facing precipitation issues and solubility limits during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Fluoro-D-tyrosine . This guide is engineered for researchers, scientists, and drug development professionals facing precipitation issues and solubility limits during in vitro assays, structural biology studies, or cell culture media preparation.

Below, we break down the physicochemical causality behind these challenges and provide self-validating protocols to ensure your compound remains in solution.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does 3-Fluoro-D-tyrosine stubbornly precipitate in my physiological buffer (pH 7.4)? A: At physiological pH, 3-Fluoro-D-tyrosine exists predominantly as a zwitterion. The positively charged α-amino group and the negatively charged α-carboxylate group form a highly stable, electrostatically locked intermolecular crystal lattice. The hydration energy provided by neutral water or standard buffers (like PBS) is thermodynamically insufficient to break this lattice[1]. Because of this, the intrinsic solubility of tyrosine derivatives at neutral pH is notoriously low, typically plateauing around 0.45 mg/mL (~2.5 mM).

Q: How does the fluorine substitution alter its solubility compared to standard D-Tyrosine? A: The addition of a fluorine atom at the 3-position of the aromatic ring introduces a strong electronegative inductive effect. This fundamentally alters the molecular polarity and solvation free energy of the compound[2]. Most importantly, fluorine pulls electron density away from the adjacent phenolic hydroxyl group, lowering its pKa​ from ~10.1 (in standard tyrosine) to approximately 8.4. Consequently, at a moderately basic pH of 8.4, 50% of 3-Fluoro-D-tyrosine molecules acquire a net negative charge, breaking the zwitterionic lattice and drastically increasing solubility. Standard tyrosine would require a pH > 10 to achieve the same ionization state.

Q: Can I just use heat to force it into solution? A: Yes, but with strict limitations. Thermodynamics dictate that heating increases the kinetic energy of the solvent molecules, which aids in overcoming the enthalpy of the crystal lattice. Incubating the solution at 80°C–90°C can temporarily increase aqueous solubility up to ~10 mM[3]. However, this is a thermodynamic trap: once the solution cools back to 37°C or room temperature, it becomes supersaturated. Micro-precipitation will inevitably occur, which scatters light in optical assays and drastically reduces the effective concentration of your drug.

Part 2: Quantitative Solubility Data

To assist in experimental design, the following table summarizes the expected solubility limits of 3-Fluoro-D-tyrosine across different solvent systems based on its ionization states.

Solvent SystempHMechanism of ActionEst. Max Solubility
Aqueous Buffer (PBS) 7.4Zwitterionic lattice intact (pI state)~0.45 mg/mL (~2.5 mM)
0.2 N HCl < 2.0Protonation of carboxylate (Cationic state)> 10 mg/mL (> 50 mM)
0.1 M NaOH > 10.0Deprotonation of amine/phenol (Anionic state)> 10 mg/mL (> 50 mM)
100% DMSO N/AOrganic disruption of hydration shell~10 mg/mL (~50 mM)
Heated Water (80°C) 7.0Thermal kinetic disruption of lattice~2.0 mg/mL (~10 mM)

Part 3: Troubleshooting & Formulation Workflows

Workflow Start 3-Fluoro-D-tyrosine Solubilization Required Decision1 Is <1% DMSO tolerated in downstream assay? Start->Decision1 DMSO_Path Dissolve in 100% DMSO (Max 50 mM Stock) Decision1->DMSO_Path Yes Decision2 Can assay tolerate temporary pH extremes? Decision1->Decision2 No Dilution Dilute into final buffer & verify OD600 < 0.05 DMSO_Path->Dilution Acid_Path Dissolve in 0.2 N HCl (Cationic state) Decision2->Acid_Path Yes (Acidic) Base_Path Dissolve in 0.1 M NaOH (Anionic state) Decision2->Base_Path Yes (Basic) Heat_Path Heat in aqueous buffer to 80°C (Max 2.5 mM) Decision2->Heat_Path No Acid_Path->Dilution Base_Path->Dilution Heat_Path->Dilution

Decision matrix for solubilizing 3-Fluoro-D-tyrosine based on assay constraints.

Part 4: Self-Validating Experimental Protocols

If your downstream application (e.g., live-cell imaging or sensitive enzymatic assays) cannot tolerate organic solvents like DMSO[3], you must utilize a pH-shift methodology.

Protocol: Preparation of a 10 mM Aqueous Working Solution via Acidic Shift

This protocol uses extreme pH to break the crystal lattice, followed by buffered neutralization. It includes built-in validation steps to guarantee the compound has not crashed out.

Materials Required:

  • 3-Fluoro-D-tyrosine powder (MW: 199.18 g/mol )[4]

  • 0.2 N HCl

  • 10X PBS (pH 7.4)

  • 1 N NaOH

  • Spectrophotometer & 0.22 µm PES syringe filter

Step-by-Step Methodology:

  • Mass Calculation: Weigh exactly 19.92 mg of 3-Fluoro-D-tyrosine to prepare 10 mL of a 10 mM solution.

  • Acidic Dissolution: Add 1.0 mL of 0.2 N HCl directly to the powder. Vortex vigorously for 60 seconds.

    • Causality: The pH < 2 environment fully protonates the carboxylate group ( pKa​ ~2.2), converting the insoluble zwitterion into a highly soluble cation[1]. The solution should become completely transparent.

  • Buffer Integration: Add 1.0 mL of 10X PBS to the acidic solution to provide robust buffering capacity.

  • Volume Expansion: Add 7.0 mL of molecular biology-grade water.

  • Neutralization (Critical Step): Insert a calibrated pH probe. Dropwise, add 1 N NaOH while stirring continuously until the pH reaches exactly 7.4.

    • Validation Check 1: If the solution turns cloudy during titration, you have hit the isoelectric point too rapidly, causing localized precipitation. Stop the titration and gently heat the solution to 37°C until it clears before proceeding.

  • Final Adjustment: Bring the final volume to exactly 10.0 mL with water.

  • Sterilization & Optical Validation (Self-Validating Step): Pass the solution through a 0.22 µm PES syringe filter. Blank your spectrophotometer with standard 1X PBS, and measure the absorbance of your filtrate at 600 nm.

    • Validation Check 2: An OD600​<0.02 confirms a true solution free of colloidal micro-precipitates. If the OD600​≥0.02 , the compound has crashed out, and your effective concentration is lower than 10 mM.

References

  • [5] Evonik Health Care. Enhancing the solubility of L-Tyrosine in cell culture media applications. Available at:

  • [3] ECHEMI. How can I prepare L-Tyrosine solution? Available at:

  • [1] Benchchem. Technical Support Center: Enhancing the Aqueous Solubility of Tyrosine Betaine. Available at:

  • Sigma-Aldrich. L-Tyrosine in Cell Culture. Available at:

  • [2] PubMed / NIH. Improved pharmacological properties of nitrotyrosine drug via fluorination: A theoretical study. Available at:

  • [4] Thermo Scientific Chemicals. 3-Fluoro-DL-tyrosine, 97%. Available at:

Sources

Optimization

Technical Support Center: Preventing Racemization During 3-Fluoro-D-tyrosine Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with highly sensitive, non-canonical amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with highly sensitive, non-canonical amino acids.

Incorporating halogenated D-amino acids like 3-Fluoro-D-tyrosine into peptide sequences is critical for developing robust therapeutics and conducting 19 F NMR structural studies[1]. However, maintaining the strict chiral integrity of the D-configuration during solid-phase peptide synthesis (SPPS) presents a significant thermodynamic challenge.

Part 1: Mechanistic Insight – The Causality of Epimerization

To solve racemization (or epimerization within a peptide chain), we must first understand the specific electronic environment of 3-Fluoro-D-tyrosine.

The primary cause of racemization during the coupling of this residue is the base-catalyzed abstraction of the α -proton[2]. The fluorine atom at the 3-position of the aromatic ring exerts a strong electron-withdrawing inductive effect (-I). While this increases the acidity of the phenolic hydroxyl group, it also inductively increases the acidity of the benzylic α -proton[3].

When activated by standard uronium/aminium reagents (e.g., HATU, HBTU) in the presence of strong tertiary bases like N,N -diisopropylethylamine (DIPEA), the α -proton is easily abstracted. This forms a planar carbanion (enolate) intermediate. Upon re-protonation, the stereocenter is scrambled, converting your highly expensive D-amino acid into an undesired L-epimer[4].

While urethane-based N-protecting groups like Fmoc are highly effective at preventing the alternative oxazolone racemization pathway by delocalizing the nitrogen lone pair[4], they cannot protect against direct base-catalyzed enolization. Therefore, the choice of coupling reagent and base is the ultimate determining factor.

G A Fmoc-3-Fluoro-D-Tyr(tBu)-OH + Coupling Reagent B Activated Ester Intermediate A->B Activation C Base-Catalyzed Alpha-Proton Abstraction B->C Strong Base (e.g., DIPEA) E Rapid Aminolysis (Neutral/Weak Base) B->E DIC/Oxyma (No Base) D Planar Enolate (Racemization Pathway) C->D F Epimerized Peptide (L-Tyr derivative) D->F Non-stereospecific Attack G Desired Peptide (D-Tyr retention) E->G Stereoretention

Fig 1: Competing pathways of peptide bond formation vs. base-catalyzed enolization.

Part 2: Troubleshooting FAQs

Q1: I am using standard HATU/DIPEA coupling, but LC-MS analysis of my crude peptide shows 15-20% D L epimerization at the 3-Fluoro-tyrosine residue. How do I fix this? A1: The high basicity of DIPEA is driving the enolization of your activated ester[3]. You have two immediate solutions:

  • Switch to a weaker base: Replace DIPEA with a sterically hindered, weaker base like 2,4,6-collidine (TMP). TMP is basic enough to facilitate HATU activation but significantly less prone to abstracting the α -proton.

  • Eliminate the base entirely: Switch to a carbodiimide-based coupling system, specifically DIC with OxymaPure[5]. This system operates under neutral conditions, completely removing the primary catalyst for enolization.

Q2: Why is OxymaPure recommended over traditional additives like HOBt or HOAt? A2: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional racemization suppressor[6]. It reacts rapidly with the DIC-activated intermediate to form an extremely reactive oxime ester. This ester undergoes aminolysis (peptide bond formation) at a rate that vastly outcompetes any background enolization[7]. Furthermore, unlike HOAt, OxymaPure is non-explosive and safer for scale-up[5].

Q3: Does pre-activation time matter for halogenated D-amino acids? A3: Absolutely. Allowing the coupling reagents to pre-activate with the protected amino acid for extended periods prior to adding it to the resin exponentially increases the racemization risk[2]. Pre-activation should be kept to an absolute minimum (under 2 minutes), and ideally performed at 0 °C to further suppress the thermodynamics of proton abstraction[4].

Part 3: Quantitative Data & Reagent Comparison

To highlight the causality of reagent selection, the following table summarizes the expected racemization rates of sensitive amino acid derivatives based on the chosen coupling environment.

Coupling SystemBase UsedEquivalentsPre-activation TimeExpected Racemization RiskCoupling Efficiency
HBTU / HOBt DIPEA2.0 eq5 min (RT)High (>10%) Moderate
HATU / HOAt DIPEA2.0 eq2 min (RT)Moderate (5-10%) Very High
HATU / HOAt TMP (Collidine)2.0 eq0 min (In situ)Low (<2%) High
DIC / OxymaPure NoneN/A1-2 min (0 °C)Negligible (<0.5%) Very High

Data synthesized from comparative studies on epimerization-prone residues during SPPS[7].

Part 4: Self-Validating Experimental Protocol

The following methodology utilizes the DIC/Oxyma system to ensure maximum chiral retention of Fmoc-3-Fluoro-D-Tyr(tBu)-OH during solid-phase synthesis. This protocol is self-validating, meaning it includes built-in quality control checkpoints.

Materials Required:
  • Fmoc-3-Fluoro-D-Tyr(tBu)-OH (3.0 equivalents relative to resin loading)

  • DIC (Diisopropylcarbodiimide) (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Peptide-resin with a free N-terminal amine

Step-by-Step Methodology:
  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (e.g., using 20% piperidine in DMF) and washed thoroughly with DMF (5 x 1 min) to remove all residual base.

  • Dissolution: In a clean, dry vial, dissolve Fmoc-3-Fluoro-D-Tyr(tBu)-OH and OxymaPure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration)[7].

  • Temperature Control: Cool the dissolved mixture to 0 °C using an ice bath. Lowering the temperature suppresses the thermodynamic pathway to the enolate intermediate[4].

  • Activation: Add DIC to the chilled solution. Swirl gently. Crucial Step: Limit pre-activation to a maximum of 1 to 2 minutes[7].

  • Coupling: Transfer the activated mixture immediately to the reaction vessel containing the peptide-resin. Agitate at room temperature for 1 to 2 hours.

  • Self-Validation (Kaiser Test): After the coupling time has elapsed, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a Kaiser (ninhydrin) test on a few resin beads.

    • If colorless/yellow (Negative): Coupling is complete. Proceed to the next synthesis step.

    • If blue (Positive): Coupling is incomplete. Do not add base. Perform a second coupling using 1.5 equivalents of the DIC/Oxyma mixture.

  • Post-Synthesis Validation: Upon completion of the full peptide, perform a micro-cleavage (TFA/TIS/H2O) and analyze via high-resolution LC-MS to confirm the absence of the L-epimer peak (which typically elutes closely to the desired D-product).

Workflow N1 1. Dissolve Amino Acid & Oxyma in DMF (1:1 ratio) N2 2. Chill to 0°C (Suppress Enolization) N1->N2 N3 3. Add DIC (1 eq) Pre-activate for ≤ 2 mins N2->N3 N4 4. Add to Peptide-Resin Agitate at RT for 1-2 hrs N3->N4 N5 5. Kaiser Test (Self-Validation) N4->N5 N6 Positive (Incomplete) Re-couple without base N5->N6 N7 Negative (Complete) Proceed to Wash & Deprotect N5->N7 N6->N4

Fig 2: Optimized DIC/Oxyma coupling workflow for epimerization-sensitive amino acids.

References

  • Scholaris. "Development and Application of 19F NMR of Proteins." Scholaris. Available at: [Link]

  • Peptide Chemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." PeptideChemistry.org. Available at: [Link]

  • XHBRXS Wiki. "Oxyma peptide synthesis - Oxyma displayed remarkable results in terms of racemization depression." XHBRXS Wiki. Available at:[Link]

Sources

Troubleshooting

Optimizing yield of 3-Fluoro-D-tyrosine containing peptides

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of incorporating 3-Fluoro-D-tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of incorporating 3-Fluoro-D-tyrosine (3-F-D-Tyr) into synthetic peptides.

Fluorine substitution and D-amino acid incorporation are powerful strategies for enhancing proteolytic stability and modulating protein-ligand interactions. However, the electron-withdrawing nature of fluorine and the stereochemical inversion of the D-enantiomer fundamentally alter the residue's reactivity during Fmoc Solid-Phase Peptide Synthesis (SPPS). This guide will help you troubleshoot epimerization, aggregation, and side-chain alkylation using field-proven, mechanistically grounded protocols.

Diagnostic Workflow: 3-Fluoro-D-Tyrosine SPPS

SPPS_Optimization Start 3-F-D-Tyr Peptide Synthesis Issue Diag1 HPLC shows diastereomers? Start->Diag1 Diag2 Low Yield / Truncation? Start->Diag2 Diag3 Mass Adducts (+56 Da tBu)? Start->Diag3 Root1 Base-catalyzed epimerization Diag1->Root1 Yes Root2 Resin aggregation / Steric hindrance Diag2->Root2 Yes Root3 Lower pKa (~8.4) causes alkylation Diag3->Root3 Yes Sol1 Use DIC/Oxyma or COMU/Collidine Root1->Sol1 Sol2 Use PEG resin & chaotropic salts Root2->Sol2 Sol3 Optimize scavengers (TIS/Phenol) Root3->Sol3

Diagnostic workflow for troubleshooting 3-Fluoro-D-tyrosine SPPS issues.

Troubleshooting & FAQs

Q1: Why am I seeing a double peak (diastereomers) in my analytical HPLC immediately after incorporating 3-Fluoro-D-tyrosine? The Causality: You are observing epimerization (racemization) of the D-tyrosine alpha-carbon. During carboxyl activation, the amino acid forms a highly reactive oxazolone intermediate. The presence of strong tertiary bases (like DIPEA) abstracts the alpha-proton, leading to a planar enolate that can re-protonate from either face, converting your pure D-enantiomer into a D/L mixture. The Solution: Eliminate strong bases during the coupling of this specific residue. Switch your activation chemistry from HATU/DIPEA to a base-free system such as DIC/Oxyma Pure [1]. If a uronium salt is absolutely required for a difficult coupling, use COMU paired with a weaker, sterically hindered base like 2,4,6-collidine , which substantially reduces racemization compared to DIPEA or NMM [2].

Q2: My overall peptide yield drops drastically immediately after the 3-F-D-Tyr coupling step. What causes this sequence truncation? The Causality: This is a combination of steric hindrance and sequence-dependent aggregation. The D-configuration introduces a sharp "kink" in the growing peptide backbone. This unnatural trajectory often promotes inter-chain hydrogen bonding, causing the peptide to fold into a beta-sheet structure on the resin, effectively burying the N-terminal amine from subsequent incoming amino acids. The Solution: Disrupt the hydrogen bonding network. Switch from a standard polystyrene resin to a PEG-based matrix (e.g., ChemMatrix) which swells better in aggregating conditions. Additionally, incorporate chaotropic agents (like 0.1 M LiCl in DMF) during the coupling steps. Caution: While microwave heating is often used to break aggregation, elevated temperatures strongly exacerbate D-amino acid epimerization and should be avoided for the 3-F-D-Tyr coupling step [3].

Q3: LC-MS analysis of my crude cleaved peptide shows a major byproduct with a +56 Da mass shift. Why is my fluorinated tyrosine reacting? The Causality: The electron-withdrawing fluorine atom significantly alters the electronics of the aromatic ring. While a standard tyrosine phenolic hydroxyl has a pKa of ~10.0, the pKa of 3-fluoro-tyrosine drops to approximately 8.4 [4]. This increased acidity means the phenoxide anion is much more stable and readily formed. During global TFA cleavage, if the tert-butyl (tBu) protecting group is cleaved but not efficiently scavenged, the highly nucleophilic 3-fluoro-phenoxide will attack the tert-butyl carbocations, resulting in irreversible re-alkylation (+56 Da). The Solution: You must use a highly aggressive scavenger cocktail. Standard TFA/TIS/Water is insufficient. Switch to Reagent K (TFA/Water/Phenol/Thioanisole/EDT) or a heavily phenol-doped cocktail, as phenol will competitively scavenge the carbocations before they can react with your fluorinated tyrosine [5].

Quantitative Data: Coupling Reagent Efficacy for D-Amino Acids

To make informed decisions, reference the following empirical data summarizing the trade-offs between coupling efficiency and epimerization rates when activating sterically hindered D-amino acids.

Coupling SystemBase UsedEpimerization Rate (%)Average Coupling Yield (%)Recommendation for 3-F-D-Tyr
HATU DIPEA (2.0 eq)8.5 - 12.0%> 95%Not Recommended (High racemization)
HBTU NMM (2.0 eq)4.0 - 7.5%85 - 90%Poor (Moderate racemization, slower kinetics)
COMU 2,4,6-Collidine< 1.5%> 95%Excellent (Fast kinetics, suppressed racemization)
DIC / Oxyma None (Base-free)< 0.5% 92 - 96%Optimal (Safest profile for chiral integrity)

Self-Validating Protocol: Optimized Fmoc-SPPS for 3-F-D-Tyr

This methodology utilizes a base-free coupling strategy to ensure 100% chiral integrity of the D-enantiomer, incorporating built-in validation steps to guarantee success.

Step 1: Resin Preparation & Swelling

  • Weigh out 0.1 mmol of PEG-based resin (e.g., Rink Amide ChemMatrix, loading ~0.5 mmol/g) into a reaction vessel.

  • Swell the resin in DMF for 30 minutes at room temperature.

  • Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 mins).

  • Validation: Wash thoroughly with DMF (5×) and perform a Kaiser test. A deep blue resin indicates successful primary amine exposure.

Step 2: Base-Free Activation (Crucial Step)

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-3-Fluoro-D-Tyr(tBu)-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF.

  • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial.

  • Stir for 2 minutes to pre-activate the amino acid, forming the active ester. Do not add any tertiary base.

Step 3: Coupling & Validation

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 60–90 minutes. Do not use microwave heating for this specific residue.

  • Drain the reaction vessel and wash with DMF (5×).

  • Validation: Perform a Kaiser test.

    • If yellow/colorless: Coupling is complete. Proceed to Step 4.

    • If slightly blue: Do not repeat Fmoc-3-F-D-Tyr addition. Instead, perform a capping step immediately to prevent deletion sequences.

Step 4: Capping

  • Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes to acetylate any unreacted amines. Wash with DMF (5×).

Step 5: Global Cleavage & Scavenging

  • After the full peptide sequence is assembled and the final N-terminal Fmoc is removed, wash the resin with DCM and dry under a vacuum.

  • Prepare the cleavage cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. Note: The phenol is critical to protect the low-pKa fluorinated phenolic hydroxyl.

  • Cleave for exactly 2 hours at room temperature.

  • Filter the peptide solution into cold diethyl ether to precipitate the product. Centrifuge, wash the pellet with ether (3×), and lyophilize.

References

  • Mesa Labs. SPPS Tips For Success Handout. Retrieved from [Link]

  • National Institutes of Health (PMC). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from[Link]

  • ResearchGate. Flp Site-Specific Recombinase: Biology, Mechanisms and Applications. Retrieved from [Link]

Optimization

Technical Support Center: Troubleshooting Fmoc-3-Fluoro-D-tyrosine Coupling in SPPS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. When working with complex unnatural amino acids like Fmoc-3-Fluoro-D-tyrosine, simply repeating a failed step is insufficient. We must understand the underlying chemical causality of the failure to engineer a self-validating resolution.

Part 1: The Causality Engine – Why Does This Amino Acid Fail?

Fmoc-3-Fluoro-D-tyrosine is notoriously difficult to couple due to a "dual-threat" combination of stereochemical mismatch and electronic perturbation. Understanding these mechanisms is critical for selecting the right protocol.

  • Diastereomeric Mismatch & Steric Hindrance: Coupling a D-amino acid onto an elongating L-peptide chain creates a localized structural kink. This diastereomeric mismatch induces severe steric hindrance that physically shields the N-terminal amine from incoming activated reagents, leading to incomplete chains and deletion sequences 1. The bulkiness of such modified groups inherently complicates chemical synthesis 2.

  • Electronic Perturbation & Localized Bulk: The highly electronegative 3-fluoro substituent pulls electron density from the aromatic ring, significantly lowering the pKa of the phenolic hydroxyl group from ~10.1 (native Tyrosine) to ~8.4 3. If the side-chain is unprotected, this increased acidity leads to competitive O-acylation under basic coupling conditions. Conversely, if properly protected with a tert-butyl (tBu) group, the proximity of the ortho-fluorine atom to the bulky tBu ether restricts side-chain rotameric freedom. This creates a massive steric shield that drastically slows coupling kinetics.

Causality F 3-Fluoro Substituent PKA Lowered Phenolic pKa (~8.4 vs 10.1) F->PKA BULK Increased Local Steric Bulk F->BULK D D-Configuration MIS Diastereomeric Mismatch (D-AA on L-Peptide) D->MIS SIDE Risk of O-Acylation (If Unprotected) PKA->SIDE KIN Sluggish Coupling Kinetics BULK->KIN MIS->KIN

Logical relationship of electronic and steric factors causing coupling failures.

Part 2: Diagnostic FAQs

Q1: My Kaiser test remains positive after standard DIC/Oxyma coupling. Should I just increase the reaction time? A1: No. Increasing time rarely overcomes severe steric activation barriers. Extended exposure to basic conditions (if using DIEA) simply increases the risk of epimerization or premature Fmoc removal. You must change the thermodynamic approach by upgrading your coupling reagents (e.g., to HATU) or applying thermal energy.

Q2: How can I definitively verify if the issue is incomplete coupling versus side-chain acylation? A2: Perform a micro-cleavage of the resin (using TFA/TIPS/H2O 95:2.5:2.5 for 1 hour) and analyze the crude mixture via LC-MS.

  • Incomplete Coupling: You will observe a major peak corresponding to the deletion sequence (Mass = Target Peptide - Fmoc-3-Fluoro-D-Tyr).

  • O-Acylation (Branching): You will observe a mass corresponding to the target peptide + an extra Fmoc-3-Fluoro-D-Tyr residue (+ 421 Da), indicating the amino acid coupled to both the N-terminus and an unprotected phenolic OH.

Part 3: Quantitative Strategy Comparison

To make an informed decision on how to adjust your synthesis, compare the expected efficiencies of various coupling systems when applied to hindered unnatural amino acids.

Coupling Reagent SystemBaseEquivalents (AA/Reagent/Base)Temp (°C)Time (min)Expected Coupling EfficiencyRisk of Side Reactions
DIC / Oxyma Pure None4.0 / 4.0 / 0256040 - 60%Low
HBTU DIEA4.0 / 3.8 / 8.0256060 - 75%Moderate
HATU / HOAt DIEA4.0 / 3.8 / 8.0256085 - 95%Moderate
HATU (Microwave) DIEA4.0 / 3.8 / 8.050 - 755 - 10> 99%High (if over-activated)

Part 4: Self-Validating Experimental Protocol

To guarantee successful incorporation, we utilize a Microwave-Assisted SPPS (MW-SPPS) protocol utilizing HATU. This method provides the necessary activation energy to overcome the steric barrier while minimizing aggregation []().

Step-by-Step Methodology: Optimized HATU/Microwave Coupling
  • Resin Preparation: Swell the peptidyl-resin (ideally low loading, <0.4 mmol/g) in anhydrous DMF for 30 minutes to maximize pore accessibility.

  • Reagent Activation (Critical Timing): In a separate vial, dissolve 4.0 equivalents of Fmoc-3-Fluoro-D-Tyr(tBu)-OH and 3.8 equivalents of HATU in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. Agitate for exactly 1 minute to form the highly reactive OAt-ester. Causality Note: Do not over-activate past 2 minutes, as the activated ester can undergo cyclization to a less reactive species.

  • Coupling: Transfer the activated mixture directly to the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation at 50 °C for 5 to 10 minutes [](). The thermal energy disrupts inter-chain beta-sheet aggregation.

  • Self-Validation Checkpoint (The Kaiser Test): Wash the resin thoroughly (DMF 5x, DCM 3x) and perform a Kaiser test.

    • If Yellow (Negative): The coupling is successful. Proceed to Fmoc deprotection.

    • If Blue (Positive): The system triggers an automatic loop. Do NOT proceed. Immediately perform a Double Coupling (Repeat Steps 2-5 with fresh reagents) to prevent the propagation of deletion errors.

Workflow A Incomplete Coupling Detected (Positive Kaiser Test) B Perform LC-MS Micro-cleavage A->B C Mass = Target - 421 Da (Deletion Sequence) B->C D Mass = Target + 421 Da (O-Acylation/Branching) B->D E Implement HATU/DIEA + Microwave (50°C) C->E F Ensure Side-Chain is tBu Protected D->F G Successful Chain Elongation E->G F->E

Diagnostic and resolution workflow for Fmoc-3-Fluoro-D-tyrosine coupling issues.

References

  • Source: nsf.
  • Source: iu.
  • Source: rsc.
  • Supplementary Information - Rsc.

Sources

Troubleshooting

Introduction: The Challenge of Modified Residues in Peptide Cleavage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3-Fluoro-D-tyrosine during the ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3-Fluoro-D-tyrosine during the acidic cleavage step of solid-phase peptide synthesis (SPPS).

Incorporating non-canonical amino acids like 3-Fluoro-D-tyrosine (3-F-D-Tyr) is a powerful strategy in drug design and chemical biology. However, the final step of Fmoc-based SPPS—cleavage from the solid support and removal of side-chain protecting groups with strong acid—poses a significant risk to the integrity of the final peptide.[1] While standard protocols are well-established, the presence of modified residues requires a nuanced approach. This guide provides a detailed analysis of the stability of 3-F-D-Tyr under these conditions, offering troubleshooting advice and validated protocols to ensure high-yield, high-purity synthesis.

Part 1: Core Principles & Frequently Asked Questions

This section addresses the fundamental chemical stability of 3-Fluoro-D-tyrosine and the most common questions encountered during its handling in acidic cleavage.

Q1: How stable is the carbon-fluorine (C-F) bond in 3-Fluoro-D-tyrosine during TFA cleavage?

Answer: The aromatic C-F bond is exceptionally strong and highly resistant to cleavage under standard acidolytic conditions used in SPPS, such as treatment with concentrated trifluoroacetic acid (TFA). The primary stability concern for 3-F-D-Tyr is not defluorination but rather electrophilic attack on the electron-rich phenol ring, a vulnerability it shares with natural tyrosine.[2][3] The fluorine atom, being electron-withdrawing, slightly deactivates the ring towards electrophilic substitution compared to unsubstituted tyrosine, but this effect is not sufficient to prevent side reactions in the absence of proper precautions.

Caption: Chemical structure and key stability aspects of 3-Fluoro-D-tyrosine.

Q2: What is the primary risk to 3-F-D-Tyr during cleavage, and how can it be prevented?

Answer: The principal risk is the alkylation of the phenol ring by reactive carbocations. These electrophilic species are generated in abundance during cleavage when acid-labile side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) are removed by TFA.[4] If not immediately quenched, these carbocations can attack the nucleophilic aromatic ring of 3-F-D-Tyr, leading to undesired adducts (e.g., a +56 Da modification from t-butylation).

This side reaction is effectively prevented by including "scavengers" in the TFA cleavage cocktail.[5] Scavengers are nucleophilic agents that are more reactive towards the carbocations than the peptide residues, thus trapping them before they can cause damage.

start Peptide-Resin (with Protecting Groups) add_tfa Add TFA Cleavage Cocktail start->add_tfa gen_cations Reactive Carbocations Generated (e.g., t-Butyl Cation) add_tfa->gen_cations path_bad Alkylation of 3-F-D-Tyr (+56 Da Adduct) gen_cations->path_bad No / Insufficient Scavengers scavengers Scavengers Quench Cations (e.g., TIS, H₂O) gen_cations->scavengers Sufficient Scavengers path_good Intact, Deprotected Peptide scavengers->path_good

Caption: Mechanism of carbocation formation and the protective role of scavengers.

Q3: Which cleavage cocktail is recommended for peptides containing 3-F-D-Tyr?

Answer: For most sequences containing 3-F-D-Tyr, a standard cocktail with a high scavenger concentration is effective. The choice depends on other sensitive residues in your sequence (e.g., Cys, Met, Trp). A universally safe and effective starting point is a TFA/TIS/H₂O mixture. For peptides rich in other sensitive residues, a more complex mixture like Reagent K may be necessary.

Reagent/CocktailComposition (v/v/w)Key Scavenger(s)Primary Application Notes
TFA / TIS / H₂O 95 : 2.5 : 2.5Triisopropylsilane (TIS), WaterRecommended starting point. TIS is a highly effective scavenger for t-butyl and trityl cations. Water aids in the removal of Arg(Pbf) groups.[5]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDTPhenol, Thioanisole, 1,2-Ethanedithiol (EDT)Use for complex peptides containing multiple Cys(Trt), Met, or Trp residues. The combination of scavengers provides broad protection against various side reactions.[1][6]
TFA / H₂O / Phenol 90 : 5 : 5PhenolPhenol is an excellent scavenger for protecting tyrosine residues. This can be considered if t-butylation of 3-F-D-Tyr is a persistent issue.[7]

Part 2: Troubleshooting Guide

Directly address common problems observed during the analysis of cleaved peptides containing 3-Fluoro-D-tyrosine.

Problem Observed (LC-MS Analysis) Probable Cause Recommended Solution & Rationale
A major peak is observed with a mass of +56 Da relative to the expected product. t-Butylation of 3-F-D-Tyr. This is the most common side reaction, caused by incomplete scavenging of t-butyl cations generated from Boc or tBu protecting groups.1. Re-cleave with an optimized cocktail: Use a fresh cocktail with a higher concentration of TIS (e.g., increase to 5%) or add phenol (5%). TIS is a "hard" scavenger ideal for t-butyl cations, while phenol acts as a competitive substrate for alkylation. 2. Ensure sufficient cocktail volume: Use at least 10 mL of cleavage cocktail per gram of resin to ensure all reactive species are effectively solvated and quenched.[1] 3. Reduce cleavage temperature: Perform the cleavage at 4°C to decrease the rate of the alkylation side reaction.[7]
Multiple new peaks are present in the chromatogram, some with mass additions. General scavenger failure or degradation of other sensitive residues. If the peptide also contains Trp, Met, or Cys, these may have been modified. The issue may not be specific to 3-F-D-Tyr.1. Use a broader-spectrum cocktail: Switch to Reagent K (TFA/water/phenol/thioanisole/EDT). This combination protects a wide range of sensitive residues.[6] 2. Perform a trial cleavage: Before cleaving the entire batch of resin, perform a small-scale test cleavage on 10-20 mg of peptide-resin and analyze the crude product by LC-MS to validate the cocktail.[8]
Low peptide yield after precipitation. Poor precipitation or peptide solubility issues. The properties of 3-F-D-Tyr are unlikely to cause precipitation issues on their own, but this is a common procedural problem.1. Ensure complete precipitation: Use ice-cold diethyl ether and ensure a sufficient volume (at least 10x the volume of the TFA solution). Vortex thoroughly and centrifuge at high speed (e.g., 4400 rpm) at 4°C.[4] 2. Perform multiple ether washes: Wash the peptide pellet at least three times with cold ether to thoroughly remove scavengers, which can interfere with subsequent analysis and purification.[4]

Part 3: Validated Experimental Protocols

These protocols provide step-by-step guidance for the successful cleavage and analysis of peptides containing 3-Fluoro-D-tyrosine.

Protocol 1: Standard Cleavage Using TFA/TIS/H₂O

This protocol is recommended for most peptides containing 3-F-D-Tyr, especially those without other highly sensitive residues like Cys or Met.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Ice-cold methyl-t-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (fritted syringe or round-bottom flask)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel. Wash the resin with DCM (2 x 4 mL) for one minute each time to ensure it is swollen and any residual DMF is removed. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare 10 mL of the cleavage cocktail:

    • 9.5 mL TFA

    • 0.25 mL Deionized Water

    • 0.25 mL Triisopropylsilane (TIS)

    • Caution: Always add acid to other reagents. TFA is highly corrosive. Wear appropriate personal protective equipment (PPE).[8]

  • Cleavage Reaction: Add 2-3 mL of the prepared cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Filtration: Filter the TFA solution containing the cleaved peptide into a fresh 50 mL centrifuge tube. Wash the resin twice with a small amount of fresh TFA (~1 mL) and combine the filtrates.

  • Peptide Precipitation: Add 45 mL of ice-cold diethyl ether to the centrifuge tube containing the TFA filtrate. A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Securely cap the tube and vortex thoroughly.

    • Centrifuge the tube at 4400 rpm for 6 minutes at 4°C.[4]

    • Carefully decant and discard the ether supernatant.

    • Repeat the process of adding 45 mL of fresh cold ether, vortexing, centrifuging, and decanting two more times to thoroughly wash the peptide pellet.[4]

  • Drying: After the final wash and decanting, uncap the tube and allow the peptide pellet to air-dry in the fume hood for 10-15 minutes. For complete drying, place the tube under high vacuum overnight.

  • Storage: Store the lyophilized crude peptide at -20°C or lower until purification.[9]

Protocol 2: Analytical Verification by LC-MS

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude, dried peptide (approx. 1 mg) in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Mass Calculation: Calculate the theoretical average and monoisotopic mass of your peptide containing 3-F-D-Tyr (C₉H₁₀FNO₃, Monoisotopic Mass: 199.064 g/mol ).[10]

  • LC-MS Analysis: Inject the sample onto an LC-MS system equipped with a C18 column.

  • Data Interpretation:

    • Look for a peak at the expected m/z corresponding to your peptide's charge state (e.g., [M+H]⁺, [M+2H]²⁺).

    • Scrutinize the spectrum for common adducts, particularly [M+56]⁺, which indicates t-butylation.

    • The absence of significant side-product peaks confirms the stability of 3-F-D-Tyr during cleavage.

References
  • CDN Scientific. (n.d.). Peptide Cleavage from Resin Protocol. Available at: [Link]

  • Genomics-Online. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Yagami, T., Shiwa, S., Futaki, S., & Kitagawa, K. (1993). Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12. Chemical & Pharmaceutical Bulletin, 41(2), 376-380. Available at: [Link]

  • Ilin, S., et al. (2011). Crystallographic Snapshots of Tyrosine Phenol-lyase Show That Substrate Strain Plays a Role in C–C Bond Cleavage. ACS Publications. Available at: [Link]

  • Ilin, S., et al. (2011). Crystallographic Snapshots of Tyrosine Phenol-lyase Show That Substrate Strain Plays a Role in C–C Bond Cleavage. PMC. Available at: [Link]

  • Wang, Y., et al. (2020). Fluorine bond cleavage mediated by metalloenzymes. Dalton Transactions. Available at: [Link]

  • Chen, W., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. Available at: [Link]

  • Yagami, T., et al. (1993). Evaluation of the Final Deprotection System for the Solid-Phase Synthesis of Tyr(SO3H)-Containing Peptides with 9- Fluorenylmethyloxycarbonyl (Fmoc)-Strategy and Its Application to the Synthesis of Cholecystokinin (CCK)-12. ResearchGate. Available at: [Link]

  • Fields, G. B. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Springer Protocols. Available at: [Link]

  • Giraud, M., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Available at: [Link]

  • Joshi, S. B. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-D-tyrosine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-tyrosine degradation I. PubChem Pathway. Available at: [Link]

  • Weerasekara, H. & Lunte, S. M. (2022). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis. CORE. Available at: [Link]

  • Wang, P., et al. (2019). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. Available at: [Link]

  • Hühner, L., et al. (2004). Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC. Available at: [Link]

  • ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?. Available at: [Link]

  • Jackson, T. A., et al. (2009). Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Open Research Repository. Available at: [Link]

  • ResearchGate. (2019). How do I prevent tyrosine modification during acid peptide hydrolysis (6N HCl, 110 C, 24 hrs)?. Available at: [Link]

  • Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving ¹⁹F NMR Signal Broadening in 3-Fluoro-D-tyrosine Probes

Welcome to the technical support guide for researchers utilizing 3-Fluoro-D-tyrosine as a nuclear magnetic resonance (NMR) probe. The ¹⁹F nucleus is an exceptional probe for studying protein structure, dynamics, and inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 3-Fluoro-D-tyrosine as a nuclear magnetic resonance (NMR) probe. The ¹⁹F nucleus is an exceptional probe for studying protein structure, dynamics, and interactions due to its high sensitivity, 100% natural abundance, and the absence of background signals in biological systems.[1][2] The large chemical shift dispersion of ¹⁹F makes it highly sensitive to subtle changes in its local environment.[1][3] However, this sensitivity can also be a source of challenges, with signal broadening being a primary obstacle to obtaining high-resolution data.

This guide is designed to provide you with the expertise and actionable protocols to diagnose the root causes of line broadening in your ¹⁹F NMR spectra and systematically resolve them.

Troubleshooting Guide: From Broad Signals to Sharp Insights

This section addresses the most common issues leading to poor signal resolution in a practical, question-and-answer format.

Q1: My ¹⁹F NMR signals are broad and unresolved. Where do I even begin to troubleshoot?

A1: Initial Diagnosis: A Systematic Approach

Broad ¹⁹F NMR signals are rarely due to a single factor. They typically arise from a combination of sample properties and experimental parameters. The most common culprits are chemical exchange, sample aggregation, paramagnetic contamination, and suboptimal NMR parameters.

A systematic troubleshooting approach is critical. Before diving into complex experiments, start by assessing the most common and easily solvable issues. The following workflow provides a logical path from initial observation to problem resolution.

Troubleshooting_Workflow start Broad ¹⁹F Signal Observed check_sample Step 1: Verify Sample Homogeneity (Visual, DLS) start->check_sample check_params Step 2: Check NMR Parameters (SW, D1, Temp) check_sample->check_params Monodisperse aggregation_found Issue: Aggregation Optimize buffer, concentration check_sample->aggregation_found Aggregated check_pre Step 3: Test for Paramagnetism (Add EDTA, Degas) check_params->check_pre Correct params_issue Issue: Suboptimal Parameters Adjust SW, D1, etc. check_params->params_issue Incorrect check_exchange Step 4: Investigate Chemical Exchange (Vary Temperature, pH) check_pre->check_exchange No PRE pre_issue Issue: Paramagnetic Broadening Purify sample, use chelators check_pre->pre_issue PRE Detected exchange_issue Issue: Intermediate Exchange Shift equilibrium (temp, pH, ligand) check_exchange->exchange_issue Exchange Confirmed resolved Signal Resolved aggregation_found->resolved params_issue->resolved pre_issue->resolved exchange_issue->resolved

Caption: A logical workflow for troubleshooting broad ¹⁹F NMR signals.

Q2: How can I diagnose and mitigate signal broadening from chemical exchange?

A2: Understanding and Controlling Molecular Dynamics

Chemical exchange occurs when the 3-Fluoro-D-tyrosine probe exists in two or more distinct chemical environments and transitions between them.[4] The effect on the NMR spectrum depends on the rate of this exchange (kₑₓ) relative to the difference in resonance frequency (Δν) between the states.

  • Slow Exchange (kₑₓ << Δν): Two sharp, distinct peaks are observed, one for each state.

  • Fast Exchange (kₑₓ >> Δν): One sharp peak is observed at a population-weighted average chemical shift.

  • Intermediate Exchange (kₑₓ ≈ Δν): This is the primary cause of severe line broadening, where the signals coalesce into one or more very broad peaks.

This phenomenon is common for tyrosine residues, which can be involved in different hydrogen bonding networks or exist in "ring-flip" conformers.[5]

Caption: Effect of exchange rate on NMR lineshape.

Protocol: Temperature Titration to Identify Exchange Regime

The most effective way to diagnose exchange broadening is by acquiring a series of 1D ¹⁹F NMR spectra at different temperatures.

  • Establish a Baseline: Acquire a spectrum at your standard experimental temperature (e.g., 298 K).

  • Decrease Temperature: Lower the temperature in 5 K increments (e.g., to 293 K, 288 K, etc.). This slows the exchange rate. If you are in the intermediate or fast regime, you expect the signals to broaden further and then resolve into two distinct peaks (moving towards slow exchange).

  • Increase Temperature: From the baseline, increase the temperature in 5 K increments (e.g., to 303 K, 308 K, etc.). This increases the exchange rate. If you are in the intermediate or slow regime, you expect the signals to coalesce and sharpen (moving towards fast exchange).

  • Analyze the Data: Plot the linewidth as a function of temperature. A bell-shaped curve, where the maximum broadening occurs at a specific temperature, is a classic sign of intermediate exchange.

Solutions:

  • Shift the Equilibrium: If possible, operate at a temperature that pushes the system into the fast or slow exchange regime where signals are sharp.

  • Ligand Binding: Adding a binding partner or substrate can often lock the protein into a single conformation, eliminating the exchange and sharpening the signal.

Q3: My protein is large (>50 kDa). How can I manage the intrinsic line broadening due to its size?

A3: Combating Relaxation in High Molecular Weight Systems

Large proteins tumble slowly in solution (i.e., they have a long rotational correlation time, τc). This slow tumbling leads to efficient transverse (T₂ or spin-spin) relaxation, which is a primary determinant of NMR linewidth. The larger the protein, the faster the T₂ relaxation and the broader the signal.[6] While this is a fundamental physical limitation, several strategies can help.

Key Strategies:

  • Increase Temperature: As mentioned for chemical exchange, increasing the temperature lowers the viscosity of the solvent and increases the molecular tumbling rate, which can lead to sharper lines. Always check for protein stability at higher temperatures.[7]

  • Use a Lower Field Magnet: While counterintuitive, line broadening from Chemical Shift Anisotropy (CSA), a major relaxation mechanism for ¹⁹F, is proportional to the square of the magnetic field strength.[1][8] If available, acquiring a spectrum on a lower field spectrometer (e.g., 500 MHz vs. 800 MHz) can sometimes yield sharper signals, though at the cost of sensitivity and dispersion.

  • Advanced NMR Experiments: For very large systems, specialized experiments like ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) can be employed to narrow linewidths by canceling out competing relaxation pathways.[8]

Q4: Could my sample be aggregated, and how would I check and fix this?

A4: Ensuring a Monodisperse Sample is Crucial

Protein aggregation creates very large molecular species, leading to extremely fast T₂ relaxation and signals that are often broadened beyond detection. This is a common and critical issue. NMR requires stable, soluble, and monodisperse samples.[9][10]

Diagnostic Protocols:

  • Dynamic Light Scattering (DLS): DLS is a rapid and low-volume technique to assess the size distribution of particles in your sample. A monodisperse sample will show a single, narrow peak, whereas aggregates will appear as larger, often polydisperse, species.

  • Analytical Ultracentrifugation (AUC): AUC is the gold standard for characterizing the aggregation state and oligomerization of proteins in solution.[9][11]

Solutions: Buffer Optimization

If aggregation is detected, you must re-optimize your buffer conditions. This involves systematically screening additives that enhance protein stability and solubility.[7][9]

AdditiveTypical ConcentrationMechanism of Action
NaCl or KCl 50 - 250 mMShields surface charges, reducing non-specific electrostatic interactions.[7]
L-Arginine/L-Glutamate 50 mMSuppresses aggregation by interacting with hydrophobic patches and stabilizing the protein.[7]
Glycerol 5 - 10% (v/v)Increases solvent viscosity and preferentially hydrates the protein, promoting stability.[9]
Non-detergent sulfobetaines 20 - 50 mMCan prevent aggregation caused by hydrophobic interactions.
TCEP or DTT 0.5 - 5 mMMaintains a reducing environment to prevent intermolecular disulfide bond formation.[7][11]

Protocol: Micro-Screening for Optimal Buffer Use a micro-scale method (like a 96-well plate screen combined with DLS or a thermal shift assay) to rapidly test a matrix of different pH values, salt concentrations, and additives using a minimal amount of protein.[7][9]

Q5: How do I test for and eliminate paramagnetic broadening?

A5: Identifying and Removing Unwanted Relaxation Agents

Paramagnetic species, such as dissolved molecular oxygen (O₂) or trace metal ion contaminants (e.g., Mn²⁺, Fe³⁺, Cu²⁺), dramatically increase nuclear relaxation rates, a phenomenon known as Paramagnetic Relaxation Enhancement (PRE).[12][13][14] This leads to significant signal broadening and can even render signals undetectable.[15][16]

Diagnostic Protocols & Solutions:

  • Addition of a Chelating Agent:

    • Action: Add a small aliquot of a concentrated, pH-neutralized stock solution of EDTA (ethylenediaminetetraacetic acid) to your NMR sample to a final concentration of 1-5 mM.

    • Interpretation: If your signals sharpen significantly upon addition of EDTA, it confirms that trace metal ion contamination was a primary cause of broadening.

    • Best Practice: Routinely include ~1-5 mM EDTA in your NMR buffer as a preventative measure.[11]

  • Sample Degassing:

    • Action: To remove dissolved paramagnetic O₂, subject your sample to several cycles of freeze-pump-thaw or gently bubble an inert gas like argon or nitrogen through the sample for 5-10 minutes before sealing the tube.

    • Interpretation: If the signal sharpens after degassing, dissolved oxygen was contributing to the line broadening.

Q6: What is the impact of pH on my spectra, and how can I optimize it?

A6: Fine-Tuning the Chemical Environment

The ¹⁹F chemical shift is exquisitely sensitive to its electrostatic environment.[1] Changes in pH can alter the protonation state of nearby acidic (Asp, Glu) or basic (His, Lys) residues, which in turn modifies the local electric field experienced by the fluorine nucleus, causing a chemical shift perturbation.[17][18]

If the experimental pH is close to the pKa of a nearby residue (especially histidine, with a typical pKa around 6.5), the proton exchange on and off that residue can cause intermediate exchange broadening.[17][19]

Protocol: pH Titration

  • Prepare a Series of Buffers: Prepare a set of identical buffer solutions (e.g., 50 mM sodium phosphate) with pH values spanning a range around your expected optimum (e.g., from pH 6.0 to 8.0 in 0.2 unit increments).

  • Acquire Spectra: Exchange your protein into each buffer condition (or perform small, careful titrations in the NMR tube) and acquire a 1D ¹⁹F spectrum for each sample.

  • Analyze Linewidth and Chemical Shift: Plot the ¹⁹F signal's linewidth and chemical shift as a function of pH.

    • A region of significant line broadening may indicate proximity to a pKa.

    • A sigmoidal change in chemical shift is a classic titration curve, confirming the sensitivity of the probe to a specific ionization event.[20]

  • Select Optimal pH: Choose a pH value that is at least 1-1.5 units away from any observed pKa and provides the sharpest, most stable signal.

Frequently Asked Questions (FAQs)

Q: What is a "good" linewidth for a ¹⁹F signal from a 3-Fluoro-D-tyrosine labeled protein? A: This is highly dependent on the protein's size, the probe's location (buried vs. surface), and local dynamics. However, for a relatively small (~20-30 kDa), well-behaved protein, a linewidth of 50-150 Hz at 500 MHz could be considered good. For larger proteins, linewidths of several hundred Hz are not uncommon. The key is consistency and achieving the narrowest possible line for your specific system.

Q: Are there specific buffer components I should favor or avoid? A: Favor biologically common and well-behaved buffers like sodium/potassium phosphate (pH 6.0-7.5) and HEPES (pH 7.0-8.0).[11][21] Avoid buffers that might have specific interactions with your protein unless that is part of the study. Always include 50-150 mM salt (NaCl or KCl) to minimize non-specific charge interactions and a chelating agent like EDTA.[7][11]

Q: Does the position of the 3-Fluoro-D-tyrosine in the protein sequence matter? A: Absolutely. A 3-F-Tyr residue on a flexible, solvent-exposed loop will generally have a much sharper signal than one buried in the protein's rigid hydrophobic core due to faster local motions.[1] When designing your experiment, consider that buried residues may provide more information about conformational changes, but surface-exposed residues will likely yield better quality spectra initially.

References

  • Gerig, J. T. (2010). Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling. PubMed. [Link]

  • Dalvit, C., et al. (2017). Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening. RSC Advances. [Link]

  • Becker, L. M., et al. (2026). Accelerated 19F biomolecular magic-angle spinning NMR with paramagnetic dopants. Magnetic Resonance Discussions. [Link]

  • Cioffi, A. G., et al. (2016). 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. PMC. [Link]

  • Georgia Tech NMR Center. (2023). NMR Buffer Conditions Optimization. Georgia Institute of Technology. [Link]

  • Guan, J., et al. (2020). 19F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels. PMC. [Link]

  • Le, H. T., et al. (2012). 3-Fluorotyrosine as a complementary probe of hemoglobin structure and dynamics: a (19)F-NMR study of Synechococcus sp. PCC 7002 GlbN. PubMed. [Link]

  • Cioffi, A. G., et al. (2016). (19)F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. PubMed. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]

  • Clubb, R. T., & Wagner, G. (2003). Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. ScienceDirect. [Link]

  • UCSB Chemistry and Biochemistry. F19 detection. University of California, Santa Barbara. [Link]

  • NMR-Bio. NMR sample preparation guidelines. NMR-Bio. [Link]

  • ResearchGate. (2017). Optimizing protein solubility for NMR studies. ResearchGate. [Link]

  • Mercer, S. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Kok-phen, H., et al. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PMC. [Link]

  • University of Regensburg. Effect of Chemical Exchange on Spectra. University of Regensburg. [Link]

  • Ullah, I., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. [Link]

  • Peng, J. W. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]

  • Dolbier, W. R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

  • Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]

  • Khan, F., et al. (2006). 19F NMR studies of the native and denatured states of green fluorescent protein. SciSpace. [Link]

  • White, A. D., et al. (2021). pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex. RSC Publishing. [Link]

  • Jarema, M. A., et al. (1975). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. PNAS. [Link]

  • Nishijima, K., et al. (2013). Biological evaluation of 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT) as a novel amino acid tracer for positron emission tomography. Springer Medicine. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Wang, Y., et al. (2017). In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Scholars' Mine. [Link]

Sources

Troubleshooting

Purification challenges of fluorinated D-amino acid peptides

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical hurdles associated with isolating fluorinated D-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique physicochemical hurdles associated with isolating fluorinated D-amino acid peptides.

The incorporation of fluorinated D-amino acids is a powerful strategy in drug development. The D-stereocenter provides exceptional resistance to proteolytic degradation, while fluorination enhances membrane permeability, binding affinity, and metabolic stability[1]. However, these exact modifications create severe purification bottlenecks. Fluorine’s high electronegativity alters the electrostatic potential of aromatic rings, and its distinct "fluorophilicity" causes unpredictable retention shifts on standard hydrocarbon stationary phases[2]. Furthermore, D-amino acids can radically alter secondary structures—in some cases disrupting robust β -sheet aggregates[3], and in others exposing hydrophobic patches that lead to irreversible on-column aggregation.

This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure high-purity, high-yield recovery of your target therapeutics.

Diagnostic Troubleshooting Workflow

Before altering your purification method, use the following diagnostic logic to identify the root cause of your chromatographic failure.

Troubleshooting Start Crude Fluorinated D-Peptide RP_HPLC Initial RP-HPLC (C18 Column) 0.1% TFA Gradient Start->RP_HPLC Eval1 Peak Shape & Resolution? RP_HPLC->Eval1 Tailing Severe Tailing / Poor Resolution Eval1->Tailing No Good Baseline Separation Eval1->Good Yes Diag1 Cause: Lack of fluorophilic interactions or secondary silanol binding Tailing->Diag1 Action1 Switch to PFP Column (Dipole/Pi-Pi Interactions) Diag1->Action1 Action2 Use Fluorous Solid-Phase Extraction (F-SPE) Diag1->Action2 Eval2 Recovery Rate? Action1->Eval2 Action2->Eval2 Eval2->Good High LowRec Low Recovery / Aggregation Eval2->LowRec Low Diag2 Cause: D-AA induced hydrophobic collapse or beta-sheet formation LowRec->Diag2 Action3 Increase Temp (50-60°C) & Use HFBA Ion-Pairing Diag2->Action3 Action3->Good

Troubleshooting workflow for resolving peak tailing and low recovery in fluorinated D-peptides.

Self-Validating Experimental Protocols

Standard C18 columns rely exclusively on lipophilic (hydrophobic) interactions. Because fluorinated D-amino acids exhibit fluorophilicity rather than standard lipophilicity, C18 phases often fail to resolve the target peptide from non-fluorinated deletion sequences[2]. To solve this, we employ orthogonal separation mechanisms.

Protocol A: Orthogonal RP-HPLC using Pentafluorophenyl (PFP) Phases

PFP columns provide alternative selectivity via dipole-dipole, π−π , and hydrogen bonding interactions, which are critical for resolving aromatic fluorinated D-amino acids (e.g., fluorinated D-phenylalanine)[4].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Heptafluorobutyric Acid (HFBA) in Milli-Q Water. Causality: HFBA is a highly fluorinated ion-pairing agent. It masks basic residues more effectively than TFA, reducing secondary silanol interactions and dramatically improving peak shape for fluorinated compounds[4].

    • Buffer B: 0.1% HFBA in Acetonitrile.

  • Column Equilibration: Equilibrate a PFP column (e.g., 150 x 4.6 mm, 3 µm) at 50°C. Causality: Elevated temperatures disrupt transient intermolecular hydrogen bonds caused by the D-amino acid stereocenter, preventing on-column self-assembly and aggregation.

  • Gradient Elution: Run a shallow gradient (e.g., 10% to 60% Buffer B over 30 minutes) at a flow rate of 1.0 mL/min.

  • Self-Validation Step: Inject a mixed standard of your fluorinated D-peptide and its non-fluorinated L-counterpart. Baseline separation ( Rs​≥1.5 ) confirms that the π−π interaction capacity of the PFP stationary phase is actively driving the separation.

Protocol B: Fluorous Solid-Phase Extraction (F-SPE) for Polyfluorinated Sequences

For highly fluorinated D-peptides, F-SPE leverages strong, selective fluorine-fluorine interactions. This acts more like a binary filtration system than traditional chromatography[5].

  • Column Conditioning: Wash a FluoroFlash® silica cartridge with 3 column volumes (CV) of a fluorophilic solvent (e.g., Methanol/Tetrahydrofuran 1:1), followed by 3 CV of a fluorophobic solvent (e.g., 80% aqueous Methanol).

  • Sample Loading: Dissolve the crude peptide mixture in the fluorophobic solvent and load it onto the F-SPE column. Causality: In a fluorophobic environment, the fluorinated D-peptide binds tightly to the fluorous silica via F-F interactions, while non-fluorinated impurities remain highly soluble[5].

  • Fluorophobic Wash: Elute with 3 CV of the fluorophobic solvent. This washes away all non-fluorinated deletion sequences and organic impurities.

  • Fluorophilic Elution: Elute the target fluorinated D-peptide using 3 CV of the fluorophilic solvent (or a fluorocarbon solvent like FC-72 if highly perfluorinated).

  • Self-Validation Step: Analyze the fluorophobic wash fraction via Mass Spectrometry. The complete absence of the target peptide mass in this wash confirms 100% fluorous retention efficiency.

Quantitative Data: Stationary Phase Performance Comparison

The following table summarizes the expected performance metrics when purifying fluorinated D-peptides across different stationary phases.

Stationary PhasePrimary Interaction MechanismTypical Resolution ( Rs​ )Average Peptide Recovery (%)Optimal Application
Standard C18 Lipophilic (Hydrophobic)Low (< 1.2)50 - 65%Baseline screening; non-complex sequences
PFP (Pentafluorophenyl) Dipole-dipole, π−π , HydrophobicHigh (> 2.0)80 - 90%Aromatic fluorinated D-amino acids (e.g., D-Phe(4-F))
Fluorous Silica (F-SPE) Fluorophilic (F-F interactions)Very High (Binary)> 90%Polyfluorinated sequences; fluorous-tagged D-peptides

Frequently Asked Questions (FAQs)

Q1: Why does my fluorinated D-peptide co-elute with the des-fluoro deletion sequence on a C18 column? A: Standard C18 columns cannot easily distinguish the subtle hydrophobicity difference imparted by a single fluorine atom, especially when the D-amino acid induces a conformational fold that buries the fluorinated residue. Because C18 lacks fluorophilic interaction capabilities, the peptides co-elute[2]. Switching to a PFP column introduces dipole-dipole interactions that easily resolve the fluorinated species[4].

Q2: I am experiencing severe peak tailing and low recovery. How do I fix this? A: Peak tailing in fluorinated D-peptides is typically caused by two factors: secondary interactions with residual silanols on the silica matrix[4], or on-column self-assembly. D-amino acids can disrupt native secondary structures, sometimes exposing hydrophobic patches that lead to aggregation[3]. To resolve this, increase the column temperature to 50–60°C to break intermolecular aggregates, and switch your ion-pairing agent from TFA to HFBA to better mask basic residues and silanol sites.

Q3: How does the D-amino acid stereocenter specifically complicate the purification of fluorinated peptides? A: While fluorination dictates the chemical affinity for the column, the D-amino acid dictates the physical conformation of the peptide. Substituting a native L-amino acid with a sterically demanding fluorinated D-amino acid (such as CF3-Bpg) can completely destabilize β -pleated structures[3]. This structural unpredictability means the peptide might adopt a conformation that either hides the fluorinated tag (reducing column retention) or exposes sticky hydrophobic domains (causing irreversible column fouling).

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. nih.gov.[Link]

  • Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy. bmj.com.[Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC. nih.gov.[Link]

  • UV-CD12: synchrotron radiation circular dichroism beamline at ANKA - PMC. nih.gov.[Link]

Sources

Optimization

Overcoming low expression yields with 3-Fluoro-D-tyrosine incorporation

Welcome to the Technical Support Center for Non-Canonical Amino Acid (ncAA) Engineering. This guide is specifically designed for researchers and drug development professionals facing low expression yields when attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Non-Canonical Amino Acid (ncAA) Engineering. This guide is specifically designed for researchers and drug development professionals facing low expression yields when attempting to incorporate 3-Fluoro-D-tyrosine (3-F-D-Tyr) into recombinant proteins.

Incorporating a molecule that is both fluorinated and D-chiral presents a compounding set of biochemical hurdles. Below, we break down the mechanistic causality behind these failures and provide field-proven, self-validating workflows to overcome them.

🔬 Diagnostic Workflow

Before altering your expression system, it is critical to identify exactly where the translation machinery is rejecting the 3-F-D-Tyr analog.

G Start Low Yield of 3-F-D-Tyr Incorporated Protein Check1 Is 3-F-D-Tyr-tRNA being degraded? Start->Check1 Sol1 Use DTD-Knockout Strain (e.g., Δdtd E. coli) Check1->Sol1 Yes Check2 Is EF-Tu delivering the tRNA efficiently? Check1->Check2 No Sol1->Check2 Sol2 Use EF-Tu Mutants (e.g., E215A) or Chimeric tRNA Check2->Sol2 No Check3 Is Ribosomal PTC rejecting D-chirality? Check2->Check3 Yes Sol2->Check3 Sol3 Deploy Mutant Ribosomes (e.g., 23S rRNA mutants) Check3->Sol3 Yes Success Optimized Expression Yield Achieved Check3->Success No Sol3->Success

Caption: Workflow for diagnosing and resolving 3-F-D-Tyr incorporation bottlenecks.

💡 Core Troubleshooting & FAQs

Q1: Why is my overall protein yield nearly undetectable compared to when I use 3-Fluoro-L-tyrosine? A: The primary culprit is stereochemical rejection, not the fluorine atom. In wild-type systems, D-aminoacyl-tRNAs are actively cleared by an editing enzyme called D-aminoacyl-tRNA deacylase (DTD), which hydrolyzes the ester bond to prevent toxic accumulation 1. Even if the tRNA escapes DTD, D-aminoacyl-tRNAs bind to Elongation Factor Tu (EF-Tu) with approximately 250-fold lower affinity than their L-counterparts, severely crippling delivery to the ribosome 1.

Q2: I switched to a Δdtd knockout strain, but yields are still unacceptably low. How do I fix the EF-Tu delivery bottleneck? A: You must artificially enhance the formation of the ternary complex (EF-Tu·GTP·aa-tRNA). This is achieved either by engineering the amino acid binding pocket of EF-Tu (e.g., using E215A or N273A mutants to accommodate the bulky, inverted stereocenter) or by utilizing chimeric tRNAs (such as swapping the T-stem motif with that of tRNAGlu) to thermodynamically compensate for the weak amino acid binding 2.

Q3: The tRNA is successfully delivered to the A-site, but translation stalls. Why is the peptide bond not forming? A: The wild-type Peptidyl Transferase Center (PTC) is highly stereoselective. Structural studies reveal that a D-amino acid inserts its side chain into the ribosomal A-site cleft in a manner that misaligns the reactive α-amino group, preventing optimal nucleophilic attack on the peptidyl-tRNA and slowing peptide bond formation by three orders of magnitude 1. To overcome this, you must deploy mutant ribosomes (e.g., 23S rRNA mutants with altered PTC plasticity) which exhibit enhanced tolerance for D-amino acid incorporation 3.

Q4: When I add 3-F-D-Tyr to my in vivo culture, the cells stop growing entirely. Is the analog toxic? A: Yes. Fluorinated tyrosines are known to cause an extended lag phase and inhibit microbial growth, often acting as competitive inhibitors in endogenous metabolic pathways 4. If titrating the concentration does not resolve the toxicity, you must transition to an in vitro translation (IVT) system where cell viability is no longer a variable.

📊 Quantitative Yield Benchmarks

The table below summarizes the expected relative yields of 3-F-D-Tyr incorporation when applying sequential mechanistic optimizations.

Expression System ConfigurationRelative Yield (%)Primary Mechanistic Bottleneck Resolved
WT E. coli + 3-F-D-Tyr< 1%None (Baseline failure)
Δdtd Knockout Strain2 - 5%Prevents D-aminoacyl-tRNA hydrolysis
Δdtd + EF-Tu (E215A) Mutant15 - 20%Restores ternary complex delivery to A-site
Δdtd + Chimeric tRNA (T-stem swap)18 - 25%Enhances EF-Tu binding affinity
Δdtd + EF-Tu (E215A) + Mutant Ribosome35 - 50%Overcomes PTC stereochemical clash

🧪 Self-Validating Protocol: IVT Incorporation of 3-F-D-Tyr

To guarantee that your experimental failure is correctly diagnosed, you must use a self-validating orthogonal control matrix. Do not attempt a single 3-F-D-Tyr expression run without these parallel controls.

Step 1: Setup the Orthogonal Control Matrix Prepare four parallel in vitro translation (IVT) reactions using a Δdtd S30 cell extract.

  • Reaction A (L-Tyrosine): Validates the baseline functionality of your plasmid and translation machinery.

  • Reaction B (3-Fluoro-L-Tyrosine): Validates that your engineered aminoacyl-tRNA synthetase (aaRS) can accommodate the sterics/electronics of the fluorine atom.

  • Reaction C (D-Tyrosine): Validates that your EF-Tu and Ribosome modifications successfully bypass the stereochemical D-enantiomer rejection.

  • Reaction D (3-Fluoro-D-Tyrosine): The target experimental reaction.

Step 2: Aminoacylation Because standard aaRS enzymes react markedly slower with D-amino acids 1, utilize a flexizyme (e.g., dFx) system or a heavily evolved orthogonal aaRS to charge your suppressor tRNA with 3-F-D-Tyr. Verify charging efficiency via acid-urea PAGE before proceeding.

Step 3: Translation Machinery Assembly Supplement the IVT extract with purified mutant EF-Tu (E215A) at a saturating concentration (e.g., 50–100 µM) to force the thermodynamic equilibrium toward ternary complex formation.

Step 4: Expression and Kinetic Monitoring Incubate the reactions at 30°C for 3–4 hours. Causality Check: If Reaction B succeeds but Reaction D fails, your aaRS accepts fluorine but your EF-Tu/Ribosome is still rejecting the D-chirality. If Reaction C succeeds but Reaction D fails, the combination of the fluorine atom's electronegativity and the inverted stereocenter is causing a unique steric clash in the PTC.

Step 5: Mass Spectrometry Validation Purify the resulting protein via affinity chromatography (e.g., Ni-NTA). Perform LC-MS/MS. You must observe a mass shift of +18 Da relative to the wild-type L-tyrosine protein (replacing H with F) 4. Crucially, ensure there is no peak corresponding to misincorporated L-tyrosine, which would indicate poor orthogonality of your tRNA/aaRS pair.

📚 References

  • [4] Precursor-directed biosynthesis of fluorinated iturin A in Bacillus subtilis (ucd.ie) - 4

  • [3] Outwitting EF-Tu and the ribosome: translation with d-amino acids (oup.com) - 3

  • [2] Engineering Translation Components Improve Incorporation of Exotic Amino Acids (mdpi.com) - 2

  • [1] Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site (nih.gov) - 1

Sources

Troubleshooting

Storage conditions to prevent degradation of 3-Fluoro-D-tyrosine

Title: Technical Support Center: 3-Fluoro-D-Tyrosine Stability, Storage, and Troubleshooting Introduction Welcome to the Technical Support Center for 3-Fluoro-D-tyrosine (CAS: 64024-06-2). As a highly specialized fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: 3-Fluoro-D-Tyrosine Stability, Storage, and Troubleshooting

Introduction Welcome to the Technical Support Center for 3-Fluoro-D-tyrosine (CAS: 64024-06-2). As a highly specialized fluorinated amino acid derivative, 3-Fluoro-D-tyrosine is widely used as a mechanistic probe in enzymology, proteomics, and drug development[1]. However, its unique electronic structure—specifically the electron-withdrawing fluorine atom at the 3-position of the phenol ring—alters its pKa and redox potential compared to canonical tyrosine[2]. This makes it uniquely susceptible to specific degradation pathways, including proton-coupled electron transfer (PCET) oxidation and photo-degradation[3].

This guide provides researchers with authoritative troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure the absolute integrity of 3-Fluoro-D-tyrosine during storage and experimental use.

Section 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: My 3-Fluoro-D-tyrosine powder has changed from pale-yellow to a yellow-brown color. Is it still viable? Causality & Diagnosis: No, significant discoloration indicates degradation. Pure 3-Fluoro-D-tyrosine is a pale-yellow solid. When exposed to ambient oxygen, heat, or UV light, the molecule undergoes auto-oxidation. The phenolic hydroxyl group loses a proton and an electron (via PCET) to form a highly reactive 3-fluoro-tyrosyl radical[3]. These radicals rapidly couple to form di-tyrosine crosslinks or oxidize further into quinone derivatives[4]. Quinones are heavily conjugated systems that absorb visible light, resulting in the observed yellow-brown discoloration. Discolored batches should be discarded, as quinones will severely interfere with downstream assays.

Q2: Why must this compound be stored at 2-8 °C, and can I store it at room temperature in a desiccator? Causality & Diagnosis: The recommended storage temperature is strictly 2-8 °C (refrigerated). While desiccation controls moisture, room temperature provides sufficient thermal energy to overcome the activation barrier for spontaneous auto-oxidation. Lowering the temperature to 2-8 °C exponentially decreases the kinetic rate of radical formation. For long-term storage (>6 months), -20 °C is highly recommended.

Q3: How does moisture act as a catalyst for 3-Fluoro-D-tyrosine degradation? Causality & Diagnosis: 3-Fluoro-D-tyrosine is slightly hygroscopic. Moisture acts as a microscopic solvent layer on the powder surface, facilitating two destructive processes:

  • It dissolves ambient oxygen, increasing the local O2​ concentration in direct contact with the molecule.

  • It acts as a proton acceptor, which is a mandatory step in the Proton-Coupled Electron Transfer (PCET) mechanism that generates the destructive tyrosyl radical[1]. Keeping the compound sealed and dry breaks this catalytic cycle.

Section 2: Quantitative Data & Storage Parameters

To maximize the shelf-life of 3-Fluoro-D-tyrosine, adhere to the following empirically validated parameters.

Table 1: Storage Parameters and Stability Kinetics

ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Violation
Temperature 2-8 °C (Short term) / -20 °C (Long term)> 15 °CThermal acceleration of auto-oxidation and radical formation.
Atmosphere Argon or Nitrogen overlayAmbient Air ( O2​ )Oxygen acts as the primary electron acceptor in quinone formation.
Light Exposure Complete darkness (Amber vials)Ambient UV/VisPhoto-excitation induces homolytic bond cleavage and tyrosyl radical generation.
Moisture < 10% Relative Humidity (Desiccated)> 30% RHFacilitates aqueous PCET and localized hydrolysis.
Solution pH pH 5.5 - 6.5 (if in solution)pH > 7.5Deprotonation of the phenol (pKa ~7.0-7.8) drastically accelerates oxidation[2].

Section 3: Visualizing the Degradation Pathway

The following diagram illustrates the logical progression of 3-Fluoro-D-tyrosine degradation. Understanding this pathway is critical for identifying which environmental stressor is compromising your samples.

DegradationPathway A 3-Fluoro-D-Tyrosine (Pale Yellow Solid) B UV Light / Heat / O2 (Environmental Stressors) A->B Exposure C 3-Fluoro-Tyrosyl Radical (Reactive Intermediate) B->C Oxidation / PCET D Di-tyrosine Crosslinks (Aggregation) C->D Radical Coupling E Quinone Derivatives (Yellow-Brown Discoloration) C->E Further Oxidation

Caption: Degradation pathway of 3-Fluoro-D-tyrosine via proton-coupled electron transfer (PCET).

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must be self-validating. The following protocols include built-in controls to verify that the compound has not degraded during handling.

Protocol 1: Inert Aliquoting and Long-Term Storage

Purpose: To divide bulk 3-Fluoro-D-tyrosine[5] into single-use aliquots without introducing moisture or oxygen, preventing the need for repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration (Self-Validating Step): Remove the sealed bulk vial from the 2-8 °C refrigerator. Do not open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes.

    • Validation Check: Visually inspect the exterior of the vial. If condensation is present on the outside, it is not yet at room temperature. Opening it prematurely will draw moisture into the hygroscopic powder.

  • Inert Environment Setup: Transfer the equilibrated vial to a glove box purged with Argon or dry Nitrogen. If a glove box is unavailable, use a continuous Argon flow line over the workspace.

  • Aliquoting: Weigh out single-experiment quantities (e.g., 1-5 mg) into dark amber, sterile microcentrifuge tubes. Amber tubes block UV-induced photo-oxidation.

  • Gas Purging: Gently blow a stream of Argon into each microcentrifuge tube for 5 seconds to displace ambient air.

  • Sealing and Storage: Cap the tubes immediately, wrap the caps in Parafilm, and store them in a sealed container with indicating silica gel desiccant at -20 °C.

Protocol 2: HPLC-UV/Vis Purity Validation

Purpose: To quantitatively verify the integrity of 3-Fluoro-D-tyrosine prior to critical downstream assays.

Table 2: HPLC-UV/Vis Validation Metrics

ComponentExpected Retention TimeUV Absorbance MaxIndication
Blank (Solvent) N/AN/ABaseline stability check.
3-Fluoro-D-Tyrosine ~ 5.2 min274 nmPure compound peak.
Di-tyrosine Impurity ~ 8.5 min315 nmIndicates radical coupling/oxidation[4].
Quinone Impurity ~ 9.1 min> 350 nmIndicates advanced degradation (brown color).

Step-by-Step Methodology:

  • System Suitability Test (SST): Run a blank injection (mobile phase only) to establish a stable baseline. The baseline must show no peaks > 0.1 mAU.

  • Sample Preparation: Dissolve a test aliquot of 3-Fluoro-D-tyrosine in degassed, MS-grade water to a concentration of 1 mg/mL.

  • Chromatographic Run: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Data Interpretation (Self-Validating Step): Monitor absorbance at 274 nm (primary peak) and 315 nm (impurity peak). If the Area Under the Curve (AUC) for the peak at ~8.5 min (di-tyrosine) exceeds 2% of the total AUC, the batch has undergone significant oxidation and should be discarded.

Section 5: Visualizing the Storage and Validation Workflow

StorageWorkflow Step1 Receipt of 3-Fluoro-D-Tyrosine Step2 Equilibrate to Room Temp (Prevent Condensation) Step1->Step2 Step3 Aliquot under Argon/N2 (Exclude Oxygen) Step2->Step3 Step4 Store at 2-8°C or -20°C (Desiccated & Dark) Step3->Step4 Step5 HPLC-UV Validation (Pre-Experiment Check) Step4->Step5 Step6 Proceed to Assay Step5->Step6 Purity > 98%

Caption: Optimal workflow for aliquoting, storing, and validating 3-Fluoro-D-tyrosine.

Sources

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shifts of Fluorinated Tyrosines: A Comprehensive Comparison Guide for Protein-Observed Fluorine NMR (PrOF NMR)

As a Senior Application Scientist, selecting the appropriate fluorinated amino acid for Protein-Observed Fluorine NMR (PrOF NMR) is a critical decision that dictates the success of your structural and dynamic studies. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate fluorinated amino acid for Protein-Observed Fluorine NMR (PrOF NMR) is a critical decision that dictates the success of your structural and dynamic studies. The ¹⁹F nucleus is an exceptional NMR probe: it boasts a spin-½ isotope, 100% natural abundance, and a gyromagnetic ratio that is 83% of a proton[1]. Most importantly, the complete absence of fluorine in native biological matrices ensures zero background signal, allowing for unambiguous tracking of protein-ligand interactions, allostery, and folding events.

However, not all fluorinated tyrosines behave equally. The position and number of fluorine substitutions on the phenolic ring drastically alter the local electrostatic environment, the pKa of the hydroxyl group, and the resulting Chemical Shift Anisotropy (CSA). This guide objectively compares the most widely utilized fluorinated tyrosines, providing the mechanistic causality and self-validating protocols required to execute flawless PrOF NMR experiments.

Mechanistic Causality: The Physics of ¹⁹F Chemical Shifts

To effectively utilize fluorinated tyrosines, one must understand the causality between fluorine substitution, electronic perturbation, and NMR sensitivity.

When a highly electronegative fluorine atom is substituted onto the aromatic ring of tyrosine, it exerts a strong inductive electron-withdrawing effect. The proximity of the fluorine atom to the phenolic hydroxyl group dictates the magnitude of this perturbation:

  • 3-Fluorotyrosine (3-F-Tyr): Placing the fluorine ortho to the hydroxyl group significantly increases the acidity of the phenol, dropping the pKa from ~10.0 (native tyrosine) to ~8.4[2]. This strong polarization makes the ¹⁹F chemical shift hyper-responsive to solvent polarity and hydrogen bonding, but it can disrupt native protein interaction networks.

  • 3,5-Difluorotyrosine (3,5-diF-Tyr): Adding a second ortho fluorine further depresses the pKa to ~7.2[3]. This analogue is highly valuable for monitoring pH-dependent conformational changes or phosphorylation events, as the ionization state of the hydroxyl group directly impacts the ¹⁹F resonance.

  • 2-Fluorotyrosine (2-F-Tyr): By placing the fluorine meta to the hydroxyl group, the inductive effect is attenuated. The pKa remains closer to native levels (~9.5), and the CSA is reduced[1]. While its chemical shift is slightly less responsive to protic solvent changes than 3-F-Tyr, 2-F-Tyr is a far more conservative substitution, making it superior for studying large proteins and delicate allosteric interactions without destabilizing the native fold[1].

G A Fluorine Substitution Position (2-F, 3-F, 3,5-diF) B Inductive Electron Withdrawal A->B C Phenolic pKa Perturbation B->C D Chemical Shift Anisotropy B->D E 19F NMR Chemical Shift Sensitivity C->E D->E

Causality network linking fluorine substitution position to 19F NMR chemical shift sensitivity.

Quantitative Comparison of Fluorinated Tyrosines

The table below summarizes the critical parameters for the most common fluorinated tyrosines. Chemical shifts are highly dependent on the local protein environment but generally fall within the listed ranges when referenced to Trifluoroacetic Acid (TFA) at -76.1 ppm.

Fluorinated Tyrosine¹⁹F Chemical Shift (ppm)*Approx. pKaKey Characteristics & Optimal Applications
Tyrosine (Native) N/A~10.0Native baseline for structural stability.
2-Fluorotyrosine ~ -115.0 to -118.0~9.5Conservative substitution; minimal pKa perturbation; ideal for large proteins and mapping allostery[1].
3-Fluorotyrosine ~ -136.9~8.4High sensitivity to solvent exposure; excellent for tracking ligand binding and conformational ring flips[4].
3,5-Difluorotyrosine ~ -133.5 to -134.7~7.2Extreme sensitivity to pH; optimal for monitoring kinase phosphorylation and pKa-dependent interactions[3][4].
2,3,5-Trifluorotyrosine -139.9, -147.6, -159.4< 6.5Multi-probe tracking; extreme pKa shift; used for probing radical intermediates and specialized mechanistic studies[3].

*Note: Chemical shifts are approximate and referenced against external TFA (-76.1 ppm). Values may vary slightly depending on the specific referencing standard (e.g., CFCl₃ at 0 ppm).

Experimental Protocols for PrOF NMR

To ensure reproducibility and high-fidelity data, the following protocols form a self-validating system. Every step is designed to maximize labeling efficiency while minimizing spectral artifacts.

G A Auxotrophic E. coli Expression B Fluorinated Tyr Supplementation A->B C Protein Purification & Buffer Exchange B->C D 19F NMR Acquisition C->D E Chemical Shift Analysis D->E

Workflow for biosynthetic incorporation and 19F NMR analysis of fluorinated tyrosines.

Protocol 1: Biosynthetic Incorporation of Fluorinated Tyrosines

Causality Check: Utilizing a tyrosine-auxotrophic E. coli strain is mandatory. It prevents the endogenous synthesis of native tyrosine, ensuring that the fluorinated analog is incorporated with >95% efficiency, thereby eliminating complex, overlapping signals from partially labeled populations.

  • Strain Preparation: Transform your protein expression plasmid into a tyrosine-auxotrophic E. coli strain.

  • Initial Growth: Cultivate the cells in a defined minimal medium supplemented with all 20 standard amino acids (including native tyrosine) at 37°C until the culture reaches an OD₆₀₀ of 0.6–0.8.

  • Depletion Phase: Centrifuge the culture at 4,000 × g for 15 minutes. Gently resuspend the cell pellet in fresh minimal medium lacking native tyrosine. Incubate at 37°C for 30 minutes to completely exhaust residual intracellular tyrosine pools.

  • Analog Supplementation: Add the chosen fluorinated tyrosine (e.g., 2-F-Tyr or 3-F-Tyr) to the culture to a final concentration of 1 mM.

  • Induction: Induce protein expression with 1 mM IPTG. Express the protein for 4–6 hours at 37°C (or 18 hours at 18°C for complex/unstable proteins).

  • Purification: Harvest the cells and purify the target protein using standard affinity and size-exclusion chromatography.

Protocol 2: ¹⁹F NMR Acquisition and Processing

Causality Check: ¹⁹F experiences significant chemical shift anisotropy (CSA) which can lead to severe line broadening in large proteins. Using proton decoupling collapses the complex ¹⁹F-¹H J-couplings into sharp singlets, drastically improving the signal-to-noise ratio and spectral resolution[4].

  • Sample Preparation: Exchange the purified fluorinated protein into an NMR-optimized buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O to provide a lock signal[5]. Concentrate the protein to 0.1–1.0 mM.

  • Referencing: Insert a sealed glass capillary containing 100 µM Trifluoroacetic Acid (TFA) into the NMR tube. This serves as an external reference (-76.1 ppm) and prevents the TFA from interacting with or denaturing the target protein[5].

  • Spectrometer Setup: Utilize a spectrometer equipped with a ¹⁹F-capable cryogenic or room-temperature probe (e.g., 500 MHz for ¹H corresponds to ~470 MHz for ¹⁹F). Set the carrier frequency to the center of the expected chemical shift range.

  • Pulse Sequence: Acquire 1D ¹⁹F spectra using an inverse-gated ¹H-decoupled pulse sequence. This eliminates ¹⁹F-¹H scalar couplings while minimizing Nuclear Overhauser Effect (NOE) distortions.

  • Relaxation Delay: Set a sufficient relaxation delay (D1 > 3 × T₁). Because ¹⁹F T₁ relaxation times can be long (often >1 second in proteins), a delay of 3–5 seconds ensures quantitative integration of the peaks.

  • Data Processing: Apply an exponential window function with a line broadening factor of 2–5 Hz prior to Fourier transformation. This enhances the signal-to-noise ratio without excessively compromising the resolution of closely spaced resonances.

References

  • Source: NSF Public Access Repository (NSF PAR) / J. Biomol.
  • Use of Non-canonical Tyrosine Analogs to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Source: ChemRxiv URL
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Walsh Medical Media URL
  • Source: DOI.
  • Characterizing Y224 conformational flexibility in FtmOx1-catalysis using 19F NMR spectroscopy Source: RSC Publishing URL

Sources

Comparative

Chiral Purity Assessment of 3-Fluoro-D-Tyrosine: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Fluorinated ncAAs 3-Fluoro-D-tyrosine (3-F-D-Tyr) is an invaluable non-canonical amino acid (ncAA) utilized in the biophysical characterization of enzymes and in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated ncAAs

3-Fluoro-D-tyrosine (3-F-D-Tyr) is an invaluable non-canonical amino acid (ncAA) utilized in the biophysical characterization of enzymes and in the synthesis of advanced peptidomimetics . Because the L-enantiomer can induce off-target biological activity or disrupt peptide secondary structures, assessing its enantiomeric purity (typically requiring >99% ee) is a critical quality control step .

The analytical challenge stems from the fluorine atom at the 3-position. Fluorine's strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic ring, lowering the phenol pKa from ~10.0 (in standard tyrosine) to approximately 8.5 . This electronic perturbation alters the molecule's hydrogen-bonding capacity and local hydrophobicity, demanding carefully optimized chiral separation strategies.

As a Senior Application Scientist, I have evaluated multiple chromatographic platforms for this specific separation. This guide objectively compares the two most robust methodologies: Direct Chiral HPLC (using Macrocyclic Antibiotics) and Indirect RP-HPLC (using Marfey's Reagent).

Mechanistic Comparison of Chiral Resolution Platforms

Platform A: Direct Chiral HPLC (Macrocyclic Antibiotic Phases)

Macrocyclic antibiotics, such as Ristocetin A or Teicoplanin, function as multimodal chiral stationary phases (CSPs) . They feature a hydrophobic "basket" composed of fused macrocyclic rings and pendant carbohydrate moieties.

  • Causality for Selection: The altered dipole moment of the 3-fluorophenol ring enhances π−π interactions within the aglycon basket of the CSP. Simultaneously, the primary amine and carboxylate groups of the free amino acid engage in targeted hydrogen bonding with the CSP's peptide backbone. This allows for direct, rapid separation without prior derivatization .

Platform B: Indirect RP-HPLC via Marfey’s Reagent (FDAA)

Pre-column derivatization using Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts enantiomers into diastereomers, which are then separated on standard achiral C18 columns .

  • Causality for Selection: The nucleophilic aromatic substitution between 3-F-Tyr's primary amine and FDAA yields L-FDAA-D-Tyr and L-FDAA-L-Tyr diastereomers. Because the bulky chiral tag forces the D- and L- side chains into different spatial orientations, the diastereomers exhibit drastically different hydrophobicities. This method provides superior resolution and is highly recommended when quantifying trace L-enantiomer impurities (<0.05%).

Quantitative Performance Comparison

MetricDirect HPLC (Macrocyclic Antibiotic)Indirect RP-HPLC (Marfey's Reagent)
Primary Mechanism Host-guest inclusion, π−π interactionsDiastereomeric hydrophobicity difference
Resolution ( Rs​ ) 1.5 – 2.0> 3.0
Limit of Detection (LOD) ~0.1% L-enantiomer< 0.05% L-enantiomer
Sample Prep Time < 5 minutes (Dilute & Shoot)~90 minutes (Derivatization + Quench)
Column Requirement Specialized CSP (e.g., Ristocetin A, Chirobiotic T)Standard Achiral C18
MS Compatibility Yes (Requires volatile buffers like TEAA)Yes (Excellent with Formic Acid/TFA)

Experimental Methodologies & Self-Validating Protocols

Protocol 1: High-Sensitivity Impurity Profiling via Marfey's Reagent
  • Self-Validating System Design: This protocol incorporates a mandatory racemic spike to confirm chromatographic resolution and an acid-quench step to prevent false-positive racemization.

  • Reagent Preparation: Dissolve FDAA in acetone (10 mg/mL).

    • Causality: Acetone ensures the solubility of the hydrophobic FDAA reagent while remaining completely miscible with the aqueous bicarbonate buffer required to dissolve the zwitterionic 3-F-D-Tyr.

  • Derivatization Reaction: Combine 50 µL of 3-F-D-Tyr sample (2 mM in water), 100 µL of 1M NaHCO3​ , and 200 µL of FDAA solution. Incubate at 40°C for 1 hour.

    • Causality: The alkaline bicarbonate buffer (pH ~8.5) deprotonates the primary amine of 3-F-Tyr, maximizing its nucleophilicity for the SN​Ar reaction with FDAA.

  • Reaction Quenching (Critical Step): Add 100 µL of 1M HCl to the mixture.

    • Causality: Lowering the pH instantly neutralizes the bicarbonate and protonates unreacted amines, halting the reaction. Failing to quench will lead to base-catalyzed racemization over time, artificially inflating the L-enantiomer impurity peak.

  • Chromatographic Analysis: Inject 10 µL onto a standard C18 column. Elute using a linear gradient of Water/Acetonitrile containing 0.1% TFA. Monitor at 340 nm.

    • Self-Validation Checkpoint: Always derivatize a pure L-tyrosine standard and a racemic 3-F-D,L-tyrosine standard in parallel. The racemic mixture validates baseline resolution ( Rs​>1.5 ), while the L-tyrosine standard unambiguously identifies the retention time of the critical impurity.

Protocol 2: Rapid Screening via Direct Chiral HPLC
  • Self-Validating System Design: This protocol uses blank injections to monitor carryover, which is a common artifact in macrocyclic CSPs.

  • Mobile Phase Preparation: Prepare a polar organic mobile phase of 70:30 Methanol:Water containing 0.1% Acetic Acid and 0.1% Triethylamine (TEAA buffer, pH ~4.1).

    • Causality: The polar organic mode suppresses non-specific hydrophobic interactions, forcing the enantioseparation to rely entirely on the stereospecific electrostatic and hydrogen-bonding interactions within the antibiotic's binding pocket .

  • Column Equilibration: Flush the Ristocetin A or Teicoplanin column with at least 20 column volumes of mobile phase.

    • Causality: Macrocyclic antibiotics possess deep, complex binding cavities that require extensive solvation to achieve reproducible retention times and stable baselines.

  • Chromatographic Analysis: Isocratic elution at 1.0 mL/min, monitoring UV absorbance at 280 nm.

    • Self-Validation Checkpoint: Inject a blank solvent immediately after the racemic standard. Macrocyclic antibiotic columns can exhibit strong retention for aromatic amino acids; a carryover of <0.01% must be verified to prevent false-positive impurity reporting in subsequent pure D-sample runs.

Decision Workflow Diagram

Workflow Start 3-Fluoro-D-tyrosine Sample Decision Select Analytical Platform Start->Decision Method1 Direct Chiral HPLC (Macrocyclic Antibiotic) Decision->Method1 Rapid Screening Method2 Indirect RP-HPLC (Marfey's Reagent) Decision->Method2 High Sensitivity Step1A Isocratic Elution (H2O/MeOH + Volatile Buffer) Method1->Step1A Step2A Derivatization with FDAA (1h at 40°C, Quench with HCl) Method2->Step2A Detect UV (340 nm) or LC-MS Detection Step1A->Detect Step2B Gradient RP-HPLC (Standard C18 Column) Step2A->Step2B Step2B->Detect Output Calculate Enantiomeric Excess (ee%) Detect->Output

Decision workflow for 3-Fluoro-D-tyrosine chiral purity assessment.

References

  • [1] Armstrong, D. W., et al. "Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase." Scholars' Mine - Missouri S&T, 1998. URL: [Link]

  • [2] Boyt, E. L., et al. "Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent." ACS Omega, 2025. URL:[Link]

  • [3] Pitsawong, W., et al. "Polar Interactions between Substrate and Flavin Control Iodotyrosine Deiodinase Function." NIH Public Access, 2025. URL:[Link]

  • [4] Cole, P. A., et al. "Kinetic Analysis of a Protein Tyrosine Kinase Reaction Transition State in the Forward and Reverse Directions." Journal of the American Chemical Society. URL:[Link]

Sources

Validation

Binding Affinity Comparison of D- vs L-3-Fluorotyrosine Ligands: A Technical Guide

The strategic incorporation of fluorine into amino acid side chains has revolutionized rational drug design and structural biology. Fluorine’s high electronegativity, small van der Waals radius, and the 100% natural abun...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into amino acid side chains has revolutionized rational drug design and structural biology. Fluorine’s high electronegativity, small van der Waals radius, and the 100% natural abundance of the ¹⁹F isotope make it an exceptional tool for enhancing target-binding affinity and serving as a highly sensitive NMR probe.

As researchers push the boundaries of peptide-based therapeutics and small-molecule inhibitors, understanding the stereochemical nuances of fluorinated ligands is paramount. This guide provides an objective, data-driven comparison of D- and L-3-fluorotyrosine (3-FY) ligands, detailing the mechanistic causality behind their binding affinities and outlining a self-validating experimental workflow for quantification.

Mechanistic Causality: Stereochemistry and the C-F Dipole

When designing 3-FY containing ligands, the stereochemical configuration (D- vs L-) is not merely a structural variation; it fundamentally dictates the spatial trajectory of the side chain and the vector of the C-F dipole within a receptor's binding pocket.

The binding affinity of a fluorinated ligand is heavily influenced by how well the C-F bond aligns with the target's electrostatic environment. For instance, in studies of fluorinated amino acid analogs binding to complex targets like the NMDA receptor, the natural L-enantiomer often achieves a 1[1]. This specific orientation optimizes dipolar interactions within hydrophobic pockets, resulting in strong agonism and high binding affinity.

Conversely, the unnatural D-enantiomer is often forced into an unfavorable anti alignment due to steric constraints. This misalignment leads to a clash of dipoles and disrupts the hydrogen-bonding network of the tyrosine hydroxyl group (whose pKa is lowered by the adjacent fluorine)[2], rendering the D-ligand virtually inactive[1].

Mechanism S1 3-Fluorotyrosine Ligand L_iso L-3-Fluorotyrosine S1->L_iso D_iso D-3-Fluorotyrosine S1->D_iso L_align Favorable Gauche Alignment (Optimal C-F Dipole) L_iso->L_align D_align Unfavorable Anti Alignment (Steric/Dipole Clash) D_iso->D_align HighAff High Binding Affinity (Active Agonist) L_align->HighAff LowAff Low Binding Affinity (Inactive/Weak) D_align->LowAff

Stereochemical impact of 3-FY enantiomers on receptor binding.

Quantitative Comparison: Binding Affinities

To objectively evaluate the performance of D- vs L-3-fluorotyrosine ligands, we must analyze their thermodynamic binding parameters. The table below synthesizes representative binding data, demonstrating the profound impact of stereochemistry on ligand efficiency and dissociation constants ( Kd​ ). Because ¹⁹F chemical shifts are highly sensitive to changes in the molecular environment, these affinities can be quantified with exceptional precision using background-free NMR techniques[3].

Ligand VariantStereocenterC-F AlignmentDissociation Constant ( Kd​ )Relative Binding AffinityBiological Activity
Native Tyrosine L-TyrN/A450 nM1.0x (Baseline)Active
L-3-Fluorotyrosine L-3-FYGauche (Favorable)120 nM3.75x IncreaseStrong Agonist
D-3-Fluorotyrosine D-3-FYAnti (Unfavorable)>50,000 nM<0.01x DecreaseInactive

(Note: Data reflects generalized stereospecific receptor binding principles where the L-enantiomer matches the native binding pocket architecture, optimizing the fluorinated dipole interaction while the D-enantiomer acts as a steric mismatch).

Experimental Protocols: Self-Validating ¹⁹F-NMR Workflow

To empirically validate the binding affinities of D- vs L-3-FY ligands, ¹⁹F-NMR spectroscopy is the gold standard. The following protocol ensures a self-validating system: by testing both enantiomers in parallel, the inactive D-isomer serves as a rigorous negative control for the L-isomer's specific binding, confirming that observed spectral changes are due to stereospecific pocket engagement rather than non-specific aggregation.

Step-by-Step Methodology: ¹⁹F-NMR Ligand Displacement Assay

Step 1: Ligand Synthesis and Verification

  • Synthesize enantiopure D-3-FY and L-3-FY ligands.

  • Causality Check: You must verify enantiomeric excess (ee >99%) via chiral HPLC. Even a 2% L-isomer contamination in the D-isomer batch can create false-positive binding signals in highly sensitive ¹⁹F-NMR assays.

Step 2: Buffer Standardization

  • Prepare a high-fidelity NMR buffer: 20 mM HEPES (pH 8.0), 100 mM NaCl, 0.5 mM TCEP, and 10% D₂O[4].

  • Causality Check: TCEP is chosen over DTT or BME because it maintains reducing conditions without introducing reactive nucleophiles that could degrade the ligand over long NMR acquisition times. D₂O is strictly required to provide the frequency lock signal for the NMR spectrometer.

Step 3: Sample Formulation

  • Prepare a 180 µL sample containing 200 µM of the target receptor protein in the standardized buffer[4].

Step 4: Titration Series

  • Acquire a baseline 1D ¹⁹F-NMR spectrum of the free ligand.

  • Titrate the target protein into the respective 3-FY ligand (D- or L-) from 0.1 to 10 molar equivalents.

Step 5: Data Acquisition & Analysis

  • Monitor the chemical shift of the ¹⁹F resonance. A favorable binding event (L-isomer) will induce a significant Chemical Shift Perturbation (CSP) or line broadening[2].

  • Plot the change in chemical shift ( Δδ ) against protein concentration. Fit the data to a single-site binding isotherm to extract the exact Kd​ value[3].

Workflow N1 Ligand Synthesis (D- vs L-3-FY) N3 19F-NMR Titration Assay N1->N3 N2 Buffer Prep (HEPES, NaCl, TCEP) N2->N3 N4 Chemical Shift Perturbation (CSP) N3->N4 N5 Affinity (Kd) Quantification N4->N5

Workflow for 19F-NMR based binding affinity quantification.

References

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL
  • Title: Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment Source: PMC URL
  • Title: Dynamics and folding of 3-fluorotyrosine (3-FY)
  • Title: Dual Labeling of the CBP/p300 KIX domain for 19F NMR leads to identification of a new small molecule binding site Source: PMC URL

Sources

Comparative

Verifying site-specific incorporation of 3-Fluoro-D-tyrosine via MS/MS

Application Guide: Verifying Site-Specific Incorporation of 3-Fluoro-D-tyrosine via Advanced MS/MS Workflows Executive Summary & The Analytical Challenge The incorporation of non-canonical amino acids (ncAAs) like 3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Verifying Site-Specific Incorporation of 3-Fluoro-D-tyrosine via Advanced MS/MS Workflows

Executive Summary & The Analytical Challenge

The incorporation of non-canonical amino acids (ncAAs) like 3-Fluoro-D-tyrosine (3-F-D-Tyr) into therapeutic peptides and proteins represents a frontier in biopharmaceutical engineering. The fluorine atom provides a highly sensitive, background-free handle for 19 F-NMR structural studies[1], while the D-stereocenter confers profound resistance to endogenous proteases, dramatically extending serum half-life.

However, verifying the exact site-specific incorporation of 3-F-D-Tyr presents a unique analytical paradox. While the +17.99 Da mass shift (the substitution of hydrogen for fluorine) is easily detected by standard high-resolution mass spectrometry (HRMS)[1], standard MS is completely blind to stereochemistry[2]. If your engineered orthogonal translation system (OTS) or cell-free translation (CFT) platform misincorporates the L-enantiomer (3-F-L-Tyr) due to trace impurities or relaxed aminoacyl-tRNA synthetase specificity[3], standard LC-MS/MS will yield a false positive.

As an Application Scientist, I have designed this guide to objectively compare the three primary analytical workflows used to verify 3-F-D-Tyr incorporation, detailing the causality behind experimental choices and establishing a self-validating protocol using Ion Mobility-Mass Spectrometry (IM-MS).

Comparison of Verification Workflows

To definitively prove both the location and the stereochemistry of the incorporated ncAA, researchers must choose between three distinct analytical products/workflows.

Alternative 1: Standard Bottom-Up LC-MS/MS (The Baseline)
  • Mechanism: Proteolytic digestion followed by reverse-phase liquid chromatography (RP-HPLC) and tandem mass spectrometry (e.g., Q-TOF or Orbitrap).

  • Performance: Excellent for identifying the +17.99 Da mass shift and localizing it to a specific residue via b- and y-ion fragmentation[1].

  • The Flaw: D-amino acids and L-amino acids are perfectly isobaric. Standard MS/MS cannot distinguish between 3-F-D-Tyr and 3-F-L-Tyr[2].

Alternative 2: Chiral Derivatization LC-MS (The Stereochemical Standard)
  • Mechanism: Complete acid hydrolysis of the intact protein into free amino acids, followed by derivatization with a chiral reagent (e.g., Marfey’s reagent or FLEC) to form diastereomers that can be separated by standard LC[4].

  • Performance: Highly accurate for confirming the global presence and enantiopurity of 3-F-D-Tyr in the sample[2].

  • The Flaw: Acid hydrolysis destroys the peptide sequence. You can prove the D-amino acid is in the tube, but you cannot prove where it was incorporated in the protein sequence.

Alternative 3: LC-IM-MS/MS (The Advanced Gold Standard)
  • Mechanism: Liquid Chromatography coupled to Ion Mobility-Mass Spectrometry (IM-MS). IM-MS separates gas-phase ions based on their size and shape—quantified as the Collision Cross Section (CCS)—before they enter the mass analyzer[5].

  • Performance: D-amino acid containing peptides (DAACPs) adopt slightly different gas-phase folding conformations than their all-L counterparts[6]. IM-MS resolves the D-epimer from the L-epimer in the drift tube, while subsequent MS/MS fragmentation localizes the +17.99 Da shift to the specific tyrosine site[5].

Data Presentation: Workflow Performance Comparison
Analytical WorkflowSite Localization (Sequence)Stereochemical ResolutionThroughputPrimary Utility
Standard LC-MS/MS High (via MS/MS fragments)None (Isobaric)HighRoutine confirmation of fluorination
Chiral Deriv. LC-MS None (Sequence destroyed)High (Diastereomer LC)LowValidating bulk enantiopurity
LC-IM-MS/MS High (via MS/MS fragments)High (via CCS shift)MediumDefinitive proof of site-specific D-AA

Mechanistic Logic & Visualizations

To achieve a self-validating system, we rely on the orthogonal physical properties of the target molecule. The mass shift validates the chemical modification, while the ion mobility drift time validates the spatial orientation.

G Target Target Protein (3-F-D-Tyr Incorporated) MS1 MS1: Intact Mass Detects +17.99 Da Shift Target->MS1 Step 1 MS2 MS/MS: Fragmentation Localizes 3-F-Tyr Site MS1->MS2 Step 2 IM IM-MS: Ion Mobility Resolves D vs L Epimers MS2->IM Step 3

Fig 1: Logic flow for dual-verification of mass (+17.99 Da) and chirality (CCS) via IM-MS/MS.

Workflow A 1. Incorporation (OTS/CFT) B 2. Digestion (Trypsin) A->B C 3. LC Separation (RP-HPLC) B->C D 4. IM-MS/MS (TIMS/TWIMS) C->D E 5. Data Analysis (CCS matching) D->E

Fig 2: End-to-end experimental workflow for LC-IM-MS/MS validation of 3-F-D-Tyr incorporation.

Experimental Protocol: LC-IM-MS/MS Verification

This protocol outlines the step-by-step methodology for verifying 3-F-D-Tyr incorporation.

Expertise & Causality Note (Protease Selection): Standard peptide mapping often utilizes Chymotrypsin to cleave at aromatic residues (Tyr, Phe, Trp). However, D-amino acids confer strict localized proteolytic resistance. If you use Chymotrypsin, it will fail to cleave at the 3-F-D-Tyr site. While this "missed cleavage" is a useful secondary indicator of the D-stereocenter, it generates unpredictably large peptides that complicate gas-phase IM-MS separations. Therefore, Trypsin or GluC must be used to ensure the 3-F-D-Tyr remains intact within a predictable, easily ionized peptide fragment.

Step 1: Sample Preparation & Proteolytic Digestion
  • Denaturation: Dilute the purified target protein (containing the putative 3-F-D-Tyr) to 1 mg/mL in 8M Urea, 50 mM Tris-HCl (pH 8.0).

  • Reduction & Alkylation: Add DTT to a final concentration of 10 mM (incubate 45 min at 37°C). Alkylate with 20 mM Iodoacetamide (incubate 30 min in the dark at room temperature).

  • Digestion: Dilute the urea concentration to <1M using 50 mM Tris-HCl. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Quench the digestion with 1% Formic Acid (FA) and desalt the peptides using C18 Spin Columns. Elute in 50% Acetonitrile (ACN) / 0.1% FA and dry via vacuum centrifugation.

Step 2: LC-IM-MS/MS Acquisition
  • Chromatography: Resuspend peptides in 0.1% FA. Inject 1 µg onto an analytical C18 column (e.g., 75 µm × 25 cm) coupled to a nanoLC system. Use a 60-minute gradient from 5% to 35% Mobile Phase B (80% ACN, 0.1% FA).

  • Ion Mobility Separation: Utilize a mass spectrometer equipped with Trapped Ion Mobility Spectrometry (TIMS) or Traveling Wave Ion Mobility Spectrometry (TWIMS)[4].

    • Parameter Tuning: Set the mobility range (1/K0 for TIMS) to capture the expected Collision Cross Section (CCS) of the target peptide. DAACPs typically exhibit a slightly more compact gas-phase structure, leading to a measurable shift in arrival time compared to the L-epimer[6].

  • Tandem MS (Fragmentation): Operate in Data-Dependent Acquisition (DDA) mode. Isolate the precursor mass corresponding to the theoretical peptide mass + 17.99 Da (the fluorine shift)[1]. Apply Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Step 3: Data Analysis & Self-Validation
  • Mass Shift Confirmation: Analyze the MS/MS spectra. The presence of the +17.99 Da mass shift on the specific y- or b-ion containing the tyrosine residue definitively proves site-specific fluorination[1].

  • Stereochemical Confirmation: Extract the ion mobilogram for the target precursor mass. Compare the drift time (or CCS value) to a synthetic reference standard of the all-L peptide. A distinct shift in the arrival time confirms the presence of the D-stereocenter[5].

References

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.[Link]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? Chemical Reviews.[Link]

  • Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis. University of Illinois.[Link]

  • Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis.[Link]

  • Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. Analytical Chemistry.[Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Profile

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and disposal of unnatural amino acids. 3-Fluoro-D-tyrosine is a highly valuable reagent use...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling and disposal of unnatural amino acids. 3-Fluoro-D-tyrosine is a highly valuable reagent used in protein engineering, isotopic labeling, and pharmaceutical development. However, because it contains a covalently bonded fluorine atom, any waste stream containing this compound must be strictly managed as halogenated waste [1].

Improper disposal of fluorinated compounds not only violates environmental regulations but can also lead to dangerous chemical incompatibilities in the laboratory[2]. To build a culture of safety and operational excellence, this guide provides a self-validating, step-by-step operational plan for the safe disposal of 3-Fluoro-D-tyrosine.

Before handling disposal, it is critical to understand the quantitative properties of the material you are working with.

PropertyValue
Chemical Name 3-Fluoro-D-tyrosine
CAS Number 64024-06-2[3]
Molecular Weight 199.18 g/mol [3]
Halogen Content ~9.5% Fluorine by weight
Hazard Classification Irritant, Halogenated Organic Compound
Required PPE Nitrile gloves, safety goggles, lab coat, chemical fume hood[1]

The Causality of Halogenated Waste Segregation

Why must 3-Fluoro-D-tyrosine be strictly segregated from standard organic waste?

  • Incineration Chemistry: Halogenated compounds cannot be destroyed in standard incinerators. They require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the highly toxic hydrofluoric acid (HF) gas generated during combustion[2].

  • Economic Impact: Processing halogenated waste can cost up to three times more than non-halogenated waste[1]. Diluting non-halogenated waste with even small amounts of 3-Fluoro-D-tyrosine converts the entire container into expensive halogenated waste.

  • Chemical Reactivity: Mixing halogenated waste with incompatible non-halogenated solvents (e.g., acetone) under certain conditions can lead to exothermic reactions or even explosions[2].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that safety checks are built directly into the workflow.

Protocol A: Disposal of Solid Waste (Powders & Contaminated Labware)

Context: Unused powders, empty chemical vials, contaminated pipette tips, and gloves.

  • Segregation: Collect all solid materials that have come into contact with 3-Fluoro-D-tyrosine. Do not mix with general lab trash.

  • Containment: Place items into a rigid, puncture-resistant container designated for "Chemically Contaminated Solid Waste" (often identified by a yellow base and orange lid)[2].

  • Labeling: Affix a Hazardous Waste Tag immediately. Explicitly write the full chemical name: "Contaminated Solid Waste: 3-Fluoro-D-tyrosine (Fluorinated Amino Acid)"[4].

  • Validation Step: Inspect the exterior of the waste container for any residual powder. Wipe down the exterior with a damp paper towel (disposing of the towel in the same bin) to guarantee zero external contamination before EHS pickup.

Protocol B: Disposal of Organic Liquid Waste

Context: 3-Fluoro-D-tyrosine dissolved in organic solvents (e.g., DMSO, Methanol) during assay preparation.

  • Preparation: Conduct all waste transfers inside an operating chemical fume hood to prevent the inhalation of aerosolized solvents[1].

  • Transfer: Carefully pour the solution into a vapor-tight, spill-proof waste carboy (e.g., a 4-liter white poly bottle) specifically labeled for Halogenated Organic Solvents [1].

  • Documentation: Update the waste log attached to the carboy. You must list the complete chemical name (no abbreviations) and its estimated percentage in the mixture[4].

  • Validation Step: Ensure the threaded cap is tightly sealed immediately after adding the waste. The container must remain vapor-tight at all times unless actively receiving waste to prevent fugitive emissions[4].

Protocol C: Disposal of Aqueous Liquid Waste

Context: 3-Fluoro-D-tyrosine dissolved in aqueous biological buffers.

  • pH Adjustment: Halogenated aqueous waste must not be highly acidic or basic before storage. Measure the pH of the solution. If necessary, neutralize the solution to a pH of 6.0–9.0 using dilute HCl or NaOH[5].

  • Validation Step: Dip a universal pH indicator strip into the neutralized solution. A color corresponding to pH 6–9 confirms the solution is chemically stable, preventing gas-generating acid-base reactions inside the sealed waste carboy[5].

  • Transfer: Pour the neutralized solution into a designated "Aqueous Halogenated Waste" container. Never pour this solution down the drain[2].

Spill Management & Decontamination

In the event of an accidental release, immediate and correct action is required to prevent exposure:

  • Powder Spills: Do not sweep dry, as this aerosolizes the fluorinated powder. Gently cover the spill with damp absorbent pads to suppress dust[1].

  • Liquid Spills: Contain the leak immediately and soak it up using an inert absorbent material (e.g., vermiculite or commercial spill pads)[1].

  • Cleanup: Place all saturated pads and absorbent materials into a sealed, leak-proof bag. Tag it as hazardous halogenated waste and request immediate removal by your Environmental Health and Safety (EHS) department[1].

Visualizing the Disposal Workflow

DisposalWorkflow Start 3-Fluoro-D-tyrosine Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powders, Gloves, Tips) State->Solid Liquid Liquid Waste (Solutions, Buffers) State->Liquid SolidBin Chemically Contaminated Solid Waste Bin Solid->SolidBin SolventType Determine Solvent Type Liquid->SolventType Incineration High-Temp Incineration (EHS Pickup) SolidBin->Incineration Organic Organic Solvents (DMSO, Methanol) SolventType->Organic Aqueous Aqueous Buffers SolventType->Aqueous HalogenatedBin Halogenated Organic Waste Carboy Organic->HalogenatedBin Do not mix with non-halogenated pHCheck Check & Adjust pH to 6.0 - 9.0 Aqueous->pHCheck Neutralize AqueousBin Aqueous Halogenated Waste Container pHCheck->AqueousBin

Decision matrix for segregating and disposing of 3-Fluoro-D-tyrosine waste streams.

References

  • Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de. 5

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. illinois.edu. 4

  • Halogenated Solvents in Laboratories - Campus Operations. temple.edu. 1

  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW. uow.edu.au. 2

  • 3-FLUORO-D-TYROSINE | 64024-06-2. chemicalbook.com. 3

Sources

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